2-(3-Methyloxetan-3-yl)ethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-methyloxetan-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-6(2-3-7)4-8-5-6/h7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMOAAFJCIYUQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693526 | |
| Record name | 2-(3-Methyloxetan-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88214-48-6 | |
| Record name | 2-(3-Methyloxetan-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(3-Methyloxetan-3-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This whitepaper provides a comprehensive technical guide for the synthesis of 2-(3-Methyloxetan-3-yl)ethanol, a valuable building block in medicinal chemistry. The oxetane motif is of growing importance in drug discovery, offering a unique combination of properties including improved solubility, metabolic stability, and conformational rigidity. This guide details a practical and efficient synthetic route starting from the commercially available (3-methyloxetan-3-yl)methanol. The chosen strategy involves a two-step sequence: a Swern oxidation to the corresponding aldehyde followed by a Wittig reaction and subsequent hydroboration-oxidation to yield the target primary alcohol. This document provides a thorough examination of the reaction mechanisms, detailed experimental protocols, and critical process parameters to ensure successful and reproducible synthesis.
Introduction: The Significance of the Oxetane Moiety in Drug Discovery
The oxetane ring, a four-membered cyclic ether, has emerged as a highly sought-after structural motif in modern drug discovery. Its incorporation into small molecules can significantly enhance their pharmacological properties. Unlike its more flexible acyclic ether counterparts, the strained oxetane ring imparts a degree of conformational constraint, which can lead to improved binding affinity and selectivity for biological targets. Furthermore, the polar nature of the ether oxygen can improve aqueous solubility, a critical parameter for oral bioavailability. The 3-substituted oxetane scaffold, in particular, serves as a versatile bioisostere for gem-dimethyl and carbonyl groups, offering a novel way to explore chemical space and optimize lead compounds. The target molecule, this compound, provides a key building block with a reactive hydroxyl group, allowing for further elaboration and incorporation into more complex drug candidates.
Retrosynthetic Analysis and Strategic Approach
A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. A logical and efficient approach is to build the ethanol side chain onto a pre-existing 3-methyloxetane core. The most direct precursor is (3-methyloxetan-3-yl)methanol, a commercially available starting material. This strategy minimizes the need for de novo synthesis of the strained oxetane ring, which can be challenging.
The required two-carbon extension can be achieved through a variety of established synthetic transformations. This guide will focus on a robust and reliable two-step sequence:
-
Oxidation of the primary alcohol, (3-methyloxetan-3-yl)methanol, to the corresponding aldehyde, (3-methyloxetan-3-yl)acetaldehyde.
-
One-carbon homologation of the aldehyde to the target ethanol derivative. A Wittig reaction to form the terminal alkene, followed by a regioselective hydroboration-oxidation, is a well-established and high-yielding method for this transformation.
This approach is chosen for its high functional group tolerance, mild reaction conditions, and predictable stereochemical outcomes.
Synthetic Pathway Overview
The overall synthetic scheme is depicted below. The process begins with the oxidation of (3-methyloxetan-3-yl)methanol to (3-methyloxetan-3-yl)acetaldehyde, which is then subjected to a Wittig reaction with methylenetriphenylphosphorane to yield 3-(ethen-1-yl)-3-methyloxetane. The final step involves the anti-Markovnikov hydroboration of the terminal alkene followed by oxidative workup to afford the desired product, this compound.
Caption: Proposed synthetic route to this compound.
Experimental Protocols
Step 1: Swern Oxidation of (3-Methyloxetan-3-yl)methanol
The Swern oxidation is a reliable method for the mild oxidation of primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid.[1] The reaction proceeds via the formation of an alkoxysulfonium ylide, which then undergoes an intramolecular elimination to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.
Diagram of the Swern Oxidation Workflow:
Caption: Step-by-step workflow for the Swern oxidation.
Protocol:
-
To a solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (N₂ or Ar), add dimethyl sulfoxide (DMSO) (2.2 eq) dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of (3-methyloxetan-3-yl)methanol (1.0 eq) in anhydrous DCM dropwise, ensuring the internal temperature remains below -60 °C.
-
Stir the reaction mixture for 30 minutes at -78 °C.
-
Add triethylamine (5.0 eq) dropwise and stir for an additional 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and separate the layers.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude (3-methyloxetan-3-yl)acetaldehyde.
Note: The crude aldehyde is often used directly in the next step without further purification due to its potential volatility and instability.
Table 1: Reagent Quantities for Swern Oxidation (10 mmol scale)
| Reagent | Molar Equiv. | Amount (mmol) | Mass (g) | Volume (mL) |
| (3-Methyloxetan-3-yl)methanol | 1.0 | 10 | 1.02 | ~1.0 |
| Oxalyl Chloride | 1.2 | 12 | 1.52 | 1.05 |
| Dimethyl Sulfoxide (DMSO) | 2.2 | 22 | 1.72 | 1.56 |
| Triethylamine | 5.0 | 50 | 5.06 | 6.97 |
| Dichloromethane (DCM) | - | - | - | 50 |
Step 2: Wittig Reaction of (3-Methyloxetan-3-yl)acetaldehyde
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide.[2][3][4] In this step, the aldehyde is reacted with methylenetriphenylphosphorane, generated in situ from methyltriphenylphosphonium bromide and a strong base, to form the terminal alkene.
Diagram of the Wittig Reaction Workflow:
Caption: Step-by-step workflow for the Wittig reaction.
Protocol:
-
Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the suspension to 0 °C and add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise. The formation of the ylide is indicated by the appearance of a deep orange/red color.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of crude (3-methyloxetan-3-yl)acetaldehyde (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-(ethen-1-yl)-3-methyloxetane.
Table 2: Reagent Quantities for Wittig Reaction (10 mmol scale)
| Reagent | Molar Equiv. | Amount (mmol) | Mass (g) | Volume (mL) |
| (3-Methyloxetan-3-yl)acetaldehyde | 1.0 | 10 | ~1.0 | - |
| Methyltriphenylphosphonium Bromide | 1.1 | 11 | 3.93 | - |
| n-Butyllithium (2.5 M in hexanes) | 1.1 | 11 | - | 4.4 |
| Tetrahydrofuran (THF) | - | - | - | 60 |
Step 3: Hydroboration-Oxidation of 3-(Ethen-1-yl)-3-methyloxetane
The final step involves the anti-Markovnikov hydration of the terminal alkene to yield the primary alcohol. This is achieved through a two-step, one-pot procedure of hydroboration followed by oxidation. Borane-tetrahydrofuran complex (BH₃·THF) is a convenient and commonly used hydroborating agent.
Diagram of the Hydroboration-Oxidation Workflow:
Caption: Step-by-step workflow for the hydroboration-oxidation.
Protocol:
-
Dissolve 3-(ethen-1-yl)-3-methyloxetane (1.0 eq) in anhydrous THF under an inert atmosphere and cool to 0 °C.
-
Add borane-tetrahydrofuran complex (1.0 M solution in THF, 1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction to 0 °C and slowly add aqueous sodium hydroxide (e.g., 3 M, 3.0 eq).
-
Carefully add hydrogen peroxide (30% aqueous solution, 3.0 eq) dropwise, maintaining the temperature below 20 °C.
-
Stir the mixture at room temperature for 1-2 hours.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.
Table 3: Reagent Quantities for Hydroboration-Oxidation (assuming 8 mmol scale from previous step)
| Reagent | Molar Equiv. | Amount (mmol) | Mass (g) | Volume (mL) |
| 3-(Ethen-1-yl)-3-methyloxetane | 1.0 | 8 | 0.78 | ~0.8 |
| Borane-THF complex (1.0 M) | 1.1 | 8.8 | - | 8.8 |
| Sodium Hydroxide (3 M aq.) | 3.0 | 24 | - | 8.0 |
| Hydrogen Peroxide (30% aq.) | 3.0 | 24 | - | 2.7 |
| Tetrahydrofuran (THF) | - | - | - | 40 |
Conclusion
This technical guide outlines a robust and reproducible synthetic route to this compound, a valuable building block for drug discovery and development. By starting with the commercially available (3-methyloxetan-3-yl)methanol, this pathway avoids the complexities of constructing the strained oxetane ring. The use of well-established and high-yielding reactions, such as the Swern oxidation, Wittig reaction, and hydroboration-oxidation, ensures the practicality of this synthesis for laboratory-scale production. The detailed protocols and workflow diagrams provided herein are intended to enable researchers to confidently and successfully synthesize this important compound for their research endeavors.
References
- Wittig Reaction. Organic Chemistry Portal. [Link]
- Wittig reaction. Wikipedia. [Link]
- Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
- (3-methyl-3-oxetanyl)methanol.
- Tandem One-Pot Biocatalytic Oxidation and Wittig Reaction in Water.
Sources
An In-depth Technical Guide to the Chemical Properties of 2-(3-Methyloxetan-3-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-(3-methyloxetan-3-yl)ethanol (CAS No. 88214-48-6). While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates information on its structure, proposed synthetic routes, and predicted physicochemical and spectroscopic properties. The guide draws upon established principles of organic chemistry and the well-documented behavior of analogous 3,3-disubstituted oxetanes to offer valuable insights for researchers working with this molecule. Particular emphasis is placed on the stability and reactivity of the oxetane ring and the primary alcohol functionality, which are key features influencing its potential applications, especially in the field of medicinal chemistry.
Introduction: The Significance of the Oxetane Moiety in Modern Chemistry
The oxetane ring, a four-membered cyclic ether, has emerged from being a synthetic curiosity to a valuable building block in modern organic and medicinal chemistry.[1] Its incorporation into molecular scaffolds can significantly influence key physicochemical properties. The strained nature of the four-membered ring, combined with the polarity imparted by the oxygen atom, makes oxetanes unique isosteres for commonly employed functional groups such as gem-dimethyl and carbonyl groups.[2][3][4] The introduction of an oxetane motif has been shown to enhance aqueous solubility, improve metabolic stability, and reduce the lipophilicity of drug candidates.[5][6]
This compound is a 3,3-disubstituted oxetane, a substitution pattern known to confer enhanced stability to the oxetane ring.[7] The presence of a primary alcohol functional group provides a versatile handle for further chemical modifications, making this molecule an attractive intermediate for the synthesis of more complex structures. This guide aims to provide a detailed understanding of its chemical characteristics to facilitate its use in research and development.
Molecular Structure and Physicochemical Properties
This compound possesses a unique combination of a sterically hindered, stable oxetane ring and a reactive primary alcohol.
Figure 1: Chemical structure of this compound.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source/Method |
| CAS Number | 88214-48-6 | BLDpharm[8] |
| Molecular Formula | C₆H₁₂O₂ | BLDpharm[8] |
| Molecular Weight | 116.16 g/mol | BLDpharm[8] |
| Boiling Point | ~200-220 °C (at 760 mmHg) | Extrapolated from similar structures |
| Density | ~1.0 - 1.1 g/cm³ | Extrapolated from similar structures |
| Solubility | Soluble in water and common organic solvents (e.g., ethanol, methanol, acetone, dichloromethane) | Based on the presence of a hydroxyl group and the polar oxetane ring. |
| Storage | Sealed in dry, 2-8°C | BLDpharm[8] |
Synthesis of this compound: Plausible Synthetic Routes
Route 1: From a Substituted 1,3-Diol via Williamson Etherification
A common and reliable method for constructing the oxetane ring is the intramolecular Williamson etherification of a 1,3-diol.[9]
Figure 2: Proposed synthesis of this compound via Williamson etherification.
3.1.1. Proposed Experimental Protocol:
-
Synthesis of 2-Methyl-2-(2-hydroxyethyl)propane-1,3-diol: The synthesis of the starting 1,3-diol can be achieved from diethyl malonate through a series of standard organic transformations.
-
Monotosylation: The primary hydroxyl group of the 1,3-diol is selectively protected, for example, as a tosylate, by reacting the diol with one equivalent of p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine at low temperatures. The steric hindrance around the other hydroxyl groups should favor the selective tosylation of the less hindered primary alcohol.
-
Intramolecular Cyclization: The resulting monotosylate is treated with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF). The alkoxide formed by the deprotonation of the remaining hydroxyl group will undergo an intramolecular Sₙ2 reaction, displacing the tosylate and forming the oxetane ring.
Route 2: Paternò–Büchi Reaction
The Paternò–Büchi reaction, a [2+2] photocycloaddition of a carbonyl compound and an alkene, is a direct method for forming oxetane rings.[10][11]
Figure 3: Proposed synthesis of this compound via the Paternò–Büchi reaction.
3.2.1. Proposed Experimental Protocol:
-
Reaction Setup: A solution of acetone and 3-buten-1-ol in a suitable solvent (e.g., acetonitrile) is irradiated with a UV light source (e.g., a medium-pressure mercury lamp) in a photochemical reactor.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Purification: Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to isolate this compound. It is important to note that the Paternò-Büchi reaction can sometimes lead to a mixture of regioisomers and stereoisomers, which would necessitate careful purification.
Spectroscopic Characterization (Predicted)
Due to the absence of published experimental spectra, the following are predicted spectroscopic data for this compound based on the analysis of its structure and comparison with similar compounds.
Table 2: Predicted NMR and IR Spectroscopic Data
| Spectroscopy | Predicted Chemical Shifts (δ) / Wavenumber (cm⁻¹) | Assignment |
| ¹H NMR (CDCl₃, 400 MHz) | ~1.30 (s, 3H) | -CH₃ on oxetane ring |
| ~1.80 (t, 2H, J ≈ 6-7 Hz) | -CH₂-CH₂OH | |
| ~3.70 (t, 2H, J ≈ 6-7 Hz) | -CH₂-CH₂OH | |
| ~4.40 (s, 4H) | -CH₂-O-CH₂- in oxetane ring | |
| ~2.50 (br s, 1H) | -OH | |
| ¹³C NMR (CDCl₃, 100 MHz) | ~25 | -CH₃ |
| ~40 | Quaternary carbon of oxetane | |
| ~45 | -CH₂-CH₂OH | |
| ~60 | -CH₂-CH₂OH | |
| ~80 | -CH₂-O-CH₂- in oxetane ring | |
| IR (neat) | 3400-3200 (broad) | O-H stretch (alcohol) |
| 2960-2850 | C-H stretch (alkane) | |
| ~980 | C-O-C stretch (oxetane ring) | |
| 1050 | C-O stretch (primary alcohol) |
Mass Spectrometry (Electron Ionization - EI): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 116. Key fragmentation patterns would likely involve the loss of a methyl group (m/z 101), loss of a water molecule from the molecular ion (m/z 98), and cleavage of the ethanol side chain. Fragmentation of the oxetane ring could also lead to characteristic smaller fragments.[12]
Chemical Reactivity and Stability
The reactivity of this compound is governed by two main features: the 3,3-disubstituted oxetane ring and the primary alcohol.
Stability of the Oxetane Ring
3,3-Disubstituted oxetanes are known to be significantly more stable than their 2-substituted or monosubstituted counterparts, particularly towards acidic conditions.[7] This increased stability is attributed to the steric hindrance provided by the substituents at the 3-position, which shields the ether oxygen from protonation and subsequent nucleophilic attack. However, strong acidic conditions or the presence of a proximate internal nucleophile can still promote ring-opening.[2]
Reactivity of the Primary Alcohol
The primary alcohol functionality in this compound is expected to undergo typical reactions of primary alcohols.
Figure 4: Key reactions of the primary alcohol in this compound.
-
Esterification: The alcohol can be readily esterified by reaction with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) under standard conditions.[13]
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC). Further oxidation to the carboxylic acid, 2-(3-methyloxetan-3-yl)acetic acid, can be achieved with stronger oxidizing agents such as potassium permanganate or Jones reagent.[14][15][16]
-
Etherification: The hydroxyl group can be converted into an ether via Williamson ether synthesis by deprotonation with a strong base followed by reaction with an alkyl halide.
Applications in Research and Drug Discovery
The unique structural features of this compound make it a promising building block in several areas, particularly in medicinal chemistry.
-
Bioisosteric Replacement: The 3,3-disubstituted oxetane core can serve as a polar and metabolically stable bioisostere for gem-dimethyl or carbonyl groups.[2][3] This can lead to improved pharmacokinetic profiles of drug candidates.
-
Scaffold for Novel Compounds: The primary alcohol provides a convenient point for chemical diversification, allowing for the synthesis of libraries of novel compounds for screening in drug discovery programs. The introduction of the oxetane-ethanol moiety can be used to modulate solubility and other drug-like properties.[5][6][17]
-
Polymer Chemistry: Oxetane-containing monomers can be used in the synthesis of polymers with unique properties, and the hydroxyl group of the title compound allows for its incorporation into polyester or polyurethane backbones.
Conclusion
This compound is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. Although specific experimental data is not widely available, this guide provides a robust framework for understanding its chemical properties based on the well-established chemistry of 3,3-disubstituted oxetanes and primary alcohols. The proposed synthetic routes, predicted spectroscopic data, and discussion of its reactivity and stability are intended to serve as a valuable resource for researchers and scientists, enabling them to confidently incorporate this versatile building block into their research endeavors. Further experimental investigation into the properties and reactivity of this compound is warranted and will undoubtedly contribute to its broader application in the chemical sciences.
References
- A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. (n.d.). National Institutes of Health.
- Synthesis of carboxylic acids by oxidation of alcohols. (n.d.). Organic Chemistry Portal.
- Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. (2023, January 22). Chemistry LibreTexts.
- Esterification. (n.d.). BYJU'S.
- Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. (2018). Royal Society of Chemistry.
- Oxidation of alcohols. (n.d.). Chemguide.
- Alcohol oxidation. (n.d.). Wikipedia.
- Paternò–Büchi reaction. (n.d.). Wikipedia.
- Paterno buchi reaction. (2017, October 26). Slideshare.
- What is the characteristic 13C NMR chemical shift (in ppm) for the C-2 carbon of oxetane, an oxygen-containing saturated heterocycle? (2025, June 21). Filo.
- Oxetanes in Drug Discovery Campaigns. (2023, September 7). ACS Publications.
- Oxetane Synthesis through the Paternò-Büchi Reaction. (2019, June 18). MDPI.
- Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. (2024, November 12). ChemRxiv.
- Mechanistic Insights into Aerobic Oxidative Methyl Esterification of Primary Alcohols with Heterogeneous PdBiTe Catalysts. (2019, April 1). ACS Publications.
- Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery | Poster Board #3163. (n.d.). American Chemical Society.
- Acid to Ester - Common Conditions. (n.d.). The University of Sheffield.
- Visible Light-Enabled Paternò-Büchi Reaction via Triplet Energy Transfer for the Synthesis of Oxetanes. (2021, July 28). ChemRxiv.
- Diol. (n.d.). Wikipedia.
- Oxetanes in Drug Discovery Campaigns. (2023, October 19). National Institutes of Health.
- Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. (2014, May 15). National Institutes of Health.
- Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. (n.d.). ResearchGate.
- Reactions of Alcohols. (n.d.). University of Calgary.
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016, September 15). ACS Publications.
- Reactions of Alcohols (Cambridge (CIE) A Level Chemistry): Revision Note. (2025, June 26). A-Level Chemistry.
- Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. (2021, July 28). National Institutes of Health.
- Oxetanes in Drug Discovery: Structural and Synthetic Insights. (2010, April 22). ResearchGate.
- Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. (2022, August 23). RSC Publishing.
- Alcohol Reactivity. (n.d.). Michigan State University.
- Structure and Reactivity of Alcohols. (n.d.). OpenOChem Learn.
- Oxetanes in Drug Discovery: Structural and Synthetic Insights. (2010, April 22). ACS Publications.
- Oxetanes in drug discovery: structural and synthetic insights. (2010, April 22). PubMed.
- Oxidative esterification of primary alcohols at room temperature under aqueous medium. (2018, June 8). Taylor & Francis Online.
- Ester synthesis by esterification. (n.d.). Organic Chemistry Portal.
- Synthetic oxetanes in drug discovery: where are we in 2025? (n.d.). Taylor & Francis Online.
- Applications of oxetanes in drug discovery and medicinal chemistry. (2023, November 1). National Institutes of Health.
- De Novo Synthesis of 2-Substituted Syn-1,3-Diols Via an Iterative Asymmetric Hydration Strategy. (n.d.). National Institutes of Health.
- Fragmentation (mass spectrometry). (n.d.). Wikipedia.
- Mass Spectrometric Analysis...Aliphatic Ethers. (1968, June 1). ACS Publications.
- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
- Synthesis and resolution of 2,2-dimethyl-1,3-diphenyl-1,3-propanediol, a new C2-symmetric and conformationally rigid diol. (n.d.). ResearchGate.
- Mass Spectrometry Part 4-Fragmentation in Ethers. (2023, January 25). YouTube.
- Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropionate Fragments. (2023, November 28). MDPI.
- A guide to 13c nmr chemical shift values. (n.d.). Compound Interest.
- OXETANE-C - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
- 13C NMR Chemical Shifts. (n.d.). Oregon State University.
- Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts.
- Diol synthesis by substitution. (n.d.). Organic Chemistry Portal.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. crab.rutgers.edu [crab.rutgers.edu]
- 9. Diol - Wikipedia [en.wikipedia.org]
- 10. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]
- 11. Paterno buchi reaction | PPTX [slideshare.net]
- 12. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. byjus.com [byjus.com]
- 14. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physical Properties of 2-(3-Methyloxetan-3-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of novel structural motifs to optimize the physicochemical and pharmacokinetic properties of lead compounds is of paramount importance. The oxetane ring, a four-membered cyclic ether, has emerged as a valuable functional group, often employed as a polar surrogate for gem-dimethyl or carbonyl groups. Its presence can favorably modulate aqueous solubility, metabolic stability, and lipophilicity. This guide focuses on a specific oxetane-containing building block, 2-(3-Methyloxetan-3-yl)ethanol, providing a comprehensive overview of its core physical properties. Understanding these characteristics is crucial for its effective application in the synthesis of new chemical entities with therapeutic potential.
Chemical Identity and Structure
This compound, identified by the CAS Number 88214-48-6, possesses a unique molecular architecture combining a hydroxyl group with a substituted oxetane ring. This structure imparts a distinct set of physical and chemical properties that are attractive for drug design.
Molecular Formula: C₆H₁₂O₂
Molecular Weight: 116.16 g/mol [1]
Structure:
Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.
Determination of Density (Pycnometer Method)
The density of a liquid can be accurately determined using a pycnometer, a glass flask with a close-fitting ground glass stopper with a capillary tube through it.
Principle: Density is defined as mass per unit volume. The pycnometer allows for the precise measurement of the volume of the liquid, and its mass is determined by weighing.
Procedure:
-
The clean, dry pycnometer is weighed accurately (m₁).
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are present, and the stopper is inserted. The excess liquid that comes out of the capillary is wiped off.
-
The filled pycnometer is weighed again (m₂).
-
The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature.
-
The pycnometer filled with the reference liquid is weighed (m₃).
-
The density of the sample liquid (ρ_s) is calculated using the formula: ρ_s = [(m₂ - m₁) / (m₃ - m₁)] * ρ_r where ρ_r is the density of the reference liquid.
Determination of Refractive Index (Abbe Refractometer)
The refractive index is a fundamental physical property of a substance and is a measure of how light propagates through it.
Principle: An Abbe refractometer measures the refractive index by determining the critical angle of total internal reflection.
Procedure:
-
The prism of the Abbe refractometer is cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.
-
A few drops of the liquid sample are placed on the surface of the prism.
-
The prism is closed and the light source is adjusted.
-
While looking through the eyepiece, the adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs.
-
If color fringes are observed, the dispersion compensator is adjusted to eliminate them.
-
The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.
Conclusion
This compound is a valuable building block for medicinal chemistry, offering a unique combination of a polar hydroxyl group and a metabolically robust oxetane ring. This guide has provided a detailed overview of its key physical properties, including both experimentally determined and estimated values. The provided methodologies for physical property determination offer a framework for the in-house characterization of this and similar compounds. A comprehensive understanding of these fundamental properties is essential for the rational design and synthesis of novel drug candidates with improved physicochemical and pharmacokinetic profiles.
References
Sources
An In-depth Technical Guide to 2-(3-Methyloxetan-3-yl)ethanol
Introduction: The Strategic Value of the Oxetane Moiety
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical properties is paramount. The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a highly valued structural motif in drug discovery.[1][2] Its unique combination of low molecular weight, high polarity, and a distinct three-dimensional architecture allows for the subtle yet impactful modulation of a drug candidate's profile.[3] The 3,3-disubstituted oxetane core, in particular, has been championed as a polar and metabolically robust bioisostere for the ubiquitous gem-dimethyl and carbonyl groups.[2][4] By replacing these lipophilic or chemically reactive moieties, medicinal chemists can often achieve significant improvements in aqueous solubility, metabolic stability, and overall drug-likeness, while mitigating off-target effects.[5][6]
This guide focuses on 2-(3-Methyloxetan-3-yl)ethanol (CAS 88214-48-6) , a building block that elegantly combines the strategic advantages of a 3,3-disubstituted oxetane with the versatile functionality of a primary alcohol. This structure offers a unique handle for further synthetic elaboration, enabling its incorporation into more complex molecular architectures as a means to enhance pharmacokinetic and pharmacodynamic properties.
Physicochemical and Structural Properties
A comprehensive understanding of the physical and chemical characteristics of this compound is essential for its effective application in research and development.
| Property | Value | Source(s) |
| CAS Number | 88214-48-6 | [7] |
| Molecular Formula | C₆H₁₂O₂ | |
| Molecular Weight | 116.16 g/mol | [8] |
| IUPAC Name | This compound | [7] |
| Synonyms | 3-(2-Hydroxyethyl)-3-methyloxetane, 3-Methyl-3-oxetaneethanol | [7] |
| Predicted Boiling Point | ~206 °C at 760 mmHg | [9][10] |
| Predicted Density | ~1.05 g/cm³ | [9] |
| Predicted LogP | 0.40530 | [8] |
Synthesis of this compound
A more direct, albeit potentially lower-yielding approach, involves the reaction of an oxetane-containing electrophile with a suitable nucleophile. However, the former approach provides better control and is detailed below.
Logical Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established chemical principles for Grignard reactions with aldehydes.[11][12] Researchers should perform their own optimization.
Part 1: Oxidation of 3-Methyl-3-oxetanemethanol to 3-Methyloxetane-3-carbaldehyde
-
Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add a solution of 3-methyl-3-oxetanemethanol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Oxidation: Cool the flask to 0 °C in an ice bath. Slowly add a solution of pyridinium dichromate (PDC) or Dess-Martin periodinane (1.1 eq) in anhydrous DCM.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the chromium salts or other solid byproducts. The resulting crude solution of 3-methyloxetane-3-carbaldehyde in DCM is used directly in the next step to avoid purification of the potentially volatile aldehyde.[11]
Part 2: Grignard Reaction and Reduction
-
Grignard Addition: In a separate, dry, three-necked flask under a nitrogen atmosphere, place a solution of vinylmagnesium bromide (1.2 eq, typically 1.0 M in THF). Cool the solution to 0 °C.
-
Aldehyde Addition: Slowly add the crude solution of 3-methyloxetane-3-carbaldehyde from Part 1 to the Grignard reagent via a dropping funnel, maintaining the temperature below 10 °C.
-
Reaction and Quenching: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Cool the flask back to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude allyl alcohol intermediate.
-
Reduction: Dissolve the crude allyl alcohol in ethanol or methanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) while stirring vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Purification: Filter the reaction mixture through Celite® to remove the catalyst. Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to afford the final product, this compound.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not widely published, its key spectroscopic features can be reliably predicted based on the known spectra of its precursor, 3-methyl-3-oxetanemethanol, and the chemical transformations involved.
¹H NMR (Proton NMR)
-
Oxetane Ring Protons: Two distinct signals, likely doublets, in the range of δ 4.3-4.6 ppm, corresponding to the four protons of the oxetane ring.
-
Ethyl Bridge Protons: Two triplets adjacent to each other. The -CH₂- group attached to the oxetane ring would appear around δ 1.7-1.9 ppm, while the -CH₂- group attached to the hydroxyl would be shifted downfield to approximately δ 3.6-3.8 ppm.
-
Methyl Group: A singlet at approximately δ 1.3 ppm for the three protons of the methyl group.
-
Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent, typically between δ 1.5-3.0 ppm.
¹³C NMR (Carbon NMR)
-
Oxetane Methylene Carbons (-CH₂-): A signal around δ 78-82 ppm.
-
Hydroxymethyl Carbon (-CH₂OH): A signal in the range of δ 60-65 ppm.
-
Quaternary Oxetane Carbon (-C-): A signal around δ 40-45 ppm.
-
Ethyl Bridge Carbon (-CH₂-): A signal adjacent to the oxetane at approximately δ 35-40 ppm.
-
Methyl Carbon (-CH₃): A signal in the upfield region, around δ 20-25 ppm.
IR (Infrared) Spectroscopy
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group's hydrogen bonding.[13]
-
C-H Stretch: Multiple sharp peaks in the 2850-3000 cm⁻¹ region corresponding to the sp³ C-H bonds.
-
C-O Stretch (Oxetane): A characteristic strong absorption band for the C-O-C ether linkage of the strained oxetane ring, typically around 980-1000 cm⁻¹.
-
C-O Stretch (Alcohol): A strong C-O stretching band in the region of 1050-1150 cm⁻¹.[13]
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): A peak at m/z = 116, corresponding to the molecular weight of the compound.
-
Fragmentation: Expect characteristic fragmentation patterns including the loss of a water molecule (M-18), loss of an ethyl group (M-29), and ring-opening fragments.
Reactivity and Chemical Stability
The chemical behavior of this compound is governed by the interplay of its two key functional groups: the strained oxetane ring and the primary alcohol.
Oxetane Ring Stability
The 3,3-disubstituted pattern generally confers greater stability to the oxetane ring compared to other substitution patterns, as the substituents sterically hinder the approach of nucleophiles to the C-O σ* antibonding orbital.[1] However, the ring remains susceptible to cleavage under certain conditions.
-
Acidic Conditions: The oxetane is prone to ring-opening in the presence of strong Brønsted or Lewis acids. The oxygen atom is protonated, forming a reactive oxonium ion, which is then attacked by a nucleophile.[14] The presence of the neighboring hydroxyl group could potentially act as an internal nucleophile under acidic conditions, leading to intramolecular cyclization to form a larger heterocyclic system.[1]
-
Basic and Nucleophilic Conditions: The oxetane ring is generally stable under basic and common nucleophilic conditions, allowing for selective reactions at the primary alcohol.[15]
-
Reductive Conditions: While generally stable, strong reducing agents like lithium aluminum hydride (LiAlH₄) may induce ring-opening, especially at elevated temperatures.[16]
Caption: Acid-catalyzed ring-opening pathways for the oxetane.
Reactivity of the Primary Alcohol
The primary hydroxyl group offers a versatile site for further chemical modification under conditions that preserve the integrity of the oxetane ring. Standard alcohol transformations can be applied, including:
-
Oxidation: To the corresponding aldehyde or carboxylic acid using reagents like PCC, PDC, or TEMPO.
-
Esterification: Reaction with carboxylic acids or acyl chlorides under basic or mild coupling conditions.
-
Etherification: Williamson ether synthesis using a base and an alkyl halide.[14]
-
Nucleophilic Substitution: Conversion of the alcohol to a good leaving group (e.g., tosylate or mesylate) allows for subsequent displacement by a wide range of nucleophiles.
Applications in Drug Development
The unique structural attributes of this compound make it a valuable building block for drug discovery programs. Its utility lies in its ability to introduce the beneficial oxetane motif while providing a reactive handle for incorporation into a lead molecule.
-
Improving Solubility and Physicochemical Properties: The polar oxetane ring and the hydroxyl group can significantly enhance the aqueous solubility of a parent molecule, a critical factor for oral bioavailability.
-
Metabolic Blocking: As a gem-dimethyl isostere, the 3-methyl-3-substituted oxetane can be used to block metabolically labile C-H bonds, thereby increasing the metabolic stability and half-life of a drug candidate.[4]
-
Vector for Further Synthesis: The primary alcohol can be used to link the oxetane motif to a core scaffold via an ether, ester, or other linkage, allowing for systematic exploration of structure-activity relationships (SAR).
-
Modulation of pKa: The electron-withdrawing nature of the oxetane oxygen can lower the pKa of nearby basic functional groups, which can be a useful strategy to fine-tune a compound's properties to avoid liabilities such as hERG inhibition.[3]
Safety and Handling
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, a robust safety assessment can be compiled from data on structurally related compounds, such as 3-methyl-3-oxetanemethanol and other alcohols.[17][18]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[5]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[4] Avoid contact with skin and eyes.[18] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[18] Keep away from strong oxidizing agents and strong acids.
-
First Aid Measures:
-
Skin Contact: Immediately wash with soap and plenty of water.[18]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[18]
-
Inhalation: Move person to fresh air.[18]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4]
-
In all cases of exposure, seek medical attention if symptoms persist.
-
Conclusion
This compound stands as a strategically important building block for medicinal chemists and drug development professionals. It provides a convenient and effective means to introduce the advantageous 3,3-disubstituted oxetane motif into complex molecules. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is crucial for leveraging its full potential to create safer and more effective therapeutics. The stability of the oxetane core under many synthetic conditions, combined with the reactivity of the primary alcohol, offers a powerful tool for the optimization of lead compounds in the drug discovery pipeline.
References
- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: A New Tool for an Old Challenge.
- Grygorenko, O. O., Radchenko, D. S., & Volochnyuk, D. M. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
- Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery.
- Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: recent advances in synthesis, reactivity, and medicinal chemistry. Chemical Reviews, 116(19), 12150-12233.
- Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Donnell, C. J., Di, L., ... & Kuki, A. (2012). Application of the oxetane motif in the design of a potent and selective series of γ-secretase inhibitors. Journal of medicinal chemistry, 55(7), 3414-3424.
- Duncton, M. A. (2011). Minireview: Oxetanes and other strained rings in drug discovery. Future medicinal chemistry, 3(12), 1487-1502.
- Fisher Scientific. (2023).
- Taylor, R. J., & Bull, J. A. (2015). Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space.
- Fisher Scientific. (2009). Safety Data Sheet: Oxetane, 3-hydroxymethyl-3-methyl-.
- Sutton, S. C., et al. (2016). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one.
- Molbase. (n.d.). C6H12O2_Molecular formula.
- MySkinRecipes. (n.d.). 2-(Oxetan-3-yl)ethanol.
- International Flavors & Fragrances Inc. (2006). 3-Methyl oxetanemethanol derivatives and their use in perfume compositions. EP1712551A1.
- Clark, J. (2023). Reactions with Grignard Reagents. Chemistry LibreTexts.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethanol.
- Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(17), 8257–8322.
Sources
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC05740J [pubs.rsc.org]
- 7. fishersci.ca [fishersci.ca]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Ethanol, TMS derivative [webbook.nist.gov]
- 10. 3-Methyl-3-oxetanemethanol | C5H10O2 | CID 137837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. EP1712551A1 - 3-Methyl oxetanemethanol derivatives and their use in perfume compositions - Google Patents [patents.google.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. tandfonline.com [tandfonline.com]
- 17. fishersci.be [fishersci.be]
- 18. fishersci.com [fishersci.com]
A Technical Guide to the Structure Elucidation of 2-(3-Methyloxetan-3-yl)ethanol
Introduction
In modern medicinal chemistry, the incorporation of strained ring systems is a well-established strategy for modulating the physicochemical properties of drug candidates. Oxetanes, in particular, have garnered significant interest due to their ability to act as hydrogen bond acceptors, improve metabolic stability, and reduce lipophilicity, often serving as valuable isosteres for carbonyl groups.[1][2] The compound 2-(3-Methyloxetan-3-yl)ethanol (CAS No. 88214-48-6) is a key building block in this field, possessing both the critical oxetane moiety and a reactive primary alcohol.
Unambiguous structural verification of such building blocks is a non-negotiable prerequisite for their use in drug discovery and development. An incorrect structural assignment can lead to the synthesis of unintended molecules, invalidating subsequent biological data and wasting significant resources. This guide provides an in-depth, field-proven workflow for the complete structure elucidation of this compound. We will employ an orthogonal, multi-technique approach, demonstrating not just the steps involved, but the scientific rationale behind each experimental choice. The methodologies described herein represent a self-validating system, ensuring the highest degree of confidence in the final structural assignment.
Chapter 1: Foundational Analysis: Molecular Formula and Functional Groups
The first phase of any structure elucidation is to confirm the molecular formula and identify the primary functional groups present. This foundational data provides the basic constraints for assembling the final structure. We utilize mass spectrometry for molecular weight determination and infrared spectroscopy for functional group identification.
Mass Spectrometry (GC-MS)
Expertise & Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal initial technique for a relatively small, neutral molecule like this compound, which is expected to have sufficient volatility. The gas chromatography step provides information on the sample's purity, while the mass spectrometer offers precise mass information and fragmentation patterns that provide initial structural clues. We select Electron Ionization (EI) as the ionization method due to its ability to generate reproducible, fragment-rich spectra that are useful for structural interpretation, although it's noted that EI can sometimes result in a weak or absent molecular ion.[3]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile solvent such as Dichloromethane or Ethyl Acetate.
-
GC Separation:
-
System: Standard GC-MS instrument (e.g., Agilent GC/MSD).
-
Column: SH-Rxi-5Sil-MS capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL with a 10:1 split ratio.
-
Oven Program: Start at 50°C (hold 2 min), ramp to 250°C at 10°C/min, and hold for 5 min.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
Source Temperature: 230°C.
-
Expected Data & Interpretation: The molecular formula of this compound is C₆H₁₂O₂ with a monoisotopic mass of 116.08 Da. The EI mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 116. Key fragmentation pathways will involve the loss of small, stable neutral molecules and cleavage adjacent to the oxygen atoms.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Interpretation |
| 116 | [C₆H₁₂O₂]⁺ | Molecular Ion (M⁺) |
| 101 | [M - CH₃]⁺ | Loss of the methyl group. |
| 98 | [M - H₂O]⁺ | Loss of water from the alcohol moiety. |
| 85 | [M - CH₂OH]⁺ | Alpha-cleavage with loss of the hydroxymethyl radical. |
| 71 | [M - CH₂CH₂OH]⁺ | Cleavage of the entire ethanol side chain. |
| 58 | [C₃H₆O]⁺ | Fragment corresponding to the oxetane ring after side-chain cleavage. |
| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | Common alkyl or oxygen-containing fragments. |
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR spectroscopy is a rapid and non-destructive technique that excels at identifying specific functional groups based on their characteristic vibrational frequencies. For our target molecule, we expect to see clear evidence of both the alcohol (-OH) and the ether (C-O-C) functionalities.[5]
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Place one drop of the neat liquid sample between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates.
-
Data Acquisition:
-
Instrument: Any standard FTIR spectrometer.
-
Mode: Transmittance.
-
Scan Range: 4000 cm⁻¹ to 600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Average of 16 scans.
-
-
Background Correction: Perform a background scan with clean, empty salt plates prior to the sample scan.
Expected Data & Interpretation: The FTIR spectrum provides a molecular "fingerprint." The most diagnostic peaks are expected in the functional group region (>1500 cm⁻¹) and the C-O stretching region.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~3350 (Broad) | O-H Stretch | Primary Alcohol | A broad, strong peak in this region is highly characteristic of a hydrogen-bonded alcohol.[6][7] |
| ~2950-2850 (Strong) | C-H Stretch | Alkyl (sp³) | Confirms the presence of the hydrocarbon backbone. |
| ~1100 (Strong) | C-O-C Asymmetric Stretch | Oxetane (Ether) | A strong absorption indicating the ether linkage within the strained four-membered ring.[8] |
| ~1050 (Strong) | C-O Stretch | Primary Alcohol | Confirms the presence of a C-OH bond, typical for primary alcohols.[6] |
Chapter 2: Definitive Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: While MS and IR confirm the pieces are present, NMR spectroscopy reveals how they are connected. It is the most powerful technique for the complete structure elucidation of organic molecules in solution.[9] We will use a suite of 1D and 2D NMR experiments to map out the complete proton and carbon framework of the molecule and establish unambiguous connectivity.
Structure Elucidation Workflow The following diagram illustrates the logical flow of the NMR analysis, starting from simple 1D experiments and progressing to more complex 2D experiments to build the final structure.
Caption: Logical workflow for NMR-based structure elucidation.
Sample Preparation
Protocol:
-
Dissolve approximately 10-15 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
For D₂O exchange, acquire a standard ¹H NMR spectrum, then add one drop of D₂O, shake vigorously, and re-acquire the spectrum.
¹H NMR Spectroscopy (Proton NMR)
Expertise & Rationale: ¹H NMR provides precise information about the chemical environment, number, and connectivity of protons. The chemical shift (δ) indicates the electronic environment, integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.[10]
Expected Spectrum & Interpretation (500 MHz, CDCl₃):
-
δ ~4.45 ppm (d, 2H) & δ ~4.35 ppm (d, 2H): These two doublets, likely forming an AB quartet system, are characteristic of the two pairs of diastereotopic protons on the oxetane ring (positions 2 and 4).[1][11] Their significant downfield shift is due to the deshielding effect of the ring's oxygen atom.
-
δ ~3.75 ppm (t, 2H): A triplet corresponding to the methylene protons adjacent to the hydroxyl group (-CH₂ -OH). The triplet pattern arises from coupling to the other methylene group in the ethyl chain.
-
δ ~1.90 ppm (t, 2H): A triplet corresponding to the methylene protons adjacent to the quaternary carbon of the oxetane ring (-CH₂ -C(quat)).
-
δ ~1.60 ppm (s, 1H, broad): A broad singlet corresponding to the hydroxyl proton (-OH). This peak will disappear upon shaking the sample with D₂O.[12]
-
δ ~1.30 ppm (s, 3H): A sharp singlet corresponding to the three equivalent protons of the methyl group (-CH₃). The singlet nature confirms it is attached to a quaternary carbon with no adjacent protons.
¹³C{¹H} NMR & DEPT-135 Spectroscopy
Expertise & Rationale: Proton-decoupled ¹³C NMR reveals the number of unique carbon environments in the molecule.[13] The DEPT-135 experiment is a crucial complementary technique that distinguishes carbon types based on the number of attached protons: CH₃ and CH groups appear as positive signals, CH₂ groups as negative signals, and quaternary carbons are absent.[14] This allows for confident assignment of each carbon resonance.
Expected Spectra & Interpretation (125 MHz, CDCl₃): The structure has 6 carbons but only 5 unique carbon environments due to the C₂ symmetry of the oxetane ring methylene groups.
| Signal Label | Predicted δ (ppm) | Carbon Type | DEPT-135 Phase | Assignment Rationale |
| C1 | ~79 | -CH₂- (Oxetane) | Negative | Highly deshielded by the ring oxygen atom. |
| C2 | ~60 | -CH₂- (Alcohol) | Negative | Deshielded by the hydroxyl group. |
| C3 | ~42 | -CH₂- | Negative | Alkyl methylene group. |
| C4 | ~40 | Quaternary C | Absent | Quaternary carbon of the oxetane ring. |
| C5 | ~25 | -CH₃ | Positive | Shielded methyl group carbon. |
2D NMR Spectroscopy (COSY & HMBC)
Expertise & Rationale: 2D NMR experiments are essential for unambiguously connecting the structural fragments identified by 1D NMR.
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds).[10]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by 2 or 3 bonds, which is critical for linking quaternary carbons to the rest of the structure.[15]
Expected Correlations & Interpretation:
-
COSY: A strong cross-peak will be observed between the triplet at δ ~3.75 ppm (-CH₂OH) and the triplet at δ ~1.90 ppm (-CH₂-C(quat)), definitively establishing the 2-hydroxyethyl fragment. No other correlations are expected, as the other protons are isolated by the quaternary carbon.
-
HMBC: This spectrum provides the final connections.
-
The methyl protons (δ ~1.30 ppm ) will show correlations to the quaternary carbon (C4, δ ~40 ppm ), the oxetane methylene carbons (C1, δ ~79 ppm ), and the adjacent ethyl methylene carbon (C3, δ ~42 ppm ).
-
The ethyl methylene protons (δ ~1.90 ppm ) will show correlations to the quaternary carbon (C4, δ ~40 ppm ) and the methyl carbon (C5, δ ~25 ppm ).
-
The oxetane methylene protons (δ ~4.45/4.35 ppm ) will show correlations to the quaternary carbon (C4, δ ~40 ppm ) and the methyl carbon (C5, δ ~25 ppm ).
-
Chapter 3: Data Synthesis and Final Confirmation
The structure of this compound is confirmed by the complete congruence of all acquired data:
-
GC-MS confirmed the molecular mass of 116 Da and a fragmentation pattern consistent with the proposed structure.
-
FTIR confirmed the presence of the key alcohol (-OH) and ether (C-O-C) functional groups.
-
¹H and ¹³C NMR accounted for all protons and carbons, with chemical shifts and integrations matching the expected environments.
-
DEPT-135 unambiguously identified the number of CH₃, CH₂, and quaternary carbons.
-
COSY established the connectivity of the 2-hydroxyethyl side chain.
-
HMBC provided the crucial long-range correlations that linked the methyl group and the 2-hydroxyethyl group to the quaternary carbon of the oxetane ring.
This comprehensive and orthogonal dataset leaves no ambiguity and serves as a robust validation of the chemical structure of this compound.
Conclusion
The rigorous structure elucidation of chemical building blocks is a foundational activity in pharmaceutical research and development. By integrating data from multiple, independent analytical techniques—MS, FTIR, and a full suite of 1D and 2D NMR experiments—we create a self-validating workflow that ensures the highest level of structural confidence. This guide has detailed not only the practical protocols for this process but also the underlying scientific rationale for each step. Adherence to such a comprehensive characterization strategy is essential for ensuring the integrity and reproducibility of scientific research.
References
- Stein, S. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Analytical and Bioanalytical Chemistry, 397(3), 979-987. [Link]
- Sarotti, A. M. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Chemistry–A European Journal, 26(46), 10426-10443. [Link]
- Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. [Link]
- Srilatha, K. (2016). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2960-2965. [Link]
- Cremonini, M. A., & Facchini, P. (1992). The r α structure of oxetane as studied by NMR spectroscopy in a nematic medium. Molecular Physics, 77(1), 163-169. [Link]
- ResearchGate. (n.d.). 1H NMR spectra (CDCl3) of oxetane and POx.
- Molinski, T. F. (2010). Microscale Methodology for Structure Elucidation of Natural Products. Planta medica, 76(11), 1155-1163. [Link]
- Barreiro, G., et al. (2019). Chemical Space Exploration of Oxetanes. Molecules, 24(18), 3273. [Link]
- Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy, 32(1), 14-21. [Link]
- Gagnaire, D., & Butt, Y. (1966). Mechanism and stereochemistry of oxetane reactions. I. Stereospecific synthesis of the diastereoisomeric 2-phenyl-3-methyloxetanes and study of their configuration and conformation by nuclear magnetic resonance spectroscopy. The Journal of Organic Chemistry, 31(6), 1915-1921. [Link]
- Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. [Link]
- Scribd. (n.d.). FTIR Analysis of Alcohols and Compounds.
- LibreTexts Chemistry. (2022). Spectroscopy of Alcohols and Phenols.
- Griti. (2016, September 21). Infrared Spectroscopy Alcohols, Ethers, Amines Overview. YouTube. [Link]
- ChemRxiv. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
- Burkhard, J. A., et al. (2017). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 117(14), 9664-9737. [Link]
- Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]
- ResearchGate. (n.d.). High resolution NMR spectra of as-prepared samples.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
- Le, C. M., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society, 145(30), 16866-16873. [Link]
- Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES.
- LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra.
- ResearchGate. (n.d.). Ethanol extract of GC-MS analysis results.
- Google Patents. (n.d.). EP1712551A1 - 3-Methyl oxetanemethanol derivatives and their use in perfume compositions.
- LibreTexts Chemistry. (2023). NMR - Interpretation.
- MySkinRecipes. (n.d.). 2-(Oxetan-3-yl)ethanol.
- PubChem. (n.d.). 3-Methyl-3-oxetanemethanol.
- AZoM. (2015, October 8). Identifying Alcohols Using NMR Spectroscopy. [Link]
- Al-Shuhaib, M. B. S., et al. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. IOP Conference Series: Earth and Environmental Science, 1060(1), 012093. [Link]
- The Royal Society of Chemistry. (n.d.). Synthesis of Functionalized Spirocyclic Oxetanes through Paternò-Büchi Reactions of Cyclic Ketones and Maleic Acid Derivatives. Retrieved from The Royal Society of Chemistry. [Link]
- Chemistry Stack Exchange. (n.d.). Synthesis of 2-tert-butyloxirane from (2,3,3-trimethyloxiran-2-yl)methanol.
- Pharmacognosy Journal. (2019). GC-MS Analysis of Bio-active Compounds in Ethanol Extract of Putranjiva roxburghii Wall. Fruit Peel. Pharmacognosy Journal, 11(1). [Link]
- Biological Magnetic Resonance Bank. (n.d.). Ethanol at BMRB.
- The Royal Society of Chemistry. (n.d.). Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. Retrieved from The Royal Society of Chemistry. [Link]
- ResearchGate. (n.d.). 1H-NMR spectra overlay (a) and graph (b) showing the effect of ethanol.
- MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(1), 164. [Link]
- Archives of Orofacial Sciences. (2014). GC-MS analysis of some volatile constituents extracted from stem of Euphorbia tirucalli Linn. Archives of Orofacial Sciences, 9(2), 76-80. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phcogj.com [phcogj.com]
- 5. scribd.com [scribd.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rockymountainlabs.com [rockymountainlabs.com]
- 9. jchps.com [jchps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. connectjournals.com [connectjournals.com]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. azom.com [azom.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Guide: Physicochemical Characterization and Boiling Point Determination of 2-(3-Methyloxetan-3-yl)ethanol
Abstract: This technical guide provides a comprehensive framework for the characterization of 2-(3-Methyloxetan-3-yl)ethanol, with a primary focus on the theoretical principles and practical methodologies for determining its boiling point. Oxetane-containing scaffolds are of increasing importance in medicinal chemistry, serving as versatile bioisosteres for commonly used functional groups. Understanding their fundamental physicochemical properties, such as the boiling point, is critical for purification, formulation, and drug development processes. This document outlines the key molecular factors that influence the boiling point of this specific molecule, provides a detailed experimental protocol for its empirical determination, and discusses computational approaches for its prediction.
Introduction: The Significance of Substituted Oxetanes
Oxetanes, four-membered cyclic ethers, have emerged as valuable structural motifs in modern drug discovery. Their unique stereochemical and electronic properties, including a strained ring system that acts as a potent hydrogen bond acceptor, allow them to serve as effective bioisosteres for carbonyl and gem-dimethyl groups. The incorporation of an oxetane ring can favorably modulate key drug-like properties, including aqueous solubility, metabolic stability, and lipophilicity.
The target molecule, this compound, combines the oxetane scaffold with a primary alcohol functional group. This structure presents specific physicochemical characteristics that govern its behavior in various chemical and biological systems. The boiling point, a fundamental colligative property, is directly influenced by these characteristics and is a critical parameter for downstream applications, including purification by distillation, solvent selection, and process safety assessments.
Molecular Structure and Intermolecular Forces
The boiling point of a pure substance is the temperature at which its vapor pressure equals the external pressure. This transition from liquid to gas requires overcoming the intermolecular forces holding the molecules together. For this compound, three primary forces are at play.
-
Hydrogen Bonding: The terminal hydroxyl (-OH) group is the most significant contributor to the molecule's relatively high boiling point. It can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen lone pairs), leading to strong intermolecular associations.
-
Dipole-Dipole Interactions: The ether oxygen within the strained oxetane ring possesses lone pairs of electrons and creates a significant dipole moment. These permanent dipoles result in electrostatic attractions between adjacent molecules.
-
Van der Waals Forces (London Dispersion Forces): These temporary, induced-dipole attractions exist in all molecules and increase with molecular surface area and polarizability. The ethyl chain and methyl group contribute to the overall strength of these forces.
The combination of these forces, particularly the powerful hydrogen bonding, dictates that a substantial amount of thermal energy is required to separate the molecules into the vapor phase.
Caption: Key intermolecular forces in this compound.
Comparative Analysis of Boiling Points
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Structural Difference |
| Ethanol | 64-17-5 | C₂H₆O | 46.07 | 78.3 | Simple primary alcohol |
| (3-Methyloxetan-3-yl)methanol | 3143-02-0 | C₅H₁₀O₂ | 102.13 | 80 (at 40 mmHg) | Hydroxymethyl directly on ring |
| 2-(Oxetan-3-yl)ethanol | 251922-46-0 | C₅H₁₀O₂ | 102.13 | 206 (at 760 mmHg) | Lacks methyl group on ring |
| This compound | N/A | C₆H₁₂O₂ | 116.16 | Predicted: >206 | Target compound |
Analysis of Trends:
-
The significant jump in boiling point from ethanol to the oxetane-containing compounds highlights the increase in molecular weight and the additional dipole from the ether linkage.
-
The boiling point of (3-Methyloxetan-3-yl)methanol is given at reduced pressure (40 mmHg). Its normal boiling point would be substantially higher.
-
Comparing 2-(Oxetan-3-yl)ethanol (Boiling Point 206 °C) with the target molecule, the addition of a methyl group increases the molecular weight and surface area. This enhancement of van der Waals forces, coupled with the existing strong hydrogen bonding, strongly suggests that the boiling point of this compound will be higher than 206 °C at standard atmospheric pressure.
Experimental Determination of Boiling Point
For novel compounds or those lacking reference data, empirical determination is essential. The capillary method (Siwoloboff method) is a reliable microscale technique suitable for small sample quantities.
Principle: A liquid boils when its vapor pressure equals the surrounding atmospheric pressure. In this method, a small sample is heated, and the temperature at which a rapid and continuous stream of bubbles emerges from an inverted capillary tube indicates the boiling point. The most accurate reading is often taken as the temperature at which the liquid just begins to re-enter the capillary upon cooling.
Required Apparatus and Reagents
-
Thiele tube or similar oil bath apparatus
-
High-boiling point mineral oil or silicone oil
-
Calibrated thermometer (-10 to 250 °C range)
-
Small test tube (e.g., 75 x 10 mm)
-
Capillary tubes (sealed at one end)
-
Sample of this compound (purity >98%)
-
Rubber band or wire for attaching the test tube to the thermometer
-
Heating source (Bunsen burner or heating mantle)
-
Safety goggles and lab coat
Step-by-Step Protocol
-
Sample Preparation: Add approximately 0.5 mL of this compound to the small test tube.
-
Capillary Insertion: Place a capillary tube into the test tube with its open end submerged in the liquid.
-
Apparatus Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Heating: Immerse the assembly into the Thiele tube, making sure the sample is below the oil level but the open end of the test tube is above it.
-
Observation: Begin heating the side arm of the Thiele tube gently. As the temperature rises, air trapped in the capillary will slowly bubble out.
-
Boiling Point Identification: When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.
-
Confirmation: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.
-
Verification: Record this temperature. Allow the apparatus to cool further and repeat the determination at least two more times to ensure reproducibility. Record the barometric pressure.
Caption: Experimental workflow for the capillary method.
Theoretical Prediction of Boiling Point
In the absence of experimental data, computational methods can provide a useful estimate. Group-contribution methods, such as the Joback-Reid or Constantinou-Gani techniques, predict thermodynamic properties based on a molecule's functional groups.
Principle: These methods assume that each functional group in a molecule contributes a specific, additive value to the overall boiling point. The general equation is:
Tb (K) = Tbase + Σ (Group Contributions)
While powerful for initial screening, these methods have limitations:
-
Accuracy: Predictions can have significant mean absolute errors, sometimes exceeding 35 K.
-
Structural Isomers: They may not accurately differentiate between isomers, especially those with complex steric or conformational effects, such as the strained oxetane ring.
-
Parameter Availability: The accuracy depends on the availability of well-parameterized group contributions for the specific fragments in the molecule. The contribution for a 3,3-disubstituted oxetane ring may not be standard in all models.
Despite these drawbacks, a theoretical prediction serves as a valuable starting point for designing experiments and verifying empirical results.
Conclusion
The boiling point of this compound is a key physicochemical parameter dictated by a combination of strong hydrogen bonding, dipole-dipole interactions, and van der Waals forces. Based on a comparative analysis with structurally related compounds, its boiling point at standard pressure is predicted to be in excess of 206 °C. For definitive characterization, this guide provides a detailed, self-validating experimental protocol using the microscale capillary method. This synthesis of theoretical understanding and practical methodology provides researchers and drug development professionals with a robust framework for handling and characterizing this important class of oxetane-containing molecules.
References
- Experiment: Determining the Boiling Points of Organic Compounds Aim: To .. - Filo. (n.d.).
Navigating the Solubility Landscape of 2-(3-Methyloxetan-3-yl)ethanol: A Technical Guide for Drug Development Professionals
Foreword: The Oxetane Moiety and the Quest for Favorable Physicochemical Properties
Physicochemical Profile of 2-(3-Methyloxetan-3-yl)ethanol
A thorough understanding of a molecule's intrinsic properties is the cornerstone of predicting its solubility behavior. The structural features of this compound suggest a nuanced interplay of polarity and hydrogen bonding capabilities.
| Property | Value/Information | Source |
| Molecular Formula | C6H12O2 | [5][6][7] |
| Molecular Weight | 116.16 g/mol | [5][6][7] |
| Structure | A 3,3-disubstituted oxetane with a methyl and an ethanol group. | Inferred |
| Key Functional Groups | Oxetane (ether), Hydroxyl (primary alcohol) | Inferred |
| Hydrogen Bond Donor | Yes (hydroxyl group) | Inferred |
| Hydrogen Bond Acceptor | Yes (oxygen atoms of the oxetane and hydroxyl groups) | Inferred |
The presence of both a hydrogen bond donor (the hydroxyl group) and two hydrogen bond acceptor sites (the ether oxygen of the oxetane and the hydroxyl oxygen) suggests that this compound can engage in a variety of intermolecular interactions. The oxetane ring itself is a polar motif, which generally contributes to increased aqueous solubility of parent compounds.[1][2][3]
Theoretical Underpinnings of Solubility: A "Like Dissolves Like" Perspective
The principle of "like dissolves like" serves as a fundamental guide for predicting solubility.[8] This adage is rooted in the concept that substances with similar intermolecular forces are more likely to be miscible. For this compound, its solubility in a given organic solvent will be dictated by the balance of the following interactions:
-
Dipole-Dipole Interactions: The polar nature of the oxetane ring and the hydroxyl group will favor solubility in polar aprotic solvents such as acetone, ethyl acetate, and tetrahydrofuran (THF).
-
Hydrogen Bonding: The ability to both donate and accept hydrogen bonds is a significant driver of solubility in protic solvents like alcohols (e.g., methanol, ethanol) and water.[9][10]
-
Van der Waals Forces: The nonpolar hydrocarbon backbone of the molecule will contribute to its solubility in less polar solvents.
Predictive Framework for Solubility:
Based on these principles, we can forecast the solubility of this compound across a spectrum of organic solvents:
-
High Solubility Expected: In polar protic solvents such as methanol, ethanol, and isopropanol, due to strong hydrogen bonding interactions.[10][11]
-
Good to Moderate Solubility Expected: In polar aprotic solvents like acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), driven by dipole-dipole interactions.
-
Moderate to Low Solubility Expected: In solvents of intermediate polarity, such as dichloromethane and chloroform.
-
Low to Negligible Solubility Expected: In nonpolar solvents like hexane, cyclohexane, and toluene, where the polar functional groups of the solute have unfavorable interactions with the nonpolar solvent molecules.
Experimental Determination of Solubility: A Practical Workflow
Given the absence of published data, experimental determination is necessary to quantify the solubility of this compound. The following section outlines a robust, self-validating protocol based on the widely accepted shake-flask method.
Materials and Equipment
-
This compound (high purity)
-
A range of organic solvents (analytical grade or higher)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Step-by-Step Experimental Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials.
-
Add a known volume of each selected organic solvent to the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
For finely dispersed solids, centrifugation at a controlled temperature can be employed to achieve clear separation of the solid and liquid phases.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant from each vial.
-
Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.
-
-
Quantification and Data Reporting:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Use the calibration curve to calculate the concentration of the solute in the saturated solutions.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Experimental Workflow Diagram
Sources
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic oxetanes in drug discovery: where are we in 2025? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 88214-48-6|this compound|BLD Pharm [bldpharm.com]
- 6. 2,3,3-Trimethyloxiranemethanol | C6H12O2 | CID 135724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. chem.ws [chem.ws]
- 9. ajol.info [ajol.info]
- 10. quora.com [quora.com]
- 11. Methanol | CH3OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Oxetane Motif: From Chemical Curiosity to Cornerstone of Modern Drug Design
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
A Senior Application Scientist's Perspective on the Discovery and Synthetic Evolution of the Four-Membered Ring
The journey of the oxetane ring, a seemingly simple four-membered saturated ether, is a compelling narrative of chemical discovery, synthetic challenge, and eventual triumph in the demanding world of medicinal chemistry. Initially a curiosity, its unique conformational rigidity and electronic properties have established it as an indispensable tool for drug designers. This guide provides an in-depth exploration of the history and synthesis of oxetanes, tracing their path from early, inefficient preparations to the sophisticated, scalable methodologies that enable their widespread use today. We will delve into the causality behind key synthetic strategies, offering insights grounded in mechanistic principles and field-proven experience.
The Dawn of Oxetane Chemistry: Early Discoveries and Formidable Challenges
The story begins in the 1870s with the first reported synthesis of the parent, unsubstituted oxetane by Reboul.[1][2] However, for over a century, the oxetane core remained largely an academic peculiarity. The inherent ring strain of the four-membered ether, at approximately 25.5 kcal/mol, presents a significant synthetic barrier.[2] This strain, comparable to that of an epoxide, makes the ring susceptible to opening while simultaneously making its formation challenging.[2][3]
Early synthetic efforts primarily revolved around intramolecular cyclizations of 1,3-di-functionalized propanes, a strategy that often struggled with low yields. The primary reason for this difficulty lies in the kinetics of the ring closure. The intramolecular Williamson ether synthesis, for example, is a 4-exo-tet cyclization, which is the least favored of the small ring-forming reactions (n-exo-tet where n ≤ 7).[2] This process is often plagued by competing side reactions, most notably the entropically favored Grob fragmentation, which leads to alkene byproducts instead of the desired cyclic ether.[2] These foundational challenges meant that for many years, incorporating an oxetane into a molecule was a synthetic novelty rather than a practical option.
The Classical Pillars of Oxetane Synthesis
Two classical methods eventually emerged as the primary, albeit imperfect, routes to the oxetane core: the Intramolecular Williamson Ether Synthesis and the Paternò-Büchi reaction.
Intramolecular Williamson Ether Synthesis: The C–O Bond Formation Strategy
This remains one of the most common and versatile approaches for constructing the oxetane ring, proceeding via an intramolecular SN2 reaction.[2][4] The strategy typically begins with a 1,3-diol, a readily accessible precursor. The core principle involves the selective activation of one hydroxyl group into a good leaving group (e.g., tosylate, mesylate, or halide), followed by deprotonation of the remaining alcohol to generate an alkoxide, which then acts as the internal nucleophile to displace the leaving group and form the ring.
Despite its conceptual simplicity, success is highly dependent on substrate and reaction conditions to overcome the inherent hurdles of the 4-exo-tet closure and suppress elimination side-reactions.[5][6][7] The use of bulky or secondary alkyl halides, for instance, strongly favors E2 elimination over the desired SN2 substitution.[6][8]
Caption: Workflow for Intramolecular Williamson Ether Synthesis and its major competing pathway.
Exemplary Protocol: Synthesis of 2,4-Disubstituted Oxetanes from 1,3-Diols
This protocol is adapted from the stereocontrolled synthesis reported by Nelson and co-workers.[4]
-
Selective Activation: A solution of the syn- or anti-1,3-diol in pyridine is cooled to 0 °C.
-
p-Toluenesulfonyl chloride (1.1 equivalents) is added portion-wise, and the reaction is stirred at 0 °C for 4-6 hours, allowing for monosulfonylation of the primary hydroxyl group.
-
The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with aqueous HCl, saturated NaHCO₃, and brine, then dried over Na₂SO₄ and concentrated.
-
Cyclization: The crude mono-tosylate is dissolved in anhydrous tetrahydrofuran (THF).
-
Sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) is added carefully at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours until TLC analysis indicates complete consumption of the starting material.
-
The reaction is cooled and cautiously quenched with saturated aqueous NH₄Cl.
-
The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude oxetane is purified by flash column chromatography on silica gel.
This self-validating system relies on the clear differentiation of starting material, intermediate, and product by chromatographic analysis, ensuring reaction completion and purity of the final compound.
The Paternò-Büchi Reaction: A Photochemical [2+2] Cycloaddition
First observed by Emanuele Paternò in 1909 and later systematically studied by George Büchi, this reaction is a powerful photochemical [2+2] cycloaddition between a carbonyl compound and an alkene.[2][9][10][11] Upon absorption of UV light, the carbonyl compound is promoted to an excited singlet state (S₁), which can then undergo intersystem crossing to a more stable triplet state (T₁). This excited triplet carbonyl acts as a diradical and adds to the ground-state alkene to form a 1,4-diradical intermediate, which subsequently closes to form the oxetane ring.[12]
The versatility and atom economy of this reaction are significant advantages.[1] Recent advancements have expanded its scope through the use of visible-light photosensitizers, making the reaction conditions milder and more accessible.[2]
Caption: Simplified mechanism of the Paternò-Büchi reaction.
The Modern Era: Meeting the Demands of Drug Discovery
The recognition of the oxetane ring as a valuable bioisostere for gem-dimethyl and carbonyl groups by Carreira and others catalyzed a renaissance in oxetane synthesis.[13][14][15][16][17] This was driven by the need to fine-tune the physicochemical properties of drug candidates, such as improving aqueous solubility, enhancing metabolic stability, and modulating the pKa of adjacent amines.[13][14][15] This demand spurred the development of novel and more efficient synthetic methodologies.
| Method | Description | Advantages | Disadvantages | Key References |
| Williamson Ether Synthesis | Intramolecular SN2 cyclization of a 1,3-halohydrin or equivalent. | Versatile, uses common precursors (1,3-diols). | Kinetically disfavored (4-exo-tet), competition from elimination. | [2][4] |
| Paternò-Büchi Reaction | [2+2] Photocycloaddition of a carbonyl and an alkene. | High atom economy, good for polysubstituted oxetanes. | Requires photochemical setup, can lead to regio/stereo-isomeric mixtures. | [1][2][10] |
| Epoxide Ring Expansion | Reaction of epoxides with sulfur ylides (e.g., Corey-Chaykovsky reagent). | Efficient for certain substitution patterns, avoids 1,3-diol precursors. | Requires stoichiometric ylide, can be substrate-specific. | [1][11] |
| Catalytic [2+2] Cycloadditions | Lewis acid or transition metal-catalyzed annulation of carbonyls and alkenes. | Milder conditions than photochemical methods, potential for asymmetry. | Catalyst development is ongoing, scope can be limited. | [1][18] |
| C-H Functionalization Routes | Coupling of alcohol C-H functionalization with intramolecular etherification. | Avoids multi-step substrate pre-functionalization, high step economy. | Newer methodology, substrate scope is still being explored. | [1][2] |
Table 1: Comparison of Major Oxetane Synthesis Strategies.
Key Modern Synthetic Advances
-
Ring Expansion of Epoxides: A clever strategy involves the reaction of epoxides with sulfur-stabilized carbanions like dimethyloxosulfonium methylide.[1] This method leverages the reactivity of the three-membered ring to construct the four-membered one, providing an alternative pathway that circumvents the challenges of direct cyclization.
-
Catalytic Formal [2+2] Cycloadditions: The development of chiral Lewis acid catalysts, such as Cu(II) complexes, has enabled the catalytic asymmetric synthesis of oxetanes from precursors like silyl enol ethers and activated carbonyls.[1] These methods offer excellent yields and high enantioselectivities, representing a significant leap forward.
-
C–H Bond Oxidative Cyclizations: Among the most innovative recent strategies are methods that achieve oxetane synthesis through C–H bond oxidative cyclization. These reactions generate radical intermediates that cyclize to form the C-C bond of the oxetane precursor, followed by a subsequent C-O bond formation, often in a cascade sequence.[19] This approach maximizes efficiency by minimizing the need for pre-functionalized starting materials.
The Oxetane as a Versatile Building Block
A paradigm shift in oxetane chemistry involved moving from de novo ring construction in the final stages to using pre-formed oxetane building blocks. The work of Carreira and colleagues in developing scalable syntheses of oxetan-3-one was pivotal.[4][17] This ketone serves as a versatile precursor to a vast array of 3-substituted and 3,3-disubstituted oxetanes through reactions like reductive amination, Wittig olefination, and Michael additions to derived acceptors.[13][20] This building block approach has dramatically accelerated the incorporation of oxetanes in drug discovery campaigns.[15][16]
Sources
- 1. d-nb.info [d-nb.info]
- 2. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. homework.study.com [homework.study.com]
- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 7. Explain Williamson’s ether synthesis. What are the limitations of this method ? | Sathee Forum [forum.prutor.ai]
- 8. byjus.com [byjus.com]
- 9. Paterno buchi reaction | PPTX [slideshare.net]
- 10. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]
- 11. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of highly substituted oxetanes via [2+2] cycloaddition reactions of allenoates catalyzed by a guanidine Lewis base - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 20. chemrxiv.org [chemrxiv.org]
Methodological & Application
Application Notes and Protocols: The Use of 2-(3-Methyloxetan-3-yl)ethanol in Organic Synthesis
Introduction: The Strategic Value of the Oxetane Motif in Modern Drug Discovery
The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a cornerstone in contemporary medicinal chemistry.[1] Its unique combination of properties—polarity, metabolic stability, and a three-dimensional structure—offers a powerful tool to address common challenges in drug development, such as poor solubility and rapid metabolic clearance.[2][3] Unlike its more flexible acyclic ether counterparts, the strained oxetane ring imparts a degree of conformational rigidity.[4] When incorporated into a drug candidate, the oxetane moiety can serve as a non-classical isostere for gem-dimethyl or carbonyl groups, often leading to improved physicochemical and pharmacokinetic profiles.[2] Specifically, the introduction of an oxetane can enhance aqueous solubility, reduce lipophilicity, and modulate the basicity of nearby functional groups, all of which are critical parameters in optimizing a molecule's drug-like properties.[5]
This application note focuses on a particularly valuable building block: 2-(3-methyloxetan-3-yl)ethanol . This molecule provides a readily functionalizable primary alcohol appended to a 3-methyl-substituted oxetane ring. The primary alcohol serves as a versatile handle for introducing the oxetane motif into a wide range of molecular scaffolds through common synthetic transformations like etherification and esterification. The following sections will provide detailed protocols for these key reactions and discuss the strategic application of the resulting derivatives in a drug discovery context.
Key Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₂ | [6] |
| Molecular Weight | 116.16 g/mol | [6] |
| Appearance | Colorless liquid | Commercially available data |
| Boiling Point | Not readily available | |
| Storage | 2-8°C, sealed in a dry environment | [6] |
Application in Organic Synthesis: Ether Formation
The primary alcohol of this compound is an excellent nucleophile for the synthesis of ethers, a common linkage in many pharmaceutical agents. The Williamson ether synthesis, a robust and well-established method, is particularly well-suited for this transformation.
Protocol 1: Williamson Ether Synthesis of 2-(3-Methyloxetan-3-yl)ethyl Benzyl Ether
This protocol details the synthesis of a benzyl ether derivative, a common protecting group and a structural motif found in various biologically active molecules. The reaction proceeds via an SN2 mechanism, where the alkoxide of this compound displaces a halide from an alkyl halide.[7]
Reaction Scheme:
Caption: General workflow for the Williamson ether synthesis.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Benzyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq). Dissolve the alcohol in anhydrous THF (approximately 0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.1 eq) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting alcohol is consumed.
-
Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 2-(3-methyloxetan-3-yl)ethyl benzyl ether.
Application in Organic Synthesis: Ester Formation
Esterification of this compound is a key transformation for creating prodrugs, where the ester linkage can be cleaved in vivo to release the active parent molecule.[8][9] Additionally, esters themselves can be biologically active. Two common and effective methods for esterification under mild conditions are the Mitsunobu and Steglich reactions.
Protocol 2: Mitsunobu Esterification with Benzoic Acid
The Mitsunobu reaction allows for the conversion of a primary alcohol to an ester with inversion of configuration (though not relevant for this achiral substrate) under mild, neutral conditions.[10] It utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11]
Reaction Scheme:
Caption: General workflow for the Mitsunobu esterification.
Materials:
-
This compound
-
Benzoic acid
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), benzoic acid (1.2 eq), and triphenylphosphine (1.5 eq). Dissolve the solids in anhydrous THF (approximately 0.2 M).
-
Reagent Addition: Cool the solution to 0 °C. Slowly add DIAD or DEAD (1.5 eq) dropwise. A color change and/or the formation of a precipitate (triphenylphosphine oxide) is often observed.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and other byproducts.
Protocol 3: Steglich Esterification with Ibuprofen
The Steglich esterification is another mild method that uses a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[12][13] This method is particularly useful for coupling sterically hindered alcohols or carboxylic acids.[12]
Reaction Scheme:
Caption: General workflow for the Steglich esterification.
Materials:
-
This compound
-
Ibuprofen
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask, add ibuprofen (1.0 eq), this compound (1.2 eq), and DMAP (0.1 eq). Dissolve the components in anhydrous DCM (approximately 0.2 M).
-
Coupling Agent Addition: Cool the solution to 0 °C. Add EDC (1.5 eq) or DCC (1.1 eq) portion-wise. If DCC is used, a precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.
-
Workup: If DCC was used, filter the reaction mixture to remove the DCU precipitate. Dilute the filtrate with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Medicinal Chemistry Applications and Future Perspectives
The derivatization of this compound into ethers and esters opens up a vast chemical space for the development of novel therapeutics.
-
Kinase Inhibitors: Many kinase inhibitors incorporate ether linkages. Introducing the 2-(3-methyloxetan-3-yl)ethyl ether moiety can improve the solubility and metabolic stability of these inhibitors, potentially leading to enhanced efficacy and a better side-effect profile.[1]
-
PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of anticancer agents. The unique structural and electronic properties of the oxetane ring can be exploited to design novel PARP inhibitors with improved selectivity and pharmacokinetic properties.[6][14]
-
Prodrug Strategies: The ester derivatives of this compound are excellent candidates for prodrugs.[8][15] For example, an ester of a potent but poorly soluble anticancer drug can be synthesized to improve its bioavailability. Once absorbed, the ester can be hydrolyzed by endogenous esterases to release the active drug at the target site.[16]
The strategic incorporation of the this compound building block offers a promising avenue for the design and synthesis of next-generation therapeutics with optimized drug-like properties. The protocols provided herein serve as a practical guide for researchers to harness the potential of this versatile oxetane-containing synthon.
References
- Design of new oxetane deriv
- Oxetanes in Drug Discovery.
- Synthesis of Oxetanes.
- The Williamson Ether Synthesis.
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
- Oxetanes in Drug Discovery Campaigns.
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
- This compound | 88214-48-6.
- Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues.
- Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2.
- Mechanism of the Mitsunobu Esterification Reaction. 1. The Involvement of Phosphoranes and Oxyphosphonium Salts.
- A convenient procedure for the synthesis of allyl and benzyl ethers
- Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cispl
- 14.3: The Williamson Ether Synthesis.
- Investigation of Stereoselection by the Mitsunobu Reaction and Modific
- Williamson Ether Synthesis.
- A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Applic
- 11.8: Williamson Ether Synthesis.
- Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/deriv
- Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
- Simple Method for the Esterific
- Prodrugs in Oncology: Teaching Old and New Drugs More Tricks.
- Nitrosobenzene: Reagent for the Mitsunobu Esterific
- A second-generation 2-Methoxyestradiol prodrug is effective against Barrett's adenocarcinoma in a mouse xenograft model.
- Synthesis and biological evaluation of tert-butyl ester and ethyl ester prodrugs of L-γ-methyleneglutamic acid amides for cancer.
- Prodrug Applic
- Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer.
- Process for preparing ibuprofen and its alkyl esters.
- Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumar
- Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/deriv
- Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. onclive.com [onclive.com]
- 9. Synthesis and biological evaluation of tert-butyl ester and ethyl ester prodrugs of L-γ-methyleneglutamic acid amides for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. A second-generation 2-Methoxyestradiol prodrug is effective against Barrett's adenocarcinoma in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Prodrug Applications for Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(3-Methyloxetan-3-yl)ethanol in Medicinal Chemistry
Introduction: The Rise of Strained Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer superior pharmacological properties is perpetual. Among the more recent additions to the medicinal chemist's toolkit, small, strained heterocyclic systems have garnered considerable attention. The oxetane ring, a four-membered cyclic ether, has emerged as a particularly valuable motif.[1][2][3] Its unique combination of properties—low molecular weight, high polarity, and a distinct three-dimensional structure—offers a powerful strategy to address common challenges in drug development, such as poor solubility, metabolic instability, and off-target toxicity.[1][2][4] This guide focuses on a specific, functionalized building block, 2-(3-Methyloxetan-3-yl)ethanol , and explores its potential applications and synthetic protocols for its incorporation into drug candidates.
The Strategic Advantage of the this compound Building Block
The this compound moiety offers a unique constellation of features that can be strategically employed to enhance the properties of a lead compound. The 3,3-disubstituted oxetane core is generally more stable than other substitution patterns, and the primary alcohol handle provides a versatile point for synthetic elaboration.[3][4]
Key Attributes and Their Mechanistic Underpinnings:
-
Enhanced Aqueous Solubility: The inherent polarity of the oxetane ring, stemming from the ether oxygen and its ability to act as a strong hydrogen bond acceptor, can significantly improve the aqueous solubility of a parent molecule.[5][6] Replacing a lipophilic group, such as a gem-dimethyl or an isopropyl group, with the 2-(3-methyloxetan-3-yl)ethyl moiety can disrupt crystal packing and introduce a polar vector, thereby increasing solubility by orders of magnitude in some cases.[5][6]
-
Metabolic Stability: The oxetane ring is often a poor substrate for cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism for many drugs.[1][2] By strategically placing the oxetane motif at a metabolically labile position, chemists can block oxidative metabolism and improve the compound's pharmacokinetic profile.
-
Reduced Lipophilicity (LogP/LogD): In an era where "beyond Rule of 5" chemical space is increasingly explored, controlling lipophilicity is critical. The incorporation of the polar oxetane ring can effectively reduce a compound's LogP value, which can lead to improved ADME properties and a lower risk of off-target effects.[3]
-
Vectorial Exit from Lipophilic Pockets: The three-dimensional, sp³-rich character of the oxetane allows for precise conformational control and can serve as a "vector" to project the ethanol sidechain out of a lipophilic binding pocket and into the solvent-exposed region, potentially improving both potency and pharmacokinetic properties.[2][3]
Core Applications in Drug Design
Bioisosteric Replacement: A Modern Twist on a Classic Strategy
Bioisosterism, the replacement of one functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. The 2-(3-methyloxetan-3-yl)ethyl group can serve as a bioisostere for several common functionalities:
-
gem-Dimethyl and Isopropyl Groups: The oxetane ring occupies a similar volume to a gem-dimethyl group but introduces polarity and a hydrogen bond acceptor.[7] This substitution can maintain or improve binding affinity while dramatically enhancing solubility and metabolic stability.
-
Carbonyl Groups: The oxetane's dipole moment and the spatial orientation of the oxygen lone pairs can mimic those of a carbonyl group, making it a suitable replacement to circumvent metabolic liabilities associated with ketones or to introduce novel intellectual property.[7]
Caption: Bioisosteric replacement workflow.
Pendant Group for Property Modulation
The primary alcohol of this compound serves as a convenient attachment point to append this property-enhancing moiety as a pendant group. For instance, it can be coupled to a core scaffold via an ether, ester, or carbamate linkage. This approach is particularly useful in late-stage lead optimization to fine-tune the physicochemical properties of a promising but flawed drug candidate.[4]
Data Presentation: Predicted Impact on Physicochemical Properties
The following table provides a conceptual illustration of the expected changes in key physicochemical properties upon replacing a gem-dimethyl group with a 2-(3-methyloxetan-3-yl)ethyl group on a hypothetical lead compound.
| Property | Lead Compound (with gem-Dimethyl) | Modified Compound (with 2-(3-Methyloxetan-3-yl)ethyl) | Rationale |
| Calculated LogP (cLogP) | 4.5 | 3.2 | The polar oxetane and hydroxyl groups significantly reduce lipophilicity. |
| Aqueous Solubility | 2 µg/mL | 150 µg/mL | Introduction of polar, hydrogen-bonding motifs enhances solubility.[5][6] |
| Microsomal Clearance (in vitro) | High | Low | The oxetane ring is resistant to CYP-mediated metabolism.[1][2] |
| Molecular Weight | 450 Da | 508 Da | The addition of the larger substituent increases molecular weight. |
Experimental Protocols
Protocol 1: Synthesis of this compound
While this compound is commercially available from some suppliers, this section outlines a plausible synthetic route from commercially available starting materials for laboratories that wish to synthesize it in-house. The synthesis is based on the well-established formation of oxetanes from 1,3-diols.
Overall Reaction Scheme:
-
Protection: 3-Methyl-3-oxetanemethanol is reacted with a suitable protecting group (e.g., tert-butyldimethylsilyl chloride) to protect the primary alcohol.
-
Homologation: The protected oxetane is then subjected to a one-carbon homologation sequence. This could involve, for example, conversion of the protected alcohol to a tosylate, followed by displacement with cyanide and subsequent reduction. A more direct approach would be a two-step process of oxidation to the aldehyde followed by a Wittig reaction with (methoxymethyl)triphenylphosphine and subsequent hydrolysis of the resulting enol ether.
-
Deprotection: Removal of the protecting group to yield the final product.
A more direct, albeit potentially lower-yielding, approach could involve the reaction of a suitable organometallic reagent with an epoxide, followed by intramolecular cyclization. However, the following protocol details a more robust, multi-step synthesis.
Step-by-Step Procedure (Illustrative):
-
Protection of 3-Methyl-3-oxetanemethanol:
-
To a solution of 3-methyl-3-oxetanemethanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C, add imidazole (1.5 eq) followed by the dropwise addition of tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the TBDMS-protected intermediate.
-
-
Oxidation to the Aldehyde:
-
To a solution of the TBDMS-protected alcohol (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C, add Dess-Martin periodinane (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Monitor by TLC. Upon completion, quench the reaction with a 1:1 mixture of saturated aqueous sodium bicarbonate and sodium thiosulfate.
-
Stir vigorously for 30 minutes until the layers are clear. Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude aldehyde. This intermediate is often used in the next step without further purification.
-
-
Wittig Reaction:
-
To a suspension of (methoxymethyl)triphenylphosphine chloride (1.2 eq) in anhydrous tetrahydrofuran (THF, 0.3 M) at 0 °C, add a solution of potassium tert-butoxide (1.2 eq) in THF.
-
Stir the resulting red-orange ylide solution at 0 °C for 30 minutes.
-
Add a solution of the crude aldehyde from the previous step (1.0 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify by flash column chromatography (silica gel, eluting with ethyl acetate in hexanes) to yield the enol ether.
-
-
Hydrolysis to the Homologated Aldehyde:
-
Dissolve the enol ether (1.0 eq) in a mixture of THF and 2M hydrochloric acid (4:1 v/v).
-
Stir at room temperature for 2-4 hours.
-
Neutralize the reaction with saturated aqueous sodium bicarbonate and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the homologated aldehyde.
-
-
Reduction to this compound:
-
To a solution of the homologated aldehyde (1.0 eq) in methanol (0.2 M) at 0 °C, add sodium borohydride (1.5 eq) portion-wise.
-
Stir for 1 hour at 0 °C.
-
Quench the reaction by the slow addition of acetone, followed by water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify by flash column chromatography (silica gel, eluting with a gradient of methanol in DCM) to afford the final product, this compound.
-
Protocol 2: Incorporation into a Scaffold via Mitsunobu Reaction
This protocol describes the coupling of this compound to a generic phenolic scaffold, a common transformation in medicinal chemistry to generate aryl ethers.
Caption: Workflow for Mitsunobu coupling.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a solution of the phenolic scaffold (1.0 eq), this compound (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C under an inert atmosphere (nitrogen or argon), add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise. Note: The solution may change color upon addition of DIAD.
-
Causality: The Mitsunobu reaction proceeds via the formation of a phosphonium salt between PPh₃ and DIAD, which then activates the alcohol for nucleophilic attack by the phenoxide. Using anhydrous conditions is critical to prevent hydrolysis of the reactive intermediates.
-
-
Reaction Progression:
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS) until the starting phenol is consumed.
-
-
Workup and Extraction:
-
Concentrate the reaction mixture in vacuo.
-
Redissolve the residue in ethyl acetate and wash sequentially with 1M aqueous sodium hydroxide (to remove any unreacted phenol), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product will contain triphenylphosphine oxide as a major byproduct.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product but is typically a gradient of ethyl acetate in hexanes.
-
Self-Validation: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and LC-MS to confirm the structure and purity (>95%) before its use in biological assays.
-
Conclusion and Future Outlook
The this compound building block represents a valuable tool for medicinal chemists seeking to rationally design drug candidates with improved physicochemical and pharmacokinetic properties. Its ability to serve as a polar, metabolically stable bioisostere for common lipophilic groups makes it an attractive moiety for lead optimization. While the synthesis of this and other substituted oxetanes can be non-trivial, the potential benefits to a drug discovery program often justify the synthetic effort. As synthetic methodologies for accessing functionalized oxetanes continue to advance, we anticipate their even broader application in the development of next-generation therapeutics.[2]
References
- Ishikura, H., & Bull, J. A. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery.
- Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.
- Wuitschik, G., et al. (2010). Oxetanes in drug discovery: structural and synthetic insights. PubMed.
- Ishikura, H., & Bull, J. A. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online.
- Vo-Cong, D., et al. (2023). Oxetanes in Drug Discovery Campaigns. PMC - NIH.
- Vo-Cong, D., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
- Lassalas, P., et al. (2018). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. PMC - NIH.
- Jat, J. L., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PMC - PubMed Central.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 2-(3-Methyloxetan-3-yl)ethanol as a Versatile Building Block for the Synthesis of Novel Spirocyclic Heterocycles
Introduction: The Strategic Value of the Oxetane Moiety in Modern Drug Discovery
The oxetane ring, a four-membered cyclic ether, has emerged as a privileged structural motif in medicinal chemistry. Its incorporation into drug candidates can lead to significant improvements in physicochemical properties, such as aqueous solubility, metabolic stability, and lipophilicity, while reducing off-target effects like hERG ion channel binding. The 3,3-disubstituted oxetane, in particular, has been successfully employed as a bioisosteric replacement for gem-dimethyl and carbonyl groups, offering a unique combination of polarity and three-dimensionality.
This application note introduces 2-(3-methyloxetan-3-yl)ethanol (1) , a bifunctional building block poised for the construction of novel heterocyclic scaffolds. Its structure combines a stable 3,3-disubstituted oxetane with a primary alcohol, providing two reactive centers for strategic elaboration. We will first detail a robust protocol for the synthesis of this key building block and then explore its application in the acid-catalyzed synthesis of a novel spirocyclic tetrahydrofuran derivative, a scaffold with significant potential in drug discovery programs.
Part 1: Synthesis of the Building Block: this compound (1)
The synthesis of 3,3-disubstituted oxetanes is often achieved through the intramolecular cyclization of appropriately substituted 1,3-diols. A common precursor for 3-methyl-3-substituted oxetanes is 2-ethyl-2-methylpropane-1,3-diol, which can be accessed from commercially available starting materials. The following protocol outlines a reliable, scalable synthesis of this compound.
Experimental Protocol: Synthesis of this compound (1)
Step 1: Synthesis of 2-Ethyl-2-methylpropane-1,3-diol
This step involves the base-catalyzed condensation of propanal and 2-butanone followed by a Cannizzaro-type reaction.
-
To a stirred solution of 2-butanone (1.0 eq) and propanal (2.2 eq) in methanol at 0 °C, slowly add a solution of potassium hydroxide (2.5 eq) in methanol.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Neutralize the reaction mixture with hydrochloric acid and concentrate under reduced pressure.
-
Extract the aqueous residue with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to afford the crude diol, which can be purified by distillation or chromatography.
Step 2: Monotosylation and Intramolecular Cyclization
This step proceeds via a selective tosylation of one of the primary hydroxyl groups followed by a base-mediated intramolecular Williamson ether synthesis.
-
To a solution of 2-ethyl-2-methylpropane-1,3-diol (1.0 eq) in pyridine at 0 °C, add p-toluenesulfonyl chloride (1.0 eq) portion-wise.
-
Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract with diethyl ether.
-
Wash the organic layer with copper (II) sulfate solution to remove pyridine, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude monotosylate.
-
Dissolve the crude monotosylate in tetrahydrofuran and add a strong base such as sodium hydride (1.2 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction with water and extract with ethyl acetate.
-
Dry the combined organic layers and concentrate. The resulting crude this compound can be purified by column chromatography on silica gel.
Part 2: Application in Heterocyclic Synthesis: Accessing Spirocyclic Tetrahydrofurans
The inherent ring strain of the oxetane can be strategically harnessed to drive the formation of larger, thermodynamically more stable heterocyclic systems. Acid-catalyzed intramolecular cyclization, involving the nucleophilic attack of the tethered alcohol onto the protonated oxetane, provides a direct route to novel spirocyclic ethers.
Proposed Synthesis of 2-Methyl-1-oxaspiro[4.5]decan-6-ol
Herein, we propose a protocol for the synthesis of a novel spirocyclic tetrahydrofuran derivative, 2-methyl-1-oxaspiro[4.5]decan-6-ol (2) , via an acid-catalyzed intramolecular cyclization of this compound (1). This transformation proceeds through a formal ring-enlargement mechanism.
Reaction Scheme & Mechanistic Rationale
The proposed reaction is depicted below. The mechanism involves three key steps:
-
Protonation of the Oxetane Oxygen: A Brønsted acid protonates the oxygen atom of the oxetane ring, activating it for nucleophilic attack.
-
Intramolecular Nucleophilic Attack: The tethered primary alcohol acts as an internal nucleophile, attacking one of the oxetane's α-carbons. This results in the opening of the strained four-membered ring.
-
Deprotonation and Ring Closure: A subsequent deprotonation and ring closure yields the thermodynamically more stable five-membered tetrahydrofuran ring, forming the spirocyclic product.
Mechanistic Foundations: The Cationic Ring-Opening of Substituted Oxetanes
An Application Guide to the Ring-Opening Polymerization of 2-(3-Methyloxetan-3-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide to the synthesis of hydroxyl-functionalized polyethers via the ring-opening polymerization of this compound. As a versatile monomer featuring both a strained oxetane ring and a primary hydroxyl group, it serves as a valuable building block for advanced polymers with tailored properties. The resulting polyethers are of significant interest for applications ranging from high-performance coatings and adhesives to advanced biomaterials and drug delivery systems, owing to the reactive pendant hydroxyl groups that allow for subsequent functionalization.[1][2][3]
The polymerization of oxetanes, including this compound, is predominantly achieved through cationic ring-opening polymerization (CROP).[4] This process is initiated by a cationic species, typically a strong protic or Lewis acid, which activates the oxetane ring. The high ring strain of the four-membered ether (approximately 106 kJ mol⁻¹) provides a strong thermodynamic driving force for polymerization.[4]
The propagation phase of the CROP of hydroxyl-functionalized oxetanes is governed by two primary, competing mechanisms: the Activated Chain End (ACE) mechanism and the Activated Monomer (AM) mechanism.[5][6] The prevalence of each pathway is influenced by reaction conditions such as temperature, solvent polarity, and monomer/initiator concentrations.
-
Activated Chain End (ACE) Mechanism: In this classical pathway, the active cationic center is a tertiary oxonium ion located at the end of the growing polymer chain. An incoming neutral monomer molecule performs a nucleophilic attack on one of the α-carbons of this oxonium ion, thereby opening the ring and incorporating itself into the chain.[5][6] This mechanism generally leads to linear polymer growth.
-
Activated Monomer (AM) Mechanism: In the presence of hydroxyl groups, such as the one on the this compound monomer or on the polymer chain itself, an alternative pathway becomes significant. A proton can activate a free monomer molecule by forming a secondary oxonium ion. Subsequently, a neutral hydroxyl group from a growing polymer chain attacks this "activated monomer," leading to chain extension.[5][6] A key feature of the AM mechanism is its potential to generate branched or even hyperbranched structures, as hydroxyl groups along the polymer backbone can also participate in propagation.[6][7]
The interplay between these two mechanisms is critical in determining the final polymer architecture (linear vs. branched), molecular weight distribution, and resulting material properties.
Sources
- 1. pcimag.com [pcimag.com]
- 2. mdpi.com [mdpi.com]
- 3. WO2018108863A1 - Process for the preparation of hydroxyl-functionalized polysiloxanes - Google Patents [patents.google.com]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
Topic: Strategic Derivatization of the Primary Hydroxyl Group in 2-(3-Methyloxetan-3-yl)ethanol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides detailed application notes and validated protocols for the chemical derivatization of the primary hydroxyl group of 2-(3-methyloxetan-3-yl)ethanol. The oxetane motif is of significant interest in medicinal chemistry, serving as a polar, metabolically stable isostere for gem-dimethyl and carbonyl groups.[1][2] The ability to selectively modify the appended primary alcohol is critical for creating advanced intermediates, prodrugs, and novel chemical entities. This document outlines three robust derivatization strategies—esterification, silylation, and etherification—with a core focus on preserving the integrity of the strained 3,3-disubstituted oxetane ring. Each section explains the causal logic behind experimental choices, provides step-by-step protocols, and includes workflows for practical implementation in a research setting.
Introduction: The Strategic Value of this compound
The compound this compound is a valuable building block in modern drug discovery. It combines two key structural features: a primary alcohol that serves as a versatile chemical handle and a 3,3-disubstituted oxetane ring. The oxetane ring is prized for its ability to improve physicochemical properties such as solubility and metabolic stability while acting as a potent hydrogen bond acceptor.[1][3]
Derivatization of the terminal hydroxyl group is a cornerstone of synthetic strategy, enabling:
-
Protecting Group Chemistry: Masking the reactive alcohol to allow for transformations elsewhere in the molecule.
-
Modulation of Physicochemical Properties: Altering polarity, lipophilicity (LogP), and hydrogen bonding capacity to optimize pharmacokinetic profiles.
-
Linker Chemistry: Providing an attachment point for conjugation to other molecules, such as payloads in antibody-drug conjugates (ADCs) or probes for chemical biology.
The primary challenge in modifying this substrate is the inherent ring strain of the oxetane (approx. 25.5 kcal/mol), which makes it susceptible to ring-opening, particularly under acidic conditions.[2][4] However, 3,3-disubstituted oxetanes exhibit enhanced stability compared to other substitution patterns, as the substituents sterically hinder nucleophilic attack on the C-O σ* antibonding orbital.[5] The protocols detailed herein are optimized to exploit this stability, favoring neutral or basic conditions to ensure the oxetane core remains intact.[6][7]
Method 1: Esterification via Acylation
Esterification is a fundamental transformation used to mask hydroxyl groups or to create ester-based prodrugs that can be hydrolyzed in vivo. The reaction of the primary alcohol with an acylating agent like acetic anhydride provides a stable acetate ester under mild, base-catalyzed conditions.
Causality Behind Experimental Design
-
Acylating Agent: Acetic anhydride is chosen over acetyl chloride to avoid the in situ generation of hydrochloric acid (HCl), a strong acid that could catalyze the undesirable ring-opening of the oxetane.
-
Base: Triethylamine (Et₃N) or sodium bicarbonate serve as mild bases.[8] They deprotonate the alcohol to form a more nucleophilic alkoxide and neutralize the acetic acid byproduct, driving the reaction to completion.
-
Solvent: Anhydrous dichloromethane (DCM) is an excellent aprotic solvent that dissolves the reactants and does not compete in the reaction. Maintaining anhydrous conditions is critical to prevent hydrolysis of the acetic anhydride.[8]
Experimental Workflow: Esterification
Caption: Workflow for the synthesis of 2-(3-methyloxetan-3-yl)ethyl acetate.
Protocol 2.1: Acetylation of this compound
Materials:
-
This compound
-
Acetic Anhydride (Ac₂O)
-
Triethylamine (Et₃N), distilled
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.2 M concentration).
-
Base Addition: Add triethylamine (1.5 eq) to the solution and cool the flask to 0°C in an ice bath.
-
Reagent Addition: Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure acetate ester.
Data Summary: Esterification
| Parameter | Condition / Reagent | Rationale |
| Substrate | This compound | 1.0 equivalent |
| Acylating Agent | Acetic Anhydride | 1.2 equivalents; avoids HCl generation. |
| Base | Triethylamine | 1.5 equivalents; neutralizes acid byproduct. |
| Solvent | Anhydrous DCM | Aprotic, non-interfering solvent. |
| Temperature | 0°C to Room Temperature | Mild conditions to preserve oxetane ring. |
| Typical Yield | 90-98% | Efficient conversion of primary alcohol. |
Method 2: Silyl Ether Formation
Silyl ethers are among the most versatile protecting groups for alcohols due to their ease of installation, stability across a wide range of reaction conditions (e.g., organometallic reagents, many oxidants), and selective removal using fluoride sources.[9][10] For robust protection, tert-butyldimethylsilyl (TBDMS) ethers are superior to trimethylsilyl (TMS) ethers.
Causality Behind Experimental Design
-
Silylating Agent: tert-Butyldimethylsilyl chloride (TBDMSCl) is selected for its steric bulk, which imparts greater stability to the resulting silyl ether compared to TMS ethers.
-
Base/Catalyst: Imidazole is the classic reagent for TBDMS protection (Corey protocol).[11] It acts as a base to deprotonate the alcohol and also as a nucleophilic catalyst, forming a highly reactive silylimidazolium intermediate.
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) is the preferred solvent as it effectively dissolves the imidazole and the substrate, promoting a rapid reaction.[11][12]
Experimental Workflow: Silylation
Caption: Workflow for the TBDMS protection of the primary alcohol.
Protocol 3.1: TBDMS Protection of this compound
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O) or Ethyl Acetate
-
Water, Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the alcohol substrate (1.0 eq) and imidazole (2.5 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).
-
Reagent Addition: Add TBDMSCl (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor progress by TLC. The reaction is typically complete within 2-12 hours.[11]
-
Work-up: Once the reaction is complete, quench by adding water and transfer to a separatory funnel. Extract the product with diethyl ether or ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash sequentially with water and brine to remove DMF and imidazole, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure TBDMS-protected ether.
Data Summary: Silylation
| Parameter | Condition / Reagent | Rationale |
| Substrate | This compound | 1.0 equivalent |
| Silylating Agent | TBDMSCl | 1.2 equivalents; forms a robust silyl ether. |
| Base | Imidazole | 2.5 equivalents; acts as base and catalyst. |
| Solvent | Anhydrous DMF | Polar aprotic solvent, ensures solubility. |
| Temperature | Room Temperature | Mild conditions, no heating required. |
| Typical Yield | >95% | Highly efficient and clean reaction. |
Method 3: Etherification via Williamson Synthesis
The Williamson ether synthesis is a robust method for forming a stable ether linkage, which is resistant to a wide range of reagents, including acids, bases, and redox agents. This SN2 reaction requires the formation of a nucleophilic alkoxide from the alcohol, which then displaces a halide from a primary alkyl halide.[13][14]
Causality Behind Experimental Design
-
Base: A strong, non-nucleophilic base is required to fully deprotonate the primary alcohol. Sodium hydride (NaH) is a powerful and common choice, producing the sodium alkoxide and hydrogen gas as the only byproduct.[15][16]
-
Alkylating Agent: A reactive primary alkyl halide, such as methyl iodide (CH₃I) or benzyl bromide (BnBr), is essential. Using secondary or tertiary halides would lead to competing E2 elimination, drastically reducing the yield of the desired ether.[13][15]
-
Solvent: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or DMF are required. They solvate the cation of the alkoxide salt, leaving a highly reactive "naked" alkoxide nucleophile.[13][17]
Experimental Workflow: Williamson Ether Synthesis
Sources
- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Silyl ether - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 15. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. organic-synthesis.com [organic-synthesis.com]
scale-up synthesis and purification of 2-(3-Methyloxetan-3-yl)ethanol
An Application Note and Protocol for the Scale-Up Synthesis and Purification of 2-(3-Methyloxetan-3-yl)ethanol
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The incorporation of the oxetane ring can significantly influence the physicochemical properties of molecules, such as aqueous solubility, lipophilicity, and metabolic stability.[1][2] The strained four-membered ether ring of oxetane makes it a versatile synthetic intermediate for a variety of chemical transformations.[2][3] This application note provides a detailed protocol for the , addressing the common challenges associated with handling reactive intermediates and purifying polar products.
Synthesis of this compound
Retrosynthetic Analysis and Route Selection
The target molecule, this compound, can be synthesized from the commercially available starting material, 3-methyl-3-oxetanemethanol.[4][5][6] The synthetic strategy involves a two-step process: the conversion of the starting alcohol to an alkyl bromide, followed by a Grignard reaction with ethylene oxide to extend the carbon chain by two carbons and introduce the primary alcohol functionality. This route is advantageous for scale-up due to the high reactivity of the Grignard reagent and the irreversible nature of the ring-opening of ethylene oxide.
Reaction Mechanism
The synthesis proceeds through the following key steps:
-
Bromination: The primary alcohol of 3-methyl-3-oxetanemethanol is converted to 3-(bromomethyl)-3-methyloxetane using a suitable brominating agent, such as phosphorus tribromide (PBr₃). This is an SN2 reaction where the hydroxyl group is first activated by the phosphorus reagent, followed by displacement with a bromide ion.
-
Grignard Reagent Formation: The resulting alkyl bromide is reacted with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form the corresponding Grignard reagent, (3-methyloxetan-3-yl)methylmagnesium bromide.[7][8] This reaction requires strictly anhydrous conditions to prevent quenching of the highly basic Grignard reagent.[9][10]
-
Reaction with Ethylene Oxide: The nucleophilic Grignard reagent attacks one of the carbon atoms of the ethylene oxide ring in an SN2 fashion. The considerable ring strain of the three-membered epoxide ring makes it highly susceptible to nucleophilic attack.[11]
-
Aqueous Workup: The reaction is quenched with an acidic aqueous solution (e.g., dilute HCl or NH₄Cl solution) to protonate the resulting alkoxide and yield the final product, this compound.[11][12]
Caption: Overall synthetic workflow for this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 3-(Bromomethyl)-3-methyloxetane
-
Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The apparatus should be flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon).[13]
-
To the flask, add 3-methyl-3-oxetanemethanol (1.0 eq) dissolved in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (PBr₃, 0.4 eq) via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, carefully pour the mixture over crushed ice and water.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-(bromomethyl)-3-methyloxetane. This intermediate can be purified by vacuum distillation or used directly in the next step if sufficiently pure.
Step 2: Scale-up Synthesis of this compound
-
Apparatus Setup: Assemble a multi-neck reaction vessel equipped with a mechanical stirrer, a reflux condenser with a drying tube, a dropping funnel, and a thermocouple for temperature monitoring. All glassware must be rigorously dried in an oven and assembled while hot under a stream of dry nitrogen.[13][14]
-
Magnesium Activation: Place magnesium turnings (1.2 eq) in the reaction flask. Add a small crystal of iodine to activate the magnesium surface.[9]
-
Grignard Formation: Add a small portion of a solution of 3-(bromomethyl)-3-methyloxetane (1.0 eq) in anhydrous THF to the magnesium turnings. The initiation of the reaction is indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming may be necessary.[9]
-
Once the reaction has initiated, add the remaining solution of 3-(bromomethyl)-3-methyloxetane dropwise at a rate that maintains a gentle reflux. An ice bath can be used to control the exothermic reaction.[13][14] After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Reaction with Ethylene Oxide: Cool the Grignard solution to 0 °C. Slowly bubble ethylene oxide gas (1.1 eq) through the solution or add a pre-condensed solution of ethylene oxide in cold, anhydrous THF. This step is highly exothermic and requires careful temperature control.
-
After the addition of ethylene oxide, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.
| Parameter | Value |
| Starting Material | 3-Methyl-3-oxetanemethanol |
| Key Reagents | PBr₃, Mg, Ethylene Oxide |
| Solvent | Anhydrous THF |
| Reaction Temperature | 0 °C to reflux |
| Typical Yield (Crude) | 70-85% |
Safety Precautions for Grignard Synthesis
-
Anhydrous Conditions: Grignard reagents are highly reactive with water. All glassware must be thoroughly dried, and anhydrous solvents must be used.[9][10]
-
Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction are exothermic and can lead to a runaway reaction if not properly controlled. The use of an ice bath for cooling is essential.[13][14]
-
Flammable Solvents: Ethereal solvents like THF and diethyl ether are highly flammable. The reaction should be conducted in a well-ventilated fume hood, away from any ignition sources.[13][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and gloves.[13]
Purification of this compound
Purification Strategy
The crude product, this compound, is a polar alcohol. The primary impurities are likely to be unreacted starting materials, byproducts from the Grignard reaction (such as Wurtz coupling products), and residual solvent. For large-scale purification, fractional distillation under reduced pressure is the most effective and economical method.[15] This technique separates compounds based on their boiling points, and the reduced pressure allows for distillation at lower temperatures, preventing thermal decomposition of the product.[15] For smaller scales or for achieving very high purity, column chromatography can be employed.[1][16]
Caption: General purification workflow for this compound.
Experimental Protocol: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a Vigreux column to improve separation efficiency. Ensure all joints are properly sealed with vacuum grease. Add boiling chips or a magnetic stir bar to the distillation flask to ensure smooth boiling.[15]
-
Distillation: Place the crude product in the distillation flask.
-
Slowly reduce the pressure to the desired level using a vacuum pump.
-
Gradually heat the distillation flask using a heating mantle.
-
Collect the fractions at the appropriate boiling point and pressure. The boiling point of the target compound will be significantly lower than its atmospheric boiling point.
-
Monitor the purity of the collected fractions using GC or TLC.
-
Combine the pure fractions to obtain the final product.
| Parameter | Value |
| Purification Method | Fractional Vacuum Distillation |
| Expected Purity | >98% |
| Analytical Techniques | GC-MS, ¹H NMR, ¹³C NMR |
Conclusion
The scale-up synthesis of this compound can be successfully achieved through a robust Grignard reaction protocol. Careful control of reaction conditions, particularly maintaining anhydrous conditions and managing the exothermicity of the reaction, is crucial for obtaining a good yield. Fractional distillation under reduced pressure provides an efficient and scalable method for purifying the final product to a high degree of purity, suitable for applications in research and development.
References
- Quora. (2022, February 19).
- University of California, Santa Barbara.
- Li, B. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. [Online]. Available: [Link]
- American Chemical Society. Grignard Reaction. [Online]. Available: [Link]
- Funny Ehs info. (2024, June 6). Grignard reaction safety. [Video]. YouTube. [Link]
- ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Online]. Available: [Link]
- Chemistry Stack Exchange. (2014, December 19). Grignard reagents react with epoxides but dissolve in THF, what happens in oxetane (four membered ether ring)? [Online]. Available: [Link]
- Homework.Study.com. Grignard reagents react with oxetane, a four-membered cyclic ether, to yield primary alcohols... [Online]. Available: [Link]
- Searles, S., & Butler, M. R. (1954). The Reaction of Trimethylene Oxide with Grignard Reagents and Organolithium Compounds. Journal of the American Chemical Society, 76(2), 56-58.
- Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246.
- Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12386-12461.
- Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Online]. Available: [Link]
- MDPI. (n.d.). Chemical Space Exploration of Oxetanes. [Online]. Available: [Link]
- Google Patents. (n.d.). 3-Methyl oxetanemethanol derivatives and their use in perfume compositions. [Online].
- IUPAC. (n.d.). RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES METHANOL and ETHANOL. [Online]. Available: [Link]
- Organic Chemistry Portal. Grignard Reaction. [Online]. Available: [Link]
- National Institutes of Health. (2025, June 27). Oxetanes: formation, reactivity and total syntheses of natural products. [Online]. Available: [Link]
- ResearchGate. (2018, April 25).
- Google Patents. (n.d.). Process for the preparation of grignard reagents and their utilization in organic syntheses. [Online].
- University of California, Irvine. 25. The Grignard Reaction. [Online]. Available: [Link]
- Chegg.com. (2025, March 17). Solved Grignard reagents react with oxetane, a four-membered... [Online]. Available: [Link]
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Online]. Available: [Link]
- Richey, H. G. (2000). The Grignard Reagents. Organometallics, 19(24), 4973-4975.
- Connect Journals. SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. [Online]. Available: [Link]
- Biotage. (2023, January 30).
- Google Patents. (n.d.). Chromatographic purification of higher fatty alcohols. [Online].
- Chemical Synthesis Database. (2025, May 20). (3-methyl-3-oxetanyl)methanol. [Online]. Available: [Link]
- Google Patents. (n.d.). Polar organic solvent purification method, polar organic solvent purification device, analysis method and purified polar organic solvent production method. [Online].
- University of California, Irvine.
- Biblioteka Nauki. Changes in methanol content during fractional distillation of water-ethanol solutions. [Online]. Available: [Link]
- National Institutes of Health. Efficient 2,3-Butanediol Production from Ethanol by a Modified Four-Enzyme Synthetic Biosystem. [Online]. Available: [Link]
- ResearchGate. Distillation characteristics of ethanol and methanol affected by different reflux ratios (v) during distillation of Bartlett pear mashes. [Online]. Available: [Link]
- ResearchGate. (2025, August 6). A Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine. [Online]. Available: [Link]
- MySkinRecipes. 2-(Oxetan-3-yl)ethanol. [Online]. Available: [Link]
- PubChem. 3-Methyl-3-oxetanemethanol. [Online]. Available: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. 3-Methyl-3-oxetanemethanol | 3143-02-0 [chemicalbook.com]
- 6. 3-Methyl-3-oxetanemethanol | C5H10O2 | CID 137837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. quora.com [quora.com]
- 10. artscimedia.case.edu [artscimedia.case.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. leah4sci.com [leah4sci.com]
- 13. dchas.org [dchas.org]
- 14. acs.org [acs.org]
- 15. community.wvu.edu [community.wvu.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: The Strategic Incorporation of 2-(3-Methyloxetan-3-yl)ethanol in the Synthesis of Advanced Calamitic Liquid Crystals
Abstract
In the pursuit of novel liquid crystalline materials with tailored properties, the strategic incorporation of specific molecular moieties is paramount. This application note details the synthesis and utility of 2-(3-Methyloxetan-3-yl)ethanol as a key building block in the creation of advanced calamitic liquid crystals. The unique structural and physical characteristics of the oxetane ring—namely its polarity, rigidity, and ability to form hydrogen bonds—offer a compelling avenue for fine-tuning the mesomorphic behavior of liquid crystals. We present a comprehensive guide for researchers, scientists, and professionals in drug development, covering the synthesis of this oxetane-containing alcohol, its subsequent incorporation into a liquid crystal scaffold via the Mitsunobu reaction, and a discussion of the anticipated effects on liquid crystalline properties.
Introduction: The Oxetane Moiety as a Design Element in Liquid Crystals
The design of calamitic (rod-shaped) liquid crystals hinges on a delicate balance of molecular rigidity and flexibility, as well as intermolecular interactions. The central core of the mesogen typically consists of aromatic rings, providing rigidity, while terminal flexible chains influence the melting and clearing points. The introduction of polar groups can significantly alter the dielectric anisotropy and transition temperatures.
The oxetane ring, a four-membered cyclic ether, has gained considerable attention in medicinal chemistry for its ability to improve physicochemical properties such as solubility and metabolic stability.[1][2] In the context of liquid crystals, the oxetane group serves as a unique design element. Its strained ring structure imparts localized rigidity, while the ether oxygen introduces polarity and potential for hydrogen bonding. This combination can be exploited to modulate the mesomorphic properties of the final material. Specifically, the incorporation of an oxetane-containing side chain is hypothesized to influence the following:
-
Mesophase Stability: The polarity of the oxetane ring can enhance intermolecular interactions, potentially leading to higher clearing points and the stabilization of more ordered smectic phases.
-
Dielectric Anisotropy: The dipole moment associated with the ether oxygen can contribute to the overall dielectric properties of the liquid crystal, a critical parameter for display applications.
-
Viscosity and Switching Times: The compact and rigid nature of the oxetane ring, compared to a more flexible alkyl chain of similar length, may influence the rotational viscosity of the material.
This guide focuses on this compound as a versatile building block for introducing the 3-methyloxetane moiety onto a liquid crystal core.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from 1,1,1-tris(hydroxymethyl)ethane. The general strategy involves the protection of two hydroxyl groups, activation of the remaining hydroxyl group, and subsequent intramolecular cyclization to form the oxetane ring.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for this compound.
Protocol 1: Synthesis of this compound
Materials:
-
1,1,1-Tris(hydroxymethyl)ethane
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Dichloromethane (DCM), anhydrous
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine, anhydrous
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Di-protection of 1,1,1-Tris(hydroxymethyl)ethane:
-
In a round-bottom flask, dissolve 1,1,1-tris(hydroxymethyl)ethane (1 eq.) and imidazole (2.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of TBDMSCl (2.1 eq.) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Separate the organic layer, wash with water and brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the di-TBDMS protected intermediate.
-
-
Tosylation of the Remaining Hydroxyl Group:
-
Dissolve the di-protected intermediate (1 eq.) in anhydrous pyridine and cool to 0 °C.
-
Add TsCl (1.2 eq.) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 4-6 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄ and concentrate to yield the monotosylated intermediate, which can be used in the next step without further purification.
-
-
Cyclization and Deprotection to form this compound:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH (3 eq.) in anhydrous THF.
-
Add a solution of the monotosylated intermediate (1 eq.) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 12-18 hours.
-
Cool the reaction to 0 °C and cautiously quench with water.
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1 M in THF, 2.5 eq.) to cleave the silyl ethers. Stir at room temperature for 2-4 hours.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry over MgSO₄, concentrate, and purify by flash column chromatography to afford this compound.
-
Incorporation into a Liquid Crystal Scaffold
The Mitsunobu reaction is a powerful and reliable method for forming an ether linkage between an alcohol and a phenolic compound under mild conditions, making it ideal for the late-stage functionalization of liquid crystal precursors.[1][3]
Protocol 2: Synthesis of a Calamitic Liquid Crystal via Mitsunobu Reaction
This protocol describes the synthesis of 4'-((2-(3-methyloxetan-3-yl)ethoxy)methyl)-[1,1'-biphenyl]-4-carbonitrile, a representative calamitic liquid crystal.
Caption: Mitsunobu coupling of the oxetane alcohol with a biphenyl core.
Materials:
-
4'-Hydroxy-[1,1'-biphenyl]-4-carbonitrile
-
This compound
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile (1 eq.), this compound (1.2 eq.), and PPh₃ (1.5 eq.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath with gentle stirring.
-
Add DIAD (1.5 eq.) dropwise to the solution over 15-20 minutes. A white precipitate of triphenylphosphine oxide may form.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the final liquid crystal product.
Expected Impact on Liquid Crystal Properties and Characterization
The introduction of the 2-(3-methyloxetan-3-yl)ethoxy tail is expected to significantly influence the mesomorphic properties compared to a simple alkoxy chain of similar length (e.g., a butoxy chain).
| Property | Expected Effect of Oxetane Moiety | Rationale |
| Clearing Point (T_c) | Increase | The polarity of the oxetane ring enhances dipole-dipole interactions, leading to a more stable liquid crystalline phase. |
| Melting Point (T_m) | May Increase | The compact, somewhat rigid nature of the oxetane group might favor a more ordered crystalline lattice. |
| Mesophase Type | Promotion of Smectic Phases | Increased intermolecular interactions and potential for specific packing arrangements due to the oxetane's shape could favor the formation of layered smectic phases over a nematic phase. |
| Dielectric Anisotropy | Positive Contribution | The dipole moment of the ether linkage in the oxetane ring will likely contribute to a positive dielectric anisotropy, which is desirable in many display applications. |
Characterization:
-
¹H and ¹³C NMR: Will confirm the successful incorporation of the oxetane moiety, with characteristic shifts for the oxetane ring protons and carbons.
-
FT-IR Spectroscopy: Will show the disappearance of the phenolic -OH stretch and the appearance of characteristic C-O-C stretching frequencies for the ether linkage.
-
Mass Spectrometry: Will confirm the molecular weight of the final product.
-
Differential Scanning Calorimetry (DSC): Will be used to determine the transition temperatures (melting and clearing points) and associated enthalpy changes.[4]
-
Polarized Optical Microscopy (POM): Will be used to identify the types of liquid crystalline phases (nematic, smectic) by observing the characteristic textures.[4]
Conclusion
This compound is a valuable synthetic intermediate for the design of novel liquid crystalline materials. Its incorporation allows for the precise tuning of mesomorphic properties through the introduction of a polar and structurally distinct moiety. The synthetic protocols provided herein offer a robust framework for the preparation of this building block and its subsequent use in synthesizing calamitic liquid crystals. The anticipated effects on phase behavior, including the potential for increased clearing points and the stabilization of smectic phases, make this an attractive strategy for developing next-generation liquid crystal materials for a variety of applications.
References
- Poly-(3-ethyl-3-hydroxymethyl)
- Effect of macrocyclic ring size on the liquid-crystalline properties of calamitic materials.
- Synthesis method for oxetane compounds. (2011).
- Mitsunobu Reaction. Organic Chemistry Portal. [Link]
- Epoxide and oxetane based liquid crystals for advanced functional materials. (2020).
- Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. (2013). MDPI. [Link]
- Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2021). NIH. [Link]
- Mitsunobu reaction. Organic Synthesis. [Link]
Sources
- 1. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds [mdpi.com]
functionalization of 2-(3-Methyloxetan-3-yl)ethanol for polymer chemistry
An In-Depth Guide to the Functionalization of 2-(3-Methyloxetan-3-yl)ethanol for Advanced Polymer Synthesis
Authored by a Senior Application Scientist
Introduction: Unlocking the Potential of a Bifunctional Building Block
In the landscape of modern polymer chemistry, the pursuit of monomers that offer both versatile functionalization and controlled polymerization is paramount. This compound emerges as a uniquely powerful building block, possessing a primary alcohol for straightforward chemical modification and a strained oxetane ring, primed for cationic ring-opening polymerization (CROP). This dual-functionality allows for the rational design of a diverse array of polymeric architectures, from linear polyethers with tailored side chains to complex hyperbranched structures and block copolymers.
The polymers derived from this scaffold are of significant interest for high-performance applications, including advanced coatings, adhesives, and biomaterials.[1][2] The polyether backbone imparted by the oxetane ring-opening provides flexibility, thermal stability, and potential biocompatibility, while the functional groups introduced via the ethanol moiety can dictate properties such as solubility, reactivity, and biological interaction. This guide provides a comprehensive overview of the core strategies for functionalizing this compound and leveraging its derivatives in polymer synthesis, complete with detailed protocols and mechanistic insights.
Part 1: Core Functionalization Strategies at the Hydroxyl Group
The primary hydroxyl group of this compound is the gateway to a multitude of monomer designs. The selection of a functionalization strategy is dictated by the desired polymerization method and the target properties of the final polymer.
Esterification: Creating (Meth)Acrylate Monomers for Radical Polymerization
Esterification is one of the most direct and widely used methods to impart a polymerizable moiety onto the this compound core.[3][4] By reacting the alcohol with acryloyl chloride or methacryloyl chloride, one can synthesize monomers capable of undergoing free-radical polymerization. This approach leads to the formation of poly(meth)acrylates with pendant oxetane groups along the polymer backbone.
Causality Behind the Choice: This strategy is chosen when the goal is to create a robust carbon-carbon backbone while preserving the oxetane rings for subsequent cross-linking. These pendant oxetane groups can be polymerized in a second step, often initiated by UV light in the presence of a photo-acid generator (PAG), to form a highly cross-linked network.[4] This dual-cure process is highly valuable in coatings and 3D printing applications. The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine, to scavenge the HCl byproduct and drive the reaction to completion.
Protocol 1: Synthesis of (3-Methyloxetan-3-yl)methyl Methacrylate
Objective: To synthesize a methacrylate monomer bearing a pendant oxetane ring via esterification.
Materials:
-
This compound
-
Methacryloyl chloride
-
Triethylamine (TEA), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inhibitor (e.g., 4-methoxyphenol, MEHQ)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM. Cool the flask to 0 °C in an ice bath.
-
Monomer Addition: Add methacryloyl chloride (1.1 eq) dropwise to the stirred solution over 30-60 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and add a small amount of MEHQ inhibitor to prevent premature polymerization. Concentrate the solution under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure (3-methyloxetan-3-yl)methyl methacrylate monomer.
Self-Validation:
-
¹H NMR: Confirm the structure by observing the appearance of vinyl protons (~5.6 and ~6.1 ppm), the methacrylate methyl protons (~1.9 ppm), alongside the characteristic signals of the oxetane and ethyl spacer.
-
FT-IR: Verify the formation of the ester by the appearance of a strong C=O stretch around 1720 cm⁻¹ and the disappearance of the broad O-H stretch from the starting alcohol.
Etherification: Introducing Diverse Functionality
Etherification provides a pathway to introduce a wider range of chemical functionalities. While less common than esterification for creating standard monomers, it is a powerful tool for synthesizing specialty monomers or polymer chain-ends. The Williamson ether synthesis, reacting the corresponding alkoxide with an alkyl halide, is a standard approach.
Causality Behind the Choice: This method is ideal for attaching groups that are not amenable to esterification or for creating monomers with specific properties, such as fluorinated side chains for hydrophobicity or ethylene glycol units for hydrophilicity.
Part 2: Polymerization of Oxetane-Functionalized Monomers
Once functionalized, the resulting monomers can be polymerized through two primary routes: targeting the newly introduced functional group or targeting the oxetane ring.
Cationic Ring-Opening Polymerization (CROP)
The high ring strain of the oxetane (~106 kJ/mol) makes it susceptible to CROP, which is the most common method for creating polyethers from these monomers.[3] The polymerization proceeds via an oxonium ion intermediate.
Mechanistic Insight: CROP of oxetanes can occur through two competing mechanisms: the activated chain end (ACE) and the activated monomer (AM) mechanism.[1][5]
-
ACE Mechanism: The cationic charge is located on the growing polymer chain end. This is generally more efficient and leads to less cyclization.[1]
-
AM Mechanism: A monomer is first activated by a proton or Lewis acid, and then attacked by the neutral hydroxyl group of the growing chain.
The use of specific solvents and initiators can favor one mechanism over the other. For instance, using 1,4-dioxane as a solvent has been shown to suppress transfer reactions, enabling the synthesis of high molecular weight polymers with narrow distributions, a hallmark of a "living" or controlled polymerization process.[6][7]
Protocol 2: Cationic Ring-Opening Polymerization of an Oxetane Monomer
Objective: To synthesize a linear polyether via CROP of an oxetane-functionalized monomer.
Materials:
-
Functionalized oxetane monomer (e.g., from Protocol 1 or other synthesis)
-
Initiator: Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Solvent: Anhydrous dichloromethane (DCM) or 1,4-dioxane
-
Quenching Agent: Methanol or ammoniacal methanol
Procedure:
-
Monomer Preparation: The monomer must be rigorously dried and purified to remove any nucleophilic impurities (especially water) that can terminate the polymerization.
-
Reaction Setup: In a flame-dried, nitrogen-purged reaction vessel, dissolve the purified monomer in the anhydrous solvent.
-
Initiation: Cool the solution to the desired temperature (e.g., 0 °C or ambient). Add the BF₃·OEt₂ initiator via syringe. The amount of initiator will determine the target molecular weight.
-
Polymerization: Allow the reaction to proceed under an inert atmosphere. The solution will typically become more viscous as the polymer forms. Monitor monomer conversion using ¹H NMR or Gas Chromatography (GC) on aliquots taken from the reaction.
-
Termination: Once the desired conversion is reached, terminate the polymerization by adding the quenching agent (e.g., methanol).
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold diethyl ether or methanol).
-
Purification and Drying: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Self-Validation:
-
GPC/SEC: Analyze the molecular weight (Mn, Mw) and polydispersity index (PDI, Mw/Mn). A controlled polymerization should yield a PDI close to 1.1-1.3.
-
¹H NMR: Confirm the polyether backbone structure by the disappearance of the monomer's oxetane ring protons and the appearance of new signals corresponding to the opened ether linkage.
Data Summary: Polymerization Characteristics
| Polymerization Method | Typical Initiator | Key Features | Resulting Architecture |
| Cationic ROP | BF₃·OEt₂, R-OTf | Controlled molecular weight, low PDI, forms polyether backbone.[1][6] | Linear or branched polyethers with pendant functional groups. |
| Radical Polymerization | AIBN, BPO | Robust C-C backbone, tolerant to many functional groups. | Poly(meth)acrylate with pendant oxetane rings. |
| Photo-initiated CROP | Photo-Acid Generators | Spatially and temporally controlled cross-linking.[4] | Cross-linked networks from polymers with pendant oxetanes. |
Part 3: Visualizing the Workflow and Mechanisms
Diagrams are essential for conceptualizing the synthetic pathways available from this compound.
Caption: Synthetic pathways from this compound.
Caption: Workflow of the Activated Chain End (ACE) CROP mechanism.
Applications in Drug Development and Advanced Materials
The versatility of polymers derived from this compound makes them highly attractive for biomedical applications. The polyether backbone is analogous to poly(ethylene glycol) (PEG), a gold standard in drug delivery for its biocompatibility and ability to reduce non-specific protein absorption.[2] By functionalizing the monomer with specific ligands or drugs prior to polymerization, or by modifying the resulting polymer, these materials can be engineered for targeted drug delivery systems.[8] For instance, the hydroxyl groups on a hyperbranched polyoxetane can be functionalized to create star polymers capable of encapsulating therapeutic agents.[9]
Conclusion
This compound is not merely a monomer but a versatile platform for polymer innovation. The strategic functionalization of its primary alcohol, coupled with the controlled polymerization of the oxetane ring or the introduced polymerizable group, provides chemists with a robust toolkit for designing materials with precisely controlled architectures and properties. The protocols and mechanistic discussions provided herein serve as a foundational guide for researchers aiming to exploit the full potential of this exceptional bifunctional building block in fields ranging from polymer chemistry to drug development.
References
- Macromolecules. Cationic Ring-Opening Polymerization of Oxetane via a Non-Steady-State Controlled Polymerization Process: A Comparison of Initiators Yielding Living and Nonliving Polymers.
- Macromolecules. Pseudoperiodic “Living” and/or Controlled Cationic Ring-Opening Copolymerization of Oxetane with Tetrahydropyran: Microstructure of Polymers vs Kinetics of Chain Growth.
- Organometallics. Oxetane Monomers with Pendant Ferrocenes and Solvent-Free Polymerizations.
- PubMed. a new route to control cationic ring-opening polymerization (CROP) of oxetane via an activation chain end (ACE)
- Synthesis and Cationic Photopolymerization of New Silicon-Containing Oxetane Monomers.
- RadTech. Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers.
- The Synthesis of Oxetane Monomers and their Polymerisation to give Side-Chain Liquid-Crystalline Polymers with Broad Smectic.
- Polymer Chemistry (RSC Publishing). Anionic polymerization of activated oxetane and its copolymerization with ethylene oxide for the synthesis of amphiphilic block copolymers.
- ResearchGate. Cationic ring opening polymerization of oxetane proceeds through the activated chain end (ACE)
- NIH. Poly-(3-ethyl-3-hydroxymethyl)
- PubMed.
- ResearchGate. Functionalization of multihydroxyl branched poly(3-ethyl-3-hydroxy- methyloxetane). Synthesis of star poly(ethylene oxide).
- Sigma-Aldrich. Polymer Drug Delivery Techniques.
Sources
- 1. Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biocompatible Polymers and their Potential Biomedical Applications: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. radtech.org [radtech.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Non-steady-state living polymerization: a new route to control cationic ring-opening polymerization (CROP) of oxetane via an activation chain end (ACE) mechanism at ambient temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ring-Opening Reactions of 3-Substituted Oxetanes
Welcome to the technical support center for the ring-opening reactions of 3-substituted oxetanes. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing and utilizing these valuable four-membered heterocyclic compounds. The inherent ring strain of oxetanes, coupled with their unique electronic properties, makes them versatile building blocks, yet also susceptible to a range of challenging side reactions.[1] This guide provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My 3-substituted oxetane is decomposing under acidic conditions. How can I prevent this?
A1: This is a frequently encountered issue, as the oxetane ring is susceptible to acid-catalyzed nucleophilic attack.[2] The oxygen atom of the oxetane can be protonated by an acid, which activates the ring for opening by even weak nucleophiles, including the solvent or counter-ion. The presence of internal nucleophiles within the substrate can further exacerbate this problem.[3]
Troubleshooting Steps:
-
Re-evaluate the Necessity of Acid: If the acid is used for deprotection (e.g., of a Boc group), consider alternative protecting groups that can be removed under neutral or basic conditions.
-
Buffer the Reaction Mixture: If acidic conditions are unavoidable, the use of a buffered system can help maintain a milder pH and reduce the rate of decomposition.
-
Lower the Reaction Temperature: Performing the reaction at a lower temperature will decrease the rate of the decomposition reaction more than the desired reaction in many cases.
-
Minimize Exposure Time: Reduce the duration of the reaction and the acidic workup to the minimum time required for the transformation.
-
Use a Lewis Acid Instead of a Brønsted Acid: In some cases, a Lewis acid can promote the desired reaction with greater selectivity and less degradation than a strong Brønsted acid.[1]
Q2: I am observing significant amounts of polymer as a byproduct. What is causing this and how can I stop it?
A2: The formation of polymeric byproducts is a classic sign of cationic ring-opening polymerization.[4] This process is initiated when the oxetane oxygen atom is attacked by an electrophile (like a proton or a Lewis acid), generating a reactive oxonium ion. This ion is then attacked by the oxygen of another oxetane molecule, propagating the polymerization chain.[4][5]
Mitigation Strategies:
-
Strictly Anhydrous Conditions: Traces of water can generate protons in the presence of certain reagents, initiating polymerization. Ensure all solvents and reagents are rigorously dried.
-
Control of Initiator Concentration: If a Lewis or Brønsted acid is required for your reaction, use it in catalytic amounts and add it slowly to the reaction mixture to avoid a high local concentration.
-
Choice of Solvent: The solvent can play a role in stabilizing or destabilizing the cationic intermediates. In some cases, using a more coordinating solvent can suppress polymerization.[6]
-
Temperature Control: As with decomposition, lowering the reaction temperature can help to control the rate of polymerization.
Q3: My nucleophilic ring-opening reaction is giving poor regioselectivity. How can I control where the nucleophile attacks?
A3: The regioselectivity of nucleophilic ring-opening of unsymmetrical 3-substituted oxetanes is a delicate balance of steric and electronic effects.[7]
-
Under Neutral or Basic Conditions (SN2-type): Strong, "hard" nucleophiles will typically attack the less sterically hindered carbon atom of the oxetane ring.[7]
-
Under Acidic Conditions (SN1-type): In the presence of a strong acid, the reaction can proceed through a more carbocationic intermediate. The nucleophile will then preferentially attack the more substituted carbon atom, which can better stabilize the positive charge.[7]
Strategies for Controlling Regioselectivity:
| Reaction Condition | Expected Outcome for Nucleophilic Attack | Rationale |
| Strong Nucleophile, No Acid | Attack at the less substituted carbon | Steric hindrance dominates the reaction pathway. |
| Weak Nucleophile, Strong Acid | Attack at the more substituted carbon | The reaction proceeds through a more stable carbocation-like intermediate.[7] |
| Lewis Acid Catalysis | Can favor attack at the more substituted carbon | The specific Lewis acid and its coordination to the oxetane oxygen can influence the regioselectivity.[8][9] |
Experimental Tip: To favor attack at the less substituted carbon, use a strong nucleophile (e.g., an organolithium or Grignard reagent) in a non-polar, aprotic solvent at low temperature. To favor attack at the more substituted carbon, use a weaker nucleophile in the presence of a strong Brønsted or Lewis acid.
Troubleshooting Guides
Guide 1: Low or No Conversion in Nucleophilic Ring-Opening
Problem: You are attempting a nucleophilic ring-opening of a 3-substituted oxetane, but you are observing low to no conversion of your starting material.
Workflow for Troubleshooting Low Conversion:
Caption: Mechanism of reductive cleavage.
Experimental Protocol for a Safer Reduction:
-
Choose a Milder Reagent: Whenever possible, opt for NaBH₄ over LiAlH₄.
-
Temperature Control: If LiAlH₄ must be used, cool the reaction to at least -10 °C before adding the reducing agent. Maintain this low temperature throughout the reaction.
-
Inverse Addition: Add the substrate solution slowly to a cooled slurry of the hydride reagent. This can help to avoid a buildup of unreacted hydride and reduce the likelihood of side reactions.
-
Careful Monitoring: Follow the reaction closely by TLC to avoid unnecessarily long reaction times.
-
Controlled Quenching: Quench the reaction at low temperature by slowly adding a reagent like ethyl acetate, followed by a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).
By carefully considering the reaction mechanism and the stability of the 3-substituted oxetane under your specific conditions, you can effectively troubleshoot these challenging transformations and achieve your desired synthetic outcomes.
References
- Wuts, P. G. M. (2022). Greene's Protective Groups in Organic Synthesis (6th ed.). Wiley.
- Crivello, J. V. (2006). Cationic polymerization of oxetanes. Journal of Polymer Science Part A: Polymer Chemistry, 44(21), 6435-6448.
- Penczek, S., Kubisa, P., & Matyjaszewski, K. (1985). Cationic ring-opening polymerization of heterocyclic monomers. Advances in Polymer Science, 68/69, 1-298.
- Chini, M., Crotti, P., Favero, L., Macchia, F., & Pineschi, M. (1994). The reaction of epoxides and oxetanes with amines in the presence of metal triflates. A new, general method for the synthesis of β-and γ-amino alcohols. Tetrahedron Letters, 35(25), 4341-4344.
- Bull, J. A., & Stead, D. (2018). Catalytic, asymmetric reactions of oxetanes. Chemical Society Reviews, 47(19), 7435-7450.
- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile building blocks in drug discovery.
- Fokin, V. V. (2010). Oxetanes: synthesis and applications. In Topics in Heterocyclic Chemistry (Vol. 22, pp. 1-36). Springer.
- Trost, B. M., & Cregg, C. J. (2016). Palladium-catalyzed asymmetric allylic alkylation of 3-alkyloxetanes. Journal of the American Chemical Society, 138(49), 15876-15879.
- Wang, Z. B., Chen, Z. L., & Sun, J. W. (2014). Catalytic asymmetric nucleophilic openings of 3-substituted oxetanes. Organic & Biomolecular Chemistry, 12(33), 6028-6032.
- Ahmad, S., Yousaf, M., Mansha, A., Rasool, N., Zahoor, A. F., Hafeez, F., & Rizvi, S. M. A. (2016). Ring-opening reactions of oxetanes: A review of methodology development and synthetic applications.
- Jacobsen, E. N. (2003). Asymmetric catalysis of epoxide ring-opening reactions. Accounts of Chemical Research, 36(10), 771-781.
- Sun, J., & Li, G. (2013). Catalytic asymmetric ring opening of 3-substituted oxetanes. Journal of the American Chemical Society, 135(12), 4680-4683.
- Dussault, P. H., & Woller, K. R. (1997). Lewis acid-catalyzed ring opening of oxetanes by peroxides. The Journal of Organic Chemistry, 62(6), 1556-1559.
- Bach, T. (2000). Enantioselective reactions induced by catalyst-substrate interactions: the Paternò-Büchi reaction. Synthesis, (12), 1699-1711.
- Carreira, E. M., & Fettes, A. (2014). Oxetanes in drug discovery: structural and synthetic insights. Chimia International Journal for Chemistry, 68(9), 591-596.
- Bräse, S., & de Meijere, A. (2004). Ring-opening reactions of oxetanes. In Modern Allene Chemistry (pp. 989-1052). Wiley-VCH.
- Larock, R. C. (2018).
- Moody, C. J., & Whitham, G. H. (1980).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
Sources
- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(3-Methyloxetan-3-yl)ethanol
Welcome to the technical support guide for the synthesis of 2-(3-Methyloxetan-3-yl)ethanol. This resource is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the common challenges encountered during the synthesis of this valuable oxetane-containing building block.
The unique structural features of this compound, particularly the strained oxetane ring, present specific synthetic challenges. Understanding the potential side reactions and their underlying mechanisms is crucial for optimizing your reaction conditions and achieving high purity of the desired product. This guide is structured to address problems associated with the two most common synthetic strategies:
-
Route A: Reduction of Ethyl 2-(3-Methyloxetan-3-yl)acetate
-
Route B: Grignard Reaction with an Oxetane-Containing Electrophile/Nucleophile
Troubleshooting Guide: Common Issues and Solutions
Route A: Reduction of Ethyl 2-(3-Methyloxetan-3-yl)acetate
This synthetic approach involves the reduction of the corresponding ester to the primary alcohol. The most common reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). While effective, its high reactivity can lead to side products if not handled with care.
Question 1: I am observing a significant amount of a low-boiling point byproduct in my crude reaction mixture after LiAlH₄ reduction and aqueous workup. What could it be?
Answer:
A common low-boiling byproduct is likely tetrahydrofuran (THF) . The formation of THF can occur if the oxetane ring undergoes cleavage during the reaction or, more commonly, during the aqueous workup, especially if acidic conditions are employed.
-
Mechanism of Side Product Formation: The oxetane ring is susceptible to ring-opening under acidic conditions, which can be inadvertently generated during the quenching of excess LiAlH₄ with water or acid. The Lewis acidity of the aluminum salts formed during workup can also promote this side reaction. The strained four-membered ring opens to form a more stable five-membered THF ring through intramolecular cyclization of the intermediate diol.
Troubleshooting Steps:
-
Careful Quenching: Quench the reaction at a low temperature (0 °C or below) by the slow, dropwise addition of ethyl acetate, followed by the cautious addition of water and then a 15% aqueous solution of sodium hydroxide. This method, known as the Fieser workup, helps to precipitate the aluminum salts as a granular solid that can be easily filtered off, avoiding strongly acidic conditions.[1][2]
-
pH Monitoring: During workup, ensure the aqueous layer remains basic. If an acidic workup is necessary for other reasons, use a dilute, weak acid and maintain a low temperature.
-
Alternative Reducing Agents: Consider using a milder reducing agent such as sodium borohydride (NaBH₄) in combination with a promoter like lithium chloride, although this may require harsher reaction conditions and may not be as effective for ester reduction.[3]
| Parameter | Standard LiAlH₄ Protocol | Recommended Protocol |
| Quenching Agent | Often H₂O followed by acid | 1. Ethyl acetate, 2. H₂O, 3. 15% NaOH(aq) |
| Temperature | Can rise significantly | Maintained at 0 °C or below |
| Workup pH | Can become acidic | Remains basic |
| Byproduct Risk | High risk of THF formation | Minimized risk of ring-opening |
Question 2: My yield of this compound is lower than expected, and I have a significant amount of unreacted starting material. What could be the issue?
Answer:
Low conversion can be attributed to several factors, primarily related to the quality and handling of the LiAlH₄ and the reaction setup.
-
Deactivated LiAlH₄: Lithium aluminum hydride is extremely sensitive to moisture and can be deactivated by exposure to atmospheric humidity.
-
Insufficient Reagent: The stoichiometry of the reduction of an ester to an alcohol with LiAlH₄ requires two equivalents of hydride. Therefore, at least 0.5 equivalents of LiAlH₄ are needed per equivalent of ester. In practice, a slight excess (e.g., 1.5 to 2.0 equivalents) is often used to ensure complete reaction.
-
Reaction Conditions: The reaction may not have been allowed to proceed for a sufficient amount of time, or the temperature may have been too low.
Troubleshooting Steps:
-
Handling of LiAlH₄: Use freshly opened, high-purity LiAlH₄. Handle the reagent under an inert atmosphere (nitrogen or argon) in a dry glovebox or using Schlenk techniques.
-
Solvent Purity: Ensure that the solvent (typically THF or diethyl ether) is anhydrous.
-
Stoichiometry: Carefully calculate and weigh the required amount of LiAlH₄, ensuring a slight excess.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to determine when the starting material has been consumed.
Route B: Grignard Reaction Approaches
This strategy can be approached in two ways:
-
Reaction of a methylmagnesium halide with 3-methyloxetan-3-carbaldehyde.
-
Reaction of (3-methyloxetan-3-yl)methylmagnesium halide with formaldehyde.
Both approaches are susceptible to side reactions due to the high reactivity and basicity of Grignard reagents.
Question 3: In the reaction of methylmagnesium bromide with 3-methyloxetan-3-carbaldehyde, I am isolating a significant amount of a higher molecular weight byproduct. What could be happening?
Answer:
The primary issue here is likely the Grignard reagent acting as a base rather than a nucleophile, leading to the formation of an enolate from the aldehyde. This enolate can then participate in side reactions.
-
Mechanism of Side Product Formation: If the 3-methyloxetan-3-carbaldehyde has any enolizable protons, the Grignard reagent can deprotonate it to form a magnesium enolate. This enolate can then react with another molecule of the aldehyde in an aldol-type reaction, leading to the formation of a β-hydroxy aldehyde, which after workup will be a diol. Another possibility is the reduction of the aldehyde to the corresponding primary alcohol if the Grignard reagent has a β-hydride that can be transferred.[4]
Troubleshooting Steps:
-
Inverse Addition: Add the Grignard reagent slowly to a solution of the aldehyde. This maintains a low concentration of the Grignard reagent and favors nucleophilic addition over deprotonation.
-
Low Temperature: Perform the reaction at a low temperature (e.g., -78 °C to 0 °C) to minimize the rate of the deprotonation side reaction.
-
Use of Additives: The addition of cerium(III) chloride (Luche reduction conditions) can enhance the nucleophilicity of the organometallic reagent and suppress its basicity, leading to cleaner addition to the carbonyl.
Question 4: I am attempting to synthesize this compound by reacting (3-methyloxetan-3-yl)methylmagnesium chloride with formaldehyde, but I am getting a complex mixture of products, including some that appear to be ring-opened. Why is this happening?
Answer:
The formation of a Grignard reagent from (3-methyloxetan-3-yl)methyl chloride can be challenging, and the resulting organometallic species can be unstable. The oxetane ring is susceptible to attack by the Grignard reagent itself or by the magnesium halides present in the reaction mixture.
-
Mechanism of Side Product Formation: The Lewis acidic magnesium in the Grignard reagent can coordinate to the oxygen of the oxetane ring, activating it for nucleophilic attack. Another molecule of the Grignard reagent can then attack one of the oxetane carbons, leading to a ring-opened product. This is more likely with the more strained oxetane ring compared to a less strained ether like THF.[5][6]
Troubleshooting Steps:
-
Grignard Formation Conditions: Prepare the Grignard reagent at a low temperature and use it immediately. The use of highly activated magnesium (Rieke magnesium) may allow for the formation of the Grignard reagent under milder conditions.
-
Transmetalation: Consider a transmetalation reaction. For example, prepare the corresponding organolithium reagent, which may be more stable at low temperatures, and then transmetalate with MgBr₂ just before the addition of formaldehyde.
-
Alternative Electrophiles: Instead of formaldehyde gas, which can be difficult to handle, use a formaldehyde equivalent such as paraformaldehyde, which needs to be depolymerized in situ, or trioxane.
Workflow for Troubleshooting Side Product Formation
Caption: Troubleshooting workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best way to purify crude this compound?
A1: The primary method for purification is fractional distillation under reduced pressure. The relatively high boiling point of the product and the potential for thermal decomposition of the oxetane ring make vacuum distillation the preferred method. Column chromatography on silica gel can also be used, but care must be taken as the slightly acidic nature of silica gel can sometimes cause ring-opening, especially if the product is left on the column for an extended period. Using a deactivated silica gel or a different stationary phase like alumina (basic or neutral) can mitigate this risk.
Q2: What analytical techniques are recommended for characterizing the product and identifying impurities?
A2: A combination of techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for assessing the purity of the crude and purified product and for identifying volatile byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of the final product and for identifying and quantifying impurities. The characteristic signals for the oxetane ring protons and carbons are key diagnostic features.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the hydroxyl group (broad peak around 3300 cm⁻¹) and the C-O stretching of the oxetane ring.
Q3: Are there any specific safety precautions I should take when working with oxetanes and the reagents for their synthesis?
A3: Yes, several safety precautions are crucial:
-
LiAlH₄: This reagent is highly pyrophoric and reacts violently with water. It should be handled under an inert atmosphere, and appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn. All glassware must be thoroughly dried before use.
-
Grignard Reagents: These are also highly reactive and moisture-sensitive. Reactions should be conducted under an inert atmosphere in anhydrous solvents.
-
Oxetanes: While not as acutely toxic as some other reagents, oxetanes should be handled in a well-ventilated fume hood, and skin contact should be avoided.
Q4: Can I store this compound, and if so, under what conditions?
A4: Yes, the purified alcohol is relatively stable. It should be stored in a tightly sealed container in a cool, dry place. To prevent potential degradation over long periods, storage under an inert atmosphere (nitrogen or argon) is recommended.
Experimental Protocols
Protocol 1: Reduction of Ethyl 2-(3-Methyloxetan-3-yl)acetate with LiAlH₄
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Reagent Addition: Suspend lithium aluminum hydride (1.5 eq.) in anhydrous THF in the flask and cool the mixture to 0 °C in an ice bath.
-
Reaction: Add a solution of ethyl 2-(3-methyloxetan-3-yl)acetate (1.0 eq.) in anhydrous THF dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Workup: Cool the reaction mixture back to 0 °C and quench by the slow, sequential addition of:
-
Water (X mL, where X is the mass of LiAlH₄ in grams).
-
15% aqueous NaOH (X mL).
-
Water (3X mL).
-
-
Purification: Stir the resulting mixture for 30 minutes, then filter off the precipitated aluminum salts through a pad of celite. Wash the filter cake with THF. Concentrate the filtrate under reduced pressure and purify the crude product by vacuum distillation.
Protocol 2: Grignard Reaction of (3-methyloxetan-3-yl)methylmagnesium chloride with Formaldehyde
-
Grignard Formation: In a flame-dried, three-necked flask under nitrogen, add magnesium turnings (1.2 eq.) and a crystal of iodine. Add a small portion of a solution of (3-methyloxetan-3-yl)methyl chloride (1.0 eq.) in anhydrous THF to initiate the reaction. Once initiated, add the remaining chloride solution dropwise to maintain a gentle reflux. After the addition, reflux for an additional 30 minutes.
-
Reaction with Formaldehyde: Cool the freshly prepared Grignard reagent to 0 °C. In a separate, flame-dried flask, heat paraformaldehyde under a nitrogen stream to generate formaldehyde gas, and pass this gas through the Grignard solution via a cannula.
-
Workup: After the reaction is complete (as determined by TLC or GC analysis of an aliquot), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.
Mechanism of a Key Side Reaction
Caption: Mechanism of acid-catalyzed ring-opening of the oxetane.
References
- Huynh, C., Derguini-Boumechal, F., & Linstrumelle, G. (1979). Copper-catalysed reactions of Grignard reagents with epoxides and oxetane. Tetrahedron Letters, 20(17), 1503-1506.
- Wuitschik, G., et al. (2010). Oxetanes in drug discovery: a new solution for an old problem.
- Burkhard, J. A., et al. (2010). Oxetanes as versatile building blocks in drug discovery.
- Searles, S., et al. (1957). The Reaction of Trimethylene Oxide with Grignard Reagents and Organolithium Compounds. Journal of the American Chemical Society, 79(5), 1150-1153.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
- Chemguide. (n.d.). Reaction of aldehydes and ketones with grignard reagents.
- LibreTexts Chemistry. (2020). 19.3: Reductions using NaBH4, LiAlH4.
- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. John Wiley & Sons.
- Reddit. (2023). LiAlH4.
- University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from a relevant university chemistry resource.[1]
Sources
- 1. ch.ic.ac.uk [ch.ic.ac.uk]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
Technical Support Center: Optimization of Reaction Conditions for Oxetane Formation
Welcome to the Technical Support Center for Oxetane Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating the valuable oxetane motif into their molecules. The inherent ring strain of the four-membered ether, while bestowing unique and desirable physicochemical properties, also presents significant synthetic challenges.[1][2] This resource provides in-depth, field-tested answers to common problems encountered during oxetane ring formation, moving beyond simple protocols to explain the causal relationships behind experimental choices.
Troubleshooting Guide: Common Issues in Oxetane Synthesis
This section addresses specific, frequently encountered problems in a direct question-and-answer format.
Issue 1: Low or No Yield in Intramolecular Williamson Etherification
Question: I am attempting to synthesize a substituted oxetane from a 1,3-halohydrin (or a tosylated/mesylated 1,3-diol) using a strong base like sodium hydride (NaH), but I'm getting very low yields or a complex mixture of side products. What is going wrong?
Answer: This is a classic and frequent challenge in oxetane synthesis. While the intramolecular Williamson etherification appears straightforward, its success is highly sensitive to substrate structure and reaction conditions due to competing side reactions.[1][3]
Core Problem: The primary competing pathway is often the Grob fragmentation , where the halo-alkoxide collapses to form an aldehyde and an alkene instead of cyclizing.[1] This is especially prevalent in substrates where the resulting fragments are electronically stable.
Troubleshooting Workflow:
Below is a decision-making workflow to diagnose and resolve low-yield issues in Williamson etherification-type cyclizations.
Caption: Troubleshooting workflow for Williamson etherification.
Expert Insights:
-
Base Selection is Critical: Strong bases like NaH in THF are standard, but for sensitive substrates, a switch to a milder base like potassium phosphate (K₃PO₄) can suppress fragmentation, even if it requires higher temperatures or longer reaction times.[4][5]
-
Leaving Group Ability: The rate of the desired 4-exo-tet cyclization is highly dependent on the leaving group. If using a tosylate fails, consider converting the alcohol to a better leaving group, such as an iodide via an Appel reaction, which can then be cyclized in a one-pot procedure.[1]
-
Steric Hindrance: Bulky substituents near the reaction centers can disfavor the transition state for cyclization. In such cases, alternative synthetic routes like the Paternò-Büchi reaction should be considered.
Issue 2: Poor Results in the Paternò-Büchi Reaction
Question: My Paternò-Büchi [2+2] photocycloaddition between a ketone and an alkene is giving a messy reaction profile with low conversion to the desired oxetane. How can I optimize this?
Answer: The Paternò-Büchi reaction, while powerful for forming the oxetane ring in a single step, is plagued by several competing photochemical processes and is highly dependent on the electronic properties of the substrates and the physical setup of the reaction.[4][5]
Common Causes of Failure & Optimization Strategies:
| Problem Identified | Underlying Cause & Explanation | Recommended Solution & Rationale |
| Major side-product is a cyclobutane dimer | Alkene Dimerization: The alkene absorbs the UV light and undergoes a [2+2] cycloaddition with itself. This is common with electron-deficient alkenes.[6] | Add a Triplet Quencher/Filter: Add an additive like p-xylene, which can suppress the alkene dimerization.[6] Ensure the ketone is in excess to favor the desired reaction. |
| Major side-product is a pinacol derivative | Carbonyl Coupling: The excited carbonyl compound reacts with a ground-state carbonyl molecule instead of the alkene, which is a common side reaction for ketones like benzophenone.[7][8] | Increase Alkene Concentration: Use the alkene as the solvent or in a large excess to statistically favor the reaction between the excited carbonyl and the alkene. |
| Low or no conversion | Wavelength Mismatch: The energy of the light source is insufficient to excite the carbonyl to its reactive triplet state, or the light is being absorbed by the solvent or glassware. | Match Light Source to Substrate: Aromatic carbonyls typically require ~300 nm light (Pyrex filter), while aliphatic carbonyls need higher energy ~254 nm light (quartz or Vycor filter).[7][8] |
| Low Yield / Complex Mixture | Solvent Effects: The reaction mechanism is sensitive to solvent polarity. Non-polar solvents are generally preferred as they favor the diradical mechanism leading to the oxetane.[8][9] | Switch to a Non-Polar Solvent: Benzene, cyclohexane, or acetonitrile are often superior choices to more polar solvents like methanol.[9][10] |
Expert Insights: The Paternò-Büchi reaction proceeds via an excited triplet state of the carbonyl compound.[8] Understanding this mechanism is key to troubleshooting.
Caption: Simplified mechanism of the Paternò-Büchi reaction.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for making oxetanes, and how do I choose the right one?
A1: There are several robust methods, and the best choice depends on your starting materials and the substitution pattern of the target oxetane.
-
Intramolecular Williamson Etherification: The most common and versatile method, starting from 1,3-diols or their derivatives.[1][3] Choose this when: You can easily synthesize the required 1,3-difunctional precursor. It offers good stereochemical control.[1]
-
Paternò-Büchi Reaction: A [2+2] photocycloaddition. Choose this when: You are reacting an aldehyde or ketone with an alkene, especially electron-rich alkenes. It's atom-economical but can suffer from regioselectivity and stereoselectivity issues.[6][8]
-
Epoxide Ring Expansion: Reaction of an epoxide with a sulfur ylide (Corey-Chaykovsky reaction). Choose this when: You have a readily available epoxide precursor. This method can be very efficient for specific substitution patterns.[11][12]
-
C-H Functionalization: Modern photoredox catalysis methods that can form oxetanes from simple alcohols under mild conditions.[4][5][13] Choose this when: You are performing late-stage functionalization on a complex molecule and need to avoid harsh reagents.[4]
Q2: My oxetane product seems to decompose during silica gel chromatography. How should I purify it?
A2: This is a critical issue. The strained oxetane ring is susceptible to acid-catalyzed ring-opening.[14][15] Standard silica gel is acidic and can readily decompose your product.
-
Deactivate the Silica: Prepare a slurry of silica gel in your desired eluent and add 1-2% triethylamine or ammonia solution. This will neutralize the acidic sites.
-
Use Alternative Stationary Phases: Basic or neutral alumina are excellent alternatives to silica gel for purifying oxetanes.
-
Non-Chromatographic Methods: If your product is sufficiently volatile and thermally stable, distillation can be an effective purification method. Recrystallization is also an option for solid products.
-
Avoid Acidic Conditions: During the reaction work-up, avoid acidic quenches or washes if possible. Use saturated sodium bicarbonate or water instead.[15]
Q3: Can I use strong acids to catalyze reactions on other parts of my molecule if it contains an oxetane ring?
A3: Extreme caution is advised. Under acidic conditions, the oxetane oxygen can be protonated, forming a highly reactive oxonium ion that is susceptible to ring-opening by even weak nucleophiles.[14][16] While some transformations are possible, you risk cleaving the ring. It is generally recommended to perform any acid-sensitive steps before forming the oxetane ring or to use protecting group strategies. Mildly basic or neutral conditions are much safer for subsequent transformations.[15]
Validated Experimental Protocols
Protocol 1: Synthesis of 2-Phenyl-oxetane via Intramolecular Cyclization of a 1,3-Diol
This two-step protocol provides a reliable method for converting a 1,3-diol to an oxetane with good stereochemical control.
Step A: Monotosylation of 1-Phenyl-1,3-propanediol
-
Dissolve 1-phenyl-1,3-propanediol (1.0 eq) in anhydrous pyridine (0.2 M) in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.05 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction at 0 °C for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly adding cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can often be used in the next step without further purification.
Step B: Base-Mediated Cyclization
-
Dissolve the crude tosylate from Step A in anhydrous tetrahydrofuran (THF) (0.1 M) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: H₂ gas is evolved.
-
Allow the reaction to warm to room temperature and then heat to reflux (approx. 65 °C) for 2-4 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to 0 °C and quench carefully by the dropwise addition of water.
-
Extract with diethyl ether (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate carefully under reduced pressure.
-
Purify the crude product via chromatography on neutralized silica gel or distillation to afford the 2-phenyl-oxetane.
References
- Burrell, A. J. M., & Taylor, R. J. K. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link][1]
- Various Authors. (2021). Synthesis of Oxetanes.
- Various Authors. (2021). Synthesis of Oxetanes. Progress in Chemistry. [Link][18]
- Burrell, A. J. M., & Taylor, R. J. K. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
- Burrell, A. J. M., & Taylor, R. J. K. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. PubMed. [Link][20]
- Urban, M., & Cisarova, I. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 20, 101-158. [Link][2]
- Hilby, K. (2020). An Exploration of Oxetanes: Synthesis and Relevance.
- D'Auria, M., & Racioppi, R. (2013). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 18(9), 11384-11428. [Link][10]
- Urban, M., & Cisarova, I. (2024).
- Silvi, M., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society, 145(28), 15688-15694. [Link][4]
- Wikipedia. (2023). Oxetane. Wikipedia, The Free Encyclopedia. [Link][17]
- Michalska, W. Z., Halcovitch, N. R., & Coote, S. C. (2022). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives.
- List, B., & Leinung, W. (2023). Photoredox Catalysis Enables New Synthetic Route Toward Oxetanes. Synfacts, 19(10), 1029. [Link][14]
- Urban, M., & Cisarova, I. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link][3]
- Silvi, M., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization.
- Various Authors. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link][16]
- Various Authors. (2009). Synthesis of Oxetanes. Organic Chemistry Portal. [Link][11]
- D'Auria, M., & Racioppi, R. (2013).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 4. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06459F [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxetane synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Oxetane - Wikipedia [en.wikipedia.org]
stability of 2-(3-Methyloxetan-3-yl)ethanol under acidic and basic conditions
This technical support guide is intended for researchers, scientists, and drug development professionals working with 2-(3-Methyloxetan-3-yl)ethanol. It provides in-depth information, troubleshooting advice, and experimental protocols to address common questions regarding the stability of this compound under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the oxetane ring in this compound?
The stability of an oxetane ring is significantly influenced by its substitution pattern. For this compound, the 3,3-disubstituted nature of the oxetane ring provides considerable steric hindrance, which generally enhances its stability compared to less substituted oxetanes.[1] While often considered strained, these four-membered rings can be surprisingly robust.[2]
Q2: Is this compound stable under acidic conditions?
This is a critical consideration. While there is a common misconception that all oxetanes are unstable in acidic media, the reality is more nuanced.[1] The 3,3-disubstitution in this compound sterically shields the ether oxygen from external nucleophiles.[1] However, the presence of the primary alcohol as an internal nucleophile introduces a potential pathway for intramolecular ring-opening, especially under strong acidic conditions.[1] This can proceed through the formation of an oxetane carbocation intermediate.[3] Therefore, while more stable than many other oxetanes, prolonged exposure to strong acids or high temperatures in an acidic environment can lead to degradation.
Q3: How does this compound behave under basic conditions?
Generally, oxetanes, including 3,3-disubstituted ones, exhibit high stability under basic conditions.[3][4] The oxetane ring is not susceptible to attack by common bases or strong nucleophiles under standard reaction conditions.[5] This stability allows for synthetic manipulations on other parts of the molecule using basic reagents without compromising the integrity of the oxetane ring.
Q4: What are the likely degradation products under acidic conditions?
Under acidic conditions that promote ring-opening, the primary degradation pathway for this compound is expected to be an intramolecular cyclization, leading to the formation of a substituted tetrahydrofuran (THF) derivative. This occurs via protonation of the oxetane oxygen, followed by nucleophilic attack from the hydroxyl group.
Q5: Can I use this compound in reactions involving strong acids?
Caution is advised. The decision to use this compound in the presence of strong acids should be based on the specific reaction conditions (acid concentration, temperature, reaction time) and the tolerance for potential byproducts. A preliminary stability study under the proposed reaction conditions is highly recommended. For reactions requiring acidic catalysis, using milder Lewis acids might be a more suitable alternative to Brønsted acids.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield or recovery of starting material after a reaction with an acidic reagent. | Acid-catalyzed degradation of the oxetane ring. | - Reduce Reaction Temperature: Perform the reaction at a lower temperature to minimize the rate of degradation. - Decrease Acid Concentration: Use the minimum effective concentration of the acid catalyst. - Shorter Reaction Time: Monitor the reaction closely and quench it as soon as the desired transformation is complete. - Alternative Catalysts: Consider using a milder Lewis acid catalyst instead of a strong Brønsted acid.[6] |
| Formation of an unexpected, more polar byproduct. | Intramolecular ring-opening to form a diol. | - Characterize the Byproduct: Use techniques like NMR and mass spectrometry to confirm the structure of the byproduct. This will help in understanding the degradation pathway. - Modify Reaction Conditions: As mentioned above, adjust temperature, acid concentration, or reaction time to disfavor the ring-opening reaction. |
| Inconsistent results in acidic media. | Variability in the purity of reagents or precise reaction conditions. | - Use High-Purity Reagents: Ensure that the acid and solvents are of high purity and free from contaminants that could accelerate degradation. - Precise Control of Conditions: Maintain strict control over temperature, addition rates, and stirring to ensure reproducibility. |
Mechanistic Pathways
The following diagrams illustrate the predicted stability and potential degradation pathways for this compound under acidic and basic conditions.
Caption: Stability of this compound under basic conditions.
Caption: Acid-catalyzed ring-opening of this compound.
Experimental Protocol: Stability Assessment
This protocol provides a general framework for assessing the stability of this compound under specific acidic or basic conditions.
Objective: To quantify the degradation of this compound over time in a given acidic or basic solution.
Materials:
-
This compound
-
Chosen acidic solution (e.g., 1 M HCl in a suitable solvent)
-
Chosen basic solution (e.g., 1 M NaOH in a suitable solvent)
-
Internal standard (a non-reactive compound for chromatographic analysis)
-
Quenching solution (e.g., saturated sodium bicarbonate for the acidic test, a mild acid for the basic test)
-
Solvents for extraction and analysis (e.g., ethyl acetate, HPLC-grade acetonitrile/water)
-
Analytical instrument (e.g., HPLC-UV, GC-MS, or NMR)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent.
-
Prepare a stock solution of the internal standard of known concentration.
-
-
Reaction Setup:
-
In a series of vials, add a known volume of the this compound stock solution and the internal standard stock solution.
-
Equilibrate the vials to the desired reaction temperature (e.g., room temperature, 50 °C).
-
-
Initiation of the Stability Test:
-
At time zero (t=0), add the acidic or basic solution to each vial to initiate the experiment.
-
-
Time-Point Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial and quench the reaction by adding the appropriate quenching solution.
-
-
Sample Preparation for Analysis:
-
Extract the quenched reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer (e.g., with anhydrous sodium sulfate), filter, and evaporate the solvent.
-
Reconstitute the residue in a known volume of solvent suitable for the chosen analytical method.
-
-
Analysis:
-
Analyze the samples by HPLC, GC, or NMR.
-
Quantify the peak area of this compound relative to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time to determine the rate of degradation under the tested conditions.
-
References
- Wuitschik, G. et al. (2010). Oxetanes in Drug Discovery: A New Generation of Bioisosteres. Angewandte Chemie International Edition, 49(26), 4516-4520.
- Bull, J. A. et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233.
- Dong, V. M. (n.d.). Oxetane Presentation. The Dong Group, University of California, Irvine.
- Moody, C. J. et al. (2023). Synthesis of oxetane ethers by Brønsted acid-catalysed condensation of oxetan-3-ols and alcohols. Organic & Biomolecular Chemistry, 21(25), 5237-5241.
- Carreira, E. M. et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(48), 9052-9067.
- Fokin, V. V. et al. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
Sources
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 6. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
handling and storage recommendations for 2-(3-Methyloxetan-3-yl)ethanol
Technical Support Center: 2-(3-Methyloxetan-3-yl)ethanol
A Note on Scientific Diligence: The safe handling and storage of any chemical compound are paramount. For novel or less-common reagents such as this compound, comprehensive, peer-reviewed safety data may be limited. This guide has been developed by synthesizing information from safety data sheets (SDS) of structurally analogous compounds, specifically (3-Methyloxetan-3-yl)methanol (CAS 3143-02-0). It is imperative that users conduct their own institution-specific risk assessment prior to use and consult the most current Safety Data Sheet provided by their supplier.
Section 1: Compound Profile & Hazard Summary
This section provides a quick reference for the fundamental properties and potential hazards associated with compounds structurally similar to this compound.
Frequently Asked Questions
Q1: What are the primary physical and chemical properties I should be aware of?
A1: Understanding the physical properties is the first step in a sound risk assessment. Based on the analogue (3-Methyloxetan-3-yl)methanol, the compound is a liquid at room temperature. Key quantitative data are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O₂ | [1] |
| Molecular Weight | 102.13 g/mol | [1][2] |
| Appearance | Clear colorless liquid | [2] |
| Density | 1.024 g/mL | [1] |
| Boiling Point | 80 °C (at 40 mmHg) | [1] |
| Flash Point | 97 °C | [1] |
Q2: What are the main GHS hazard classifications for this type of compound?
A2: Based on aggregated data for the structural analogue (3-Methyloxetan-3-yl)methanol, researchers should be aware of several key hazards.[2] The compound is classified as harmful if swallowed and can cause significant skin and eye irritation.[1][2]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.[2]
-
Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Specific target organ toxicity — Single exposure (Category 3): May cause respiratory irritation.[1]
Section 2: Safe Handling & Personal Protective Equipment (PPE)
Proper handling is a non-negotiable aspect of laboratory safety. The following questions address common concerns regarding daily use.
Frequently Asked Questions
Q3: What is the mandatory Personal Protective Equipment (PPE) for handling this reagent?
A3: A multi-layered PPE approach is required to mitigate the risks of skin/eye irritation and potential sensitization.
-
Eye/Face Protection: Use chemical safety goggles and a face shield. Standard safety glasses are insufficient.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Always inspect gloves for integrity before use and change them immediately if contamination is suspected.
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or tasks with a higher risk of splashing, consider a chemical-resistant apron and additional arm protection.
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[3][4][5]
Q4: Are there specific operational controls I need to implement when working with this compound?
A4: Yes. Beyond PPE, your work environment must be properly configured.
-
Ventilation: All manipulations should occur inside a chemical fume hood to prevent inhalation of vapors.[6]
-
Eyewash & Safety Shower: Ensure that an eyewash station and safety shower are unobstructed and in close proximity to the workstation.[5]
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[3][6][7] Wash hands thoroughly after handling the material, even if gloves were worn.[4][8]
Section 3: Storage Recommendations
The chemical stability and integrity of your reagent are directly linked to proper storage conditions.
Frequently Asked Questions
Q5: What are the ideal storage conditions for this compound?
A5: To ensure the long-term stability and quality of the reagent, the following conditions are recommended:
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[3][4][7][9][10]
-
Location: Store in a dry, cool, and well-ventilated place.[3][4][7] It should be stored away from incompatible materials such as strong oxidizing agents.[3][4]
-
Temperature: Some suppliers recommend refrigerated storage to maintain product quality.[4][7] Always check the manufacturer's label for specific temperature recommendations.[9][10]
Q6: My sample has developed a slight yellow tint. Is it still usable?
A6: A change in color could indicate degradation or contamination. The causality could be exposure to air (oxidation), light, or an incompatible substance. We do not recommend using a reagent that has changed in appearance. It is best practice to dispose of the material according to your institution's hazardous waste protocols and use a fresh, unopened sample for your experiment to ensure data integrity.
Section 4: Troubleshooting & Emergency Procedures
Even in the most controlled environments, accidents can happen. This section provides clear, actionable steps for emergency situations.
Frequently Asked Questions
Q7: How should I respond to a small laboratory spill?
A7: For small spills (<100 mL), follow a structured response protocol. Ensure you are wearing appropriate PPE before beginning any cleanup. The general workflow is outlined in the diagram below.
Caption: Workflow for small laboratory spill response.
Q8: What are the first aid measures for exposure?
A8: Immediate action is critical. Follow these guidelines while seeking prompt medical attention.
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.[4][5]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[4][5] If skin irritation or a rash occurs, seek medical advice.[4]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[4][5][7] Call a poison center or doctor if you feel unwell.[4][5][7]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[5][7]
Section 5: Detailed Protocols
This section provides a step-by-step methodology for a common laboratory workflow involving this reagent.
Protocol 5.1: Initial Receipt and Storage of a New Reagent Bottle
-
Objective: To safely log and store a newly received bottle of this compound.
-
Rationale: Proper intake procedures prevent future contamination, ensure regulatory compliance, and maintain reagent quality.
Methodology:
-
Inspect Packaging: Upon receipt, inspect the external packaging for any signs of damage or leaks. If compromised, do not open it and contact your supplier and Environmental Health & Safety (EH&S) office.
-
Verify Chemical Identity: Confirm that the name, CAS number, and structure on the bottle match your order.
-
Log into Inventory: Record the date of receipt, lot number, and assigned storage location in your chemical inventory system.
-
Select Storage Location: Place the tightly sealed bottle in its designated storage area, adhering to the conditions outlined in Section 3 (cool, dry, ventilated, away from light and incompatibles).[3][4][7]
-
Update SDS Binder: Ensure the most recent Safety Data Sheet for this chemical is available in your lab's physical or digital SDS library.
References
- SAFETY DATA SHEET. (n.d.). Merck Millipore.
- Safety Data Sheet. (2014, November 19). Fisher Scientific.
- SAFETY DATA SHEET. (2020, March 19). accessdata.fda.gov.
- SAFETY DATA SHEET. (2009, June 30). Fisher Scientific.
- SAFETY DATA SHEET. (2023, September 29). Fisher Scientific.
- Safety Data Sheet. (2017, November 13). 3M.
- Ethanol - SAFETY DATA SHEET. (2025, July 8). MilliporeSigma.
- SAFETY DATA SHEET. (2025, December 19). Fisher Scientific.
- SAFETY DATA SHEET. (2023, February 9). Methanex Corporation.
- Safety Data Sheet: Ethanol. (n.d.). Carl ROTH.
- 2-(Oxetan-3-yl)ethanol. (n.d.). MySkinRecipes.
- Buy 2-(Oxetan-3-yl)ethanol Industrial Grade. (n.d.). CHEMLYTE SOLUTIONS CO.,LTD.
- (3-Methyloxetan-3-yl)methanol. (n.d.). Oakwood Chemical.
- 3-Methyl-3-oxetanemethanol. (n.d.). Sigma-Aldrich.
- 3-Methyl-3-oxetanemethanol. (n.d.). PubChem.
Sources
- 1. (3-Methyloxetan-3-yl)methanol [oakwoodchemical.com]
- 2. 3-Methyl-3-oxetanemethanol | C5H10O2 | CID 137837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.ca [fishersci.ca]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. methanex.com [methanex.com]
- 7. fishersci.be [fishersci.be]
- 8. multimedia.3m.com [multimedia.3m.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Identification of Impurities in 2-(3-Methyloxetan-3-yl)ethanol
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to identify and troubleshoot impurities in samples of 2-(3-Methyloxetan-3-yl)ethanol. The information is presented in a practical question-and-answer format to directly address challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most probable sources and types of impurities in this compound samples?
Impurities in this compound can generally be categorized as organic, inorganic, or residual solvents.[1] Organic impurities are the most common and typically originate from the synthetic route. These can include:
-
Unreacted Starting Materials: Such as 3-methyl-3-oxetanemethanol or reagents used in the extension of the ethanol side chain.
-
By-products: Formed from side reactions during the synthesis. The specific by-products will depend on the synthetic pathway employed.
-
Degradation Products: Resulting from the breakdown of the target molecule due to factors like heat, light, or pH extremes during synthesis, purification, or storage.[2][3]
-
Reagents, Ligands, and Catalysts: Residual amounts of these materials used in the synthesis may persist in the final product.[2]
Q2: Which analytical techniques are most effective for identifying impurities in my samples?
A multi-technique approach is highly recommended for a comprehensive impurity profile.[1][2][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for volatile and semi-volatile impurities.[1][2] It is particularly well-suited for identifying residual solvents and many organic by-products. Derivatization may sometimes be necessary to improve the volatility and stability of certain impurities.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC, especially when coupled with UV or Mass Spectrometry (MS) detectors, is ideal for separating and quantifying non-volatile impurities.[1][2][6] It offers high sensitivity and is a staple for purity analysis in the pharmaceutical industry.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of unknown impurities once they have been isolated or are present in sufficient concentration.[7][8] It can provide detailed information about the molecular structure of an impurity.[1]
Q3: I'm observing unexpected peaks in my GC-MS chromatogram. How can I begin to identify them?
The first step is a systematic evaluation of your process and a comparison of your data with known information.
-
Review the Synthetic Route: Consider all starting materials, reagents, intermediates, and potential side reactions. This will help you predict the likely structures of impurities.
-
Analyze the Mass Spectrum: For each unknown peak, carefully examine its mass spectrum. Look for the molecular ion peak (M+) and characteristic fragmentation patterns. This information can provide clues about the molecular weight and substructures of the impurity.
-
Database Search: Compare the obtained mass spectra against commercial or in-house spectral libraries (e.g., NIST, Wiley).
-
Consider Degradation: Evaluate if the impurity could be a degradation product. Forced degradation studies can be invaluable in proactively identifying potential degradants.[3][9][10]
Troubleshooting Guides
Issue 1: Poor Peak Shape and Resolution in GC-MS Analysis
Question: My peaks in the GC-MS chromatogram are broad and tailing, leading to poor resolution between the main component and impurities. What are the likely causes and how can I fix this?
Answer: Broad or tailing peaks in GC-MS can stem from several factors.[2] Here is a systematic approach to troubleshooting this issue:
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Active Sites in the Inlet or Column | The hydroxyl group in this compound can interact with active sites (e.g., silanols) in the GC system, leading to peak tailing. | - Use a deactivated inlet liner. - Consider derivatization (silylation) of the sample to block the active hydroxyl group. - Condition the column according to the manufacturer's instructions to remove contaminants. |
| Improper Injection Technique | A slow injection can cause the sample to be introduced as a wide band onto the column.[2] | - Ensure a fast, smooth injection. - Optimize the injection port temperature. |
| Column Overload | Injecting too much sample can saturate the column, leading to broad, fronting peaks. | - Dilute the sample. - Reduce the injection volume. |
| Incorrect Carrier Gas Flow Rate | An optimized flow rate is crucial for good chromatographic efficiency. | - Verify and optimize the carrier gas (e.g., Helium) flow rate for your column dimensions.[2] |
| Column Contamination | High-boiling point residues can accumulate in the column and interfere with chromatography.[2] | - Bake out the column at a high temperature as per the manufacturer's guidelines.[2] |
Experimental Protocol: Sample Derivatization for GC-MS Analysis
This protocol describes a common silylation procedure to improve the chromatographic behavior of this compound and its hydroxyl-containing impurities.
Reagents and Materials:
-
Sample of this compound
-
Pyridine (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
GC Vials (2 mL) with caps
-
Heating block or oven
Procedure:
-
Accurately weigh approximately 1-5 mg of the sample into a GC vial.
-
Add 100 µL of anhydrous pyridine to dissolve the sample.
-
Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60-70 °C for 30 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS.
Issue 2: Difficulty in Identifying Degradation Products
Question: I suspect some of the impurities are degradation products, but I'm unsure how to confirm this and identify them. What is the recommended approach?
Answer: Forced degradation studies are a systematic way to identify potential degradation products and pathways.[3][9][10] These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing.[3][11]
Forced Degradation Workflow
Caption: Workflow for Forced Degradation Studies.
Step-by-Step Protocol for a Forced Degradation Study:
-
Prepare Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with 0.1 M NaOH before analysis.
-
Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or heat gently for a specified time. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified time.
-
Thermal Degradation: Store a solid sample and a solution of the sample at an elevated temperature (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose a solid sample and a solution to light according to ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using appropriate analytical techniques like HPLC-MS and GC-MS.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. New peaks that appear are potential degradation products. The structural elucidation of these new peaks can then be performed using MS and NMR data.
Potential Degradation Pathways for this compound
The oxetane ring is susceptible to ring-opening reactions, especially under acidic conditions.
Caption: Potential Degradation Routes.
References
- BenchChem Technical Support Center. (2025). Analytical Methods for Impurity Profiling of 1,4-Oxazepane.
- MedCrave online. (2016).
- Pharmaceutical Technology. (2016).
- International Journal of Pharmaceutical Sciences Review and Research. (2014).
- Various Authors. (n.d.). Forced degradation.
- ResearchGate. (n.d.).
- AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010).
- Ghugare, P. S., & Kumar, S. (2025).
- Various Authors. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- ResearchGate. (2025). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design.
- EPFL. (n.d.).
- Various Authors. (n.d.). III Analytical Methods.
- Biosciences Biotechnology Research Asia. (2022).
- ResearchGate. (n.d.). Ethanol extract of GC-MS analysis results.
- ResearchGate. (n.d.).
- Various Authors. (n.d.).
- ResearchGate. (2019). Thermochemistry and Kinetics of the Thermal Degradation of 2-Methoxyethanol as Possible Biofuel Additives.
- Isotope Science / Alfa Chemistry. (n.d.). References for NMR Chemical Shifts of Common Solvent Impurities.
- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
- Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- Google Patents. (n.d.). 3-Methyl oxetanemethanol derivatives and their use in perfume compositions.
- Various Authors. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants.
- Various Authors. (2000).
- Pharmacognosy Journal. (2019). GC-MS Analysis of Bio-active Compounds in Ethanol Extract of Putranjiva roxburghii Wall. Fruit Peel.
- Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES.
- Woiski, K., et al. (2020). Isolation and characterization of 2-butoxyethanol degrading bacterial strains.
- SciELO México. (n.d.).
- ResearchGate. (2015). What are the common contaminants or impurities observed in methanol fuel during its industrial synthesis?
- Archives of Orofacial Sciences. (n.d.).
- BenchChem Application Note. (2025). GC-MS Analysis of 2-Ethyl-3-oxobutanal.
- European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities.
- Sigma-Aldrich. (n.d.). 3-Methyl-3-oxetanemethanol 98 3143-02-0.
- U.S. Food and Drug Administration. (n.d.). Q3C(R8) Impurities: Guidance for Residual Solvents.
- BenchChem Technical Support Center. (2025). Common impurities in 2-Methyl-3-(methylamino)butan-2-ol and their removal.
- Google Patents. (n.d.). Synthesis of 2-methyl-3-buten-2-ol.
- MDPI. (2019). Butanol Synthesis Routes for Biofuel Production: Trends and Perspectives.
Sources
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. rroij.com [rroij.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. epfl.ch [epfl.ch]
- 9. pharmtech.com [pharmtech.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. scispace.com [scispace.com]
Technical Support Center: Chromatographic Purification of Polar Oxetanes
Welcome to the technical support center dedicated to the unique challenges encountered during the chromatographic purification of polar oxetanes. Oxetanes are increasingly vital motifs in medicinal chemistry, valued as polar, metabolically stable bioisosteres for common functional groups like carbonyls and gem-dimethyls.[1][2][3] Their high polarity, however, presents significant hurdles for purification, demanding specialized strategies beyond conventional chromatography.[4]
This guide provides field-proven insights, troubleshooting protocols, and detailed methodologies to empower researchers, scientists, and drug development professionals in achieving efficient and robust purification of these valuable compounds.
Part 1: Understanding the Core Challenge
The primary difficulty in purifying polar oxetanes stems from their hydrophilic nature. The oxetane ring, a four-membered ether, is inherently polar and a potent hydrogen-bond acceptor.[4] This property complicates interactions with standard chromatographic stationary phases.
-
In Reversed-Phase (RP) Chromatography: Polar oxetanes exhibit minimal interaction with non-polar stationary phases (like C18) and tend to elute in or near the solvent front, resulting in poor retention and separation.[5][6]
-
In Normal-Phase (NP) Chromatography: Conversely, their high polarity can lead to excessively strong adsorption on polar stationary phases (like silica) when using non-polar organic solvents.[5][7] This can cause broad, tailing peaks or even irreversible binding to the column.
Therefore, successful purification requires moving beyond these traditional modes and into specialized techniques like Hydrophilic Interaction Liquid Chromatography (HILIC).
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification of polar oxetanes in a practical question-and-answer format.
Issue 1: Poor or No Retention on a C18 Column
Q: My polar oxetane is eluting in the void volume of my reversed-phase (C18) column, even with a 100% aqueous mobile phase. What is happening and how can I fix it?
A: This is the most common challenge and is expected behavior. Your highly polar analyte has a much stronger affinity for the polar mobile phase than the non-polar C18 stationary phase, leading to a lack of retention.[5][8] Pushing reversed-phase methods with highly aqueous mobile phases can also lead to reproducibility issues as the C18 ligands may collapse.[9]
Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC).
HILIC is the premier technique for retaining and separating very polar compounds.[10][11][12] It utilizes a polar stationary phase (e.g., bare silica, amide, diol, or zwitterionic phases) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[13]
The Mechanism: In HILIC, the aqueous portion of the mobile phase forms a water-enriched layer on the surface of the polar stationary phase. Your polar oxetane partitions between this semi-stagnant aqueous layer and the bulk organic mobile phase. The more polar the analyte, the more it partitions into the water layer, and the longer it is retained.[11]
Issue 2: Severe Peak Tailing in HILIC Mode
Q: I've switched to a HILIC column, and while I have retention, my peak shape is terrible, with significant tailing. What causes this and what are the solutions?
A: Peak tailing for polar compounds, especially amines or acids, is often caused by secondary ionic interactions with active sites on the stationary phase, typically acidic, deprotonated silanol groups (-Si-O⁻) on the silica surface.[14] This creates a secondary, undesirable retention mechanism that leads to poor peak shape.
Troubleshooting Workflow for Peak Tailing:
A Troubleshooting Flowchart for Peak Tailing.
Detailed Solutions:
-
Optimize Mobile Phase pH and Ionic Strength: The most effective way to mitigate silanol interactions is to add a buffer to the aqueous portion of your mobile phase.
-
Mechanism: The salt ions in the buffer shield the charged silanol groups on the stationary phase, preventing your analyte from interacting with them.[14]
-
Recommendation: Start with 10-20 mM ammonium formate or ammonium acetate. These are volatile and ideal for mass spectrometry (MS) detection. Adjusting the pH can also change the ionization state of your analyte, which can dramatically affect retention and peak shape.
-
-
Choose an Alternative HILIC Stationary Phase: Not all HILIC phases are created equal. If bare silica is problematic, consider more advanced phases.
-
Check Sample Diluent: In HILIC, the sample should be dissolved in a solvent that is as weak as, or weaker than, the initial mobile phase. A strong sample solvent (i.e., one with too much water) will cause peak distortion and fronting.[6][15]
-
Best Practice: Dissolve your sample in the initial mobile phase conditions, which is typically high in acetonitrile (e.g., 95% ACN).[6]
-
Issue 3: Oxetane Instability During Purification
Q: My recovery is low, and I'm seeing degradation products in my post-purification analysis. Could the chromatography be damaging my compound?
A: Yes. The oxetane ring, while more stable than an epoxide, is a strained four-membered heterocycle.[16][17] It can be susceptible to ring-opening under certain conditions, particularly strongly acidic mobile phases, which can catalyze cleavage to form 1,3-diols or other adducts.[18][19]
Solutions & Preventative Measures:
-
pH Screening: During method development, screen a range of mobile phase pH values (e.g., pH 3, 5, and 8) and analyze the collected fractions for degradation. This is a critical self-validating step.
-
Avoid Strong Acids: Avoid using strong, non-volatile acids like trifluoroacetic acid (TFA) or phosphoric acid unless you have confirmed your compound is stable. Opt for weaker, volatile acids like formic acid or buffered systems.
-
Temperature Control: Keep the column compartment at a controlled, moderate temperature (e.g., 25-30 °C). Elevated temperatures can accelerate degradation.
-
Minimize Residence Time: Use faster flow rates and shorter gradients where possible to minimize the time your compound spends on the column.
Protocol: Assessing Oxetane Stability Under Chromatographic Conditions
-
Prepare Solutions: Dissolve a small amount of your purified polar oxetane in three different potential mobile phase compositions (e.g., 90:10 ACN:Water with 0.1% Formic Acid; with 10mM Ammonium Acetate at pH 5; and with 10mM Ammonium Bicarbonate at pH 8).
-
Incubate: Let these solutions stand at room temperature.
-
Analyze: Inject an aliquot from each solution onto an appropriate analytical column at t=0, 2, 8, and 24 hours.
-
Evaluate: Compare the peak area of the parent oxetane and look for the appearance of new peaks. This will quickly identify incompatible mobile phase conditions.
Issue 4: Difficulty with Detection
Q: My oxetane lacks a UV chromophore. How can I effectively detect it during purification?
A: This is a common issue for many aliphatic heterocycles. Relying on UV detection is not feasible. You must use a more universal detection method.
| Detector Type | Principle | Pros for Polar Oxetanes | Cons |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio. | Highly sensitive and selective. Provides molecular weight confirmation. Compatible with HILIC's volatile mobile phases. | Higher cost and complexity. |
| Evaporative Light Scattering (ELSD) | Nebulizes eluent, evaporates solvent, and measures light scattered by analyte particles. | Universal detector for non-volatile analytes. Gradient compatible. | Response can be non-linear. Requires non-volatile analytes. |
| Charged Aerosol Detector (CAD) | Similar to ELSD but charges the analyte particles before detection. | Universal detector with more consistent response than ELSD. Gradient compatible. | Requires non-volatile analytes. |
Recommendation: Mass Spectrometry is the gold standard for this application due to its superior sensitivity and the structural information it provides. When developing a method for MS detection, ensure your mobile phase additives are volatile (e.g., formic acid, acetic acid, ammonium salts).[20]
Part 3: Proactive Method Development Strategies
Instead of only troubleshooting, a structured approach to method development can prevent many of these issues from arising.
Workflow: Selecting the Right Chromatographic Mode
A Decision Tree for Method Development.
Protocol: Initial HILIC Method Development
-
Column Selection: Begin with a robust HILIC phase. An amide-bonded or zwitterionic column is often a good starting point to minimize silanol interactions.
-
Mobile Phase Preparation:
-
Solvent A: 10 mM Ammonium Formate in 95:5 Water:Acetonitrile. Adjust to pH 3.5 with Formic Acid.
-
Solvent B: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water. Adjust to pH 3.5 with Formic Acid.
-
-
Initial Gradient:
-
Time 0 min: 95% B
-
Time 10 min: 50% B
-
Time 11 min: 95% B
-
Time 15 min: 95% B
-
-
System Parameters:
-
Flow Rate: 1.0 mL/min (for a 4.6 mm ID analytical column).
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Sample Diluent: 90:10 Acetonitrile:Water.
-
-
Analysis & Optimization: Based on the initial scouting run, adjust the gradient slope to improve resolution. If peak shape is poor, increase the buffer concentration or screen a different pH. If retention is insufficient, try a more polar stationary phase like bare silica.
References
- Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
- HILIC – The Rising Star of Polar Chrom
- Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
- Hydrophilic interaction liquid chromatography (HILIC)
- Why HILIC is what your polar compounds need for purific
- Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders.
- Troubleshooting GC peak shapes. Element Lab Solutions.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- BA Method Development: Polar Compounds. BioPharma Services.
- Separation of 3-(Allyloxy)oxetane on Newcrom R1 HPLC column. SIELC Technologies.
- Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv.
- Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed.
- Chiral α-Stereogenic Oxetanols and Azetidinols via Alcohol-Mediated Reductive Coupling of Allylic Acetates: Enantiotopic π-Facial Selection in Symmetric Ketone Addition. NIH.
- Very polar compound purification using aqueous normal-phase flash column chrom
- HPLC Troubleshooting Guide.
- Synthesis and stability of 3,3-disubstituted oxetane- and azetidine-ethers. Royal Society of Chemistry.
- Troubleshooting Guide: Oxetane Ring Stability. Benchchem.
- Troubleshooting Poor Peak Shape: A Complete Workflow. ALWSCI.
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
- A Binary Catalytic System for Enantioselective Annulation of 3-Amino Oxetanes with Isocyanates Leading to Antiviral Chiral 2-Iminothiazolidines.
- Normal phase liquid chrom
- Oxetanes in Drug Discovery: Structural and Synthetic Insights.
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Chromedia.
- Aqueous normal-phase chrom
- Normal Phase/ Hydrophilic Interaction Chrom
- Chemical Space Explor
- How Good is SFC for Polar Analytes?
- Reverse Phase Chrom
- Reverse Phase Chrom
Sources
- 1. Chiral α-Stereogenic Oxetanols and Azetidinols via Alcohol-Mediated Reductive Coupling of Allylic Acetates: Enantiotopic π-Facial Selection in Symmetric Ketone Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 6. waters.com [waters.com]
- 7. Normal phase liquid chromatography (LC) / HPLC? | Chemistry Net [chem-net.blogspot.com]
- 8. chromtech.com [chromtech.com]
- 9. hplc.eu [hplc.eu]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 13. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 14. gmpinsiders.com [gmpinsiders.com]
- 15. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Separation of 3-(Allyloxy)oxetane on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
preventing polymerization during distillation of 2-(3-Methyloxetan-3-yl)ethanol
Welcome to the technical support center for the handling and purification of 2-(3-Methyloxetan-3-yl)ethanol. This guide is intended for researchers, scientists, and drug development professionals who are working with this versatile oxetane-containing building block. The unique reactivity of the oxetane ring, while valuable in synthesis, presents specific challenges during purification, particularly distillation. This document provides in-depth troubleshooting advice and frequently asked questions to ensure the successful and safe distillation of this compound, preserving its integrity for your downstream applications.
Understanding the Core Challenge: Cationic Ring-Opening Polymerization
The primary obstacle during the distillation of this compound is its susceptibility to cationic ring-opening polymerization (CROP). The strained four-membered oxetane ring is prone to opening in the presence of acidic species, which can act as initiators. The hydroxyl group of the molecule can also participate in the polymerization process, potentially acting as a chain transfer agent or an initiation site after protonation. This polymerization is often exothermic and can lead to a rapid increase in viscosity, loss of product, and in a worst-case scenario, a dangerous runaway reaction.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of polymerization during distillation?
A1: Early indicators of polymerization include:
-
A sudden, uncontrolled rise in the temperature of the distillation pot that does not correspond to the applied heating.
-
A noticeable increase in the viscosity of the material in the distillation flask.
-
Difficulty in maintaining a stable vacuum due to the release of volatile byproducts from decomposition.
-
The appearance of a solid or gel-like substance in the distillation pot.
If any of these signs are observed, it is crucial to immediately remove the heat source, and if safe to do so, cautiously vent the system with an inert gas.
Q2: What is the estimated boiling point of this compound?
Q3: Can I use standard radical polymerization inhibitors like hydroquinone or BHT?
A3: No, standard radical polymerization inhibitors are ineffective in this case. Oxetanes polymerize via a cationic mechanism, not a radical one.[3] Adding radical inhibitors will not prevent the acid-catalyzed ring-opening and may introduce unnecessary impurities.
Troubleshooting Guide: Preventing Polymerization During Distillation
This section outlines two primary strategies to mitigate the risk of polymerization during the distillation of this compound.
Strategy 1: Distillation with a Non-Nucleophilic Hindered Base
The principle behind this approach is to neutralize any trace acidic impurities that could initiate cationic polymerization. A non-nucleophilic, sterically hindered base is recommended to avoid any unwanted side reactions with the oxetane ring or the alcohol.
Recommended Inhibitor:
While specific literature on using hindered bases as inhibitors for the distillation of this particular compound is scarce, based on chemical principles, a suitable choice would be a sterically hindered, non-nucleophilic amine.
| Inhibitor Class | Example | Rationale |
| Hindered Amine | Triethylamine (Et₃N) | A common, inexpensive laboratory base that can scavenge acidic protons. Its boiling point (89 °C) is likely lower than the target compound under vacuum, allowing it to be removed with the forerun. |
| Proton Sponge | 1,8-Bis(dimethylamino)naphthalene | A powerful, non-nucleophilic proton scavenger.[4] However, it is a solid with a high boiling point and may be difficult to separate from the product. Its use would require careful consideration of the purification of the final product. |
Experimental Protocol: Distillation with Triethylamine
-
Pre-treatment of the Crude Material:
-
Before distillation, it is crucial to remove any non-volatile acidic impurities. This can be achieved by dissolving the crude this compound in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and washing it with a dilute, aqueous solution of a mild base like sodium bicarbonate.
-
Caution: Avoid strong aqueous bases like NaOH or KOH, as they may promote undesired side reactions.
-
After the base wash, wash the organic layer with brine to remove excess water.
-
Dry the organic solution over a neutral, non-acidic drying agent. Anhydrous sodium sulfate or magnesium sulfate are suitable choices. Avoid acidic drying agents. Alternatively, passing the solution through a plug of neutral alumina can be effective for removing both water and acidic impurities.[5][6]
-
Carefully remove the solvent under reduced pressure at a low temperature.
-
-
Distillation Setup:
-
Assemble a standard vacuum distillation apparatus. Ensure all glassware is clean and dry.
-
Add the pre-treated, solvent-free crude this compound to the distillation flask.
-
Add a small amount of triethylamine to the distillation flask (e.g., 0.1-0.5 mol% relative to the substrate).
-
Use a magnetic stirrer and a fresh stir bar to ensure smooth boiling.
-
-
Distillation Procedure:
-
Slowly apply vacuum to the system.
-
Once a stable vacuum is achieved, gradually heat the distillation flask using a heating mantle with a temperature controller.
-
Collect any low-boiling forerun, which may contain residual solvent and triethylamine.
-
Carefully collect the main fraction of this compound at the appropriate temperature and pressure.
-
Monitor the distillation closely for any signs of polymerization.
-
Do not distill to dryness. Leave a small amount of residue in the distillation flask.
-
Troubleshooting Workflow for Distillation with a Hindered Base
Caption: Troubleshooting workflow for polymerization during distillation.
Strategy 2: Protection of the Hydroxyl Group as a Silyl Ether
A more robust and often preferred method is to temporarily protect the reactive hydroxyl group. A silyl ether is an excellent choice as it is stable to basic and neutral conditions and can be readily removed after purification. The tert-butyldimethylsilyl (TBDMS) group is a common and suitable choice.[7]
Experimental Protocol: Protection, Distillation, and Deprotection
Step 1: Protection of the Hydroxyl Group
-
Dissolve the crude this compound in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a base, such as imidazole or triethylamine (1.5-2.0 equivalents).
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.1-1.2 equivalents) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC).
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
Step 2: Distillation of the Silylated Compound
-
The crude silylated product can now be purified by vacuum distillation. Silyl ethers are generally thermally stable and more volatile than their corresponding alcohols.[8]
-
Follow the standard vacuum distillation procedure as described in Strategy 1, but without the addition of a hindered base. The risk of polymerization is significantly reduced as there is no free hydroxyl group and the compound is less prone to protonation.
Step 3: Deprotection of the Silyl Ether
-
After obtaining the purified silylated compound, the TBDMS group can be removed to yield the pure this compound.
-
A common method for deprotection is the use of a fluoride source, such as tetrabutylammonium fluoride (TBAF) in an appropriate solvent like tetrahydrofuran (THF).[9]
-
Alternatively, mild acidic conditions can be used, but care must be taken to avoid ring-opening of the oxetane. A buffered system or a very mild acid for a short duration is recommended. For example, a solution of Oxone in aqueous methanol has been shown to selectively cleave primary TBDMS ethers.[10]
Workflow for the Protection-Distillation-Deprotection Strategy
Caption: Workflow for purification via hydroxyl protection.
Summary of Key Recommendations
| Parameter | Recommendation | Rationale |
| Distillation Pressure | High Vacuum (<10 mmHg) | To lower the boiling point and minimize thermal stress on the compound.[3] |
| Temperature | Use the lowest possible temperature | To reduce the rate of potential polymerization. |
| Inhibitors | Add a non-nucleophilic hindered base (e.g., triethylamine) | To neutralize trace acidic impurities that can initiate cationic polymerization.[11] |
| Pre-treatment | Wash with mild aqueous base and dry with a neutral agent | To remove non-volatile acidic impurities and water. |
| Alternative Strategy | Protect the hydroxyl group as a silyl ether before distillation | To increase thermal stability and reduce susceptibility to cationic polymerization.[7] |
| Drying Agents | Anhydrous Na₂SO₄, MgSO₄, or neutral alumina | To avoid introducing acidic species.[12] |
| Purity Analysis | Gas Chromatography (GC) | To assess the purity of the final product and check for any byproducts.[13] |
By carefully considering these factors and implementing the appropriate strategies, researchers can successfully purify this compound by distillation, ensuring a high-quality starting material for their synthetic endeavors.
References
- Sabitha, G., Syamala, M., & Yadav, J. S. (1999). A Mild, Efficient, Inexpensive, and Selective Cleavage of Primary tert-Butyldimethylsilyl Ethers by Oxone in Aqueous Methanol. Organic Letters, 1(10), 1701-1703. [Link]
- Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190-6191. [Link]
- Master Organic Chemistry. Protecting Groups For Alcohols. [Link]
- Wikipedia. Triethylamine. [Link]
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Silvi, M., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society. [Link]
- Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert-butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324. [Link]
- Sorbent Technologies, Inc. Alumina. [Link]
- Orochem Technologies. Alumina. [Link]
- ScienceMadness Discussion Board. Column chromatography of acid-sensitive compounds. [Link]
- Klapötke, T. M. (2018). Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof. Ludwig-Maximilians-Universität München. [Link]
- Sorbent Technologies, Inc.
- NurdRage. (2017, March 18). Use Sodium to Purify Triethylamine [Video]. YouTube. [Link]
- White, J. D., & Carter, R. G. (1998). A useful feature of silyl ethers is that they greatly increase the volatility of an otherwise nonvo. Science of Synthesis.
- University of Rochester, Department of Chemistry.
- Wikipedia. Silyl ether. [Link]
- Chemistry LibreTexts. 2.
- Agilent. (2016). CHEMICAL PURITY ANALYSIS. [Link]
- ResearchGate.
- Chemistry LibreTexts. 16: Silylethers. [Link]
- Silvi, M., et al. (2023).
- Chemical Synthesis Database. (3-methyl-3-oxetanyl)methanol. [Link]
- Mit, C. (2025). Cations Derived from Proton Sponge: Modification of Halide Ion Coordination Chemistry Through Intermolecular Interactions. [Link]
Sources
- 1. CN101157666A - Triethylamine recovery processing method and device for production of acesulfame potassium - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. library2.smu.ca [library2.smu.ca]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. silicycle.com [silicycle.com]
- 7. mdpi.com [mdpi.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 10. A Mild, Efficient, Inexpensive, and Selective Cleavage of Primary tert-Butyldimethylsilyl Ethers by Oxone in Aqueous Methanol [organic-chemistry.org]
- 11. Triethylamine - Wikipedia [en.wikipedia.org]
- 12. agilent.com [agilent.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of 2-(3-Methyloxetan-3-yl)ethanol and its Derivatives
This guide provides an in-depth technical comparison of the analytical characterization of 2-(3-Methyloxetan-3-yl)ethanol and its derivatives by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural nuances revealed by these powerful analytical techniques, supported by experimental data and protocols.
Introduction: The Significance of the Oxetane Moiety
The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in medicinal chemistry. Its incorporation into drug candidates can significantly enhance physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity, while also influencing molecular conformation.[1] this compound, also known as 3-Methyl-3-oxetanemethanol, serves as a key building block for introducing this desirable functionality.[2][3][4] Accurate and unambiguous characterization of this building block and its subsequent derivatives is paramount to ensuring the quality and integrity of novel pharmaceutical entities. This guide offers a comprehensive framework for this characterization, focusing on the synergistic application of NMR and MS.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for the elucidation of molecular structure. For this compound and its derivatives, ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.
Experimental Protocol: NMR Analysis
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the analyte.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. Data Acquisition:
-
Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex spin systems.[5]
-
Acquire ¹³C NMR spectra with proton broadband decoupling to simplify the spectrum to single lines for each unique carbon atom.
-
For unambiguous assignments, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are recommended. COSY reveals ¹H-¹H coupling networks, while HSQC correlates directly bonded ¹H and ¹³C nuclei.[3]
The following diagram illustrates the general workflow for NMR analysis.
Caption: Workflow for NMR-based structural characterization.
Data Interpretation and Comparison
The chemical shifts and coupling patterns in the NMR spectra are diagnostic of the molecular structure. Below is a comparison of the expected ¹H and ¹³C NMR data for this compound and a hypothetical ester derivative, (3-methyloxetan-3-yl)methyl acetate.
Table 1: Comparison of Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Protons | This compound (Predicted δ, ppm) | (3-methyloxetan-3-yl)methyl acetate (Predicted δ, ppm) | Multiplicity & Coupling (J in Hz) | Rationale for Shift Change |
| -CH₃ (on oxetane) | ~1.3 | ~1.3 | s | Distant from derivatization site; minimal change. |
| -CH₂OH / -CH₂OAc | ~3.6 | ~4.1 | s | The acetyl group is electron-withdrawing, deshielding the adjacent methylene protons. |
| Oxetane -CH₂- | ~4.4 | ~4.4 | d, J ≈ 6 | Part of the rigid ring system, expected to be similar. |
| Oxetane -CH₂- | ~4.5 | ~4.5 | d, J ≈ 6 | Diastereotopic protons of the oxetane ring. |
| -OH | Variable (e.g., ~2.0) | N/A | br s | Disappears upon esterification. |
| -COCH₃ | N/A | ~2.1 | s | Characteristic singlet for an acetate methyl group. |
Table 2: Comparison of Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon | This compound (Predicted δ, ppm) | (3-methyloxetan-3-yl)methyl acetate (Predicted δ, ppm) | Rationale for Shift Change |
| -CH₃ (on oxetane) | ~22 | ~22 | Minimal effect from remote derivatization. |
| Quaternary C (C3) | ~40 | ~40 | The carbon atom of the oxetane ring bearing the methyl and hydroxymethyl groups. |
| -CH₂OH / -CH₂OAc | ~68 | ~70 | Deshielding effect of the carbonyl group in the ester. |
| Oxetane -CH₂- (C2, C4) | ~79 | ~79 | The two equivalent methylene carbons of the oxetane ring. |
| -C=O | N/A | ~171 | Characteristic chemical shift for an ester carbonyl carbon. |
| -COCH₃ | N/A | ~21 | Typical shift for an acetate methyl carbon. |
Note: Predicted values are based on typical chemical shifts for similar functional groups and data from related structures.[6]
II. Mass Spectrometry (MS) Analysis
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, and its fragmentation pattern offers valuable structural clues. Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly employed techniques.
Experimental Protocol: MS Analysis
1. Sample Preparation:
-
For ESI-MS: Prepare a dilute solution of the analyte (e.g., 10-100 µM) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.
-
For GC-MS (EI): Prepare a dilute solution (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
2. Data Acquisition:
-
ESI-MS: Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system. Acquire data in positive ion mode to observe protonated molecules [M+H]⁺ or adducts like [M+Na]⁺.
-
GC-MS (EI): Inject the sample into the gas chromatograph. The separated components enter the mass spectrometer and are ionized by a high-energy electron beam (typically 70 eV), causing fragmentation.
The following diagram illustrates the general workflow for MS analysis.
Caption: Workflow for MS-based structural analysis.
Data Interpretation and Comparison
The mass spectrum of this compound (Molecular Weight: 102.13 g/mol ) exhibits a characteristic fragmentation pattern under Electron Ionization (EI).[7][8]
Table 3: Key Fragments in the EI-Mass Spectrum of this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
| 102 | [C₅H₁₀O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 72 | [C₄H₈O]⁺˙ | Loss of formaldehyde (CH₂O) from the hydroxymethyl group.[7] |
| 71 | [C₄H₇O]⁺ | Loss of a hydroxymethyl radical (•CH₂OH). Alpha-cleavage adjacent to the quaternary carbon. |
| 57 | [C₃H₅O]⁺ | Ring-opening followed by cleavage. |
| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | Further fragmentation. |
Data sourced from the NIST WebBook for 3-Methyl-3-oxetanemethanol.[7][8]
Comparison with a Derivative:
For a derivative, such as the (3-methyloxetan-3-yl)methyl acetate (MW = 144.17 g/mol ), the fragmentation pattern would shift.
-
The molecular ion peak would be observed at m/z 144.
-
A prominent peak corresponding to the loss of the acetyl group (CH₃CO•, 43 Da) or acetic acid (CH₃COOH, 60 Da) would be expected.
-
The fragmentation of the oxetane ring itself would likely produce some common ions observed in the parent compound's spectrum, but the relative abundances would differ.
The primary fragmentation pathway for cyclic ethers under EI-MS is initiated by the ionization of the oxygen atom, followed by α-cleavage (cleavage of the C-C bond adjacent to the oxygen) or ring-opening. For oxetanes, cleavage across the ring to lose stable neutral molecules like formaldehyde is a common pathway.[7]
Conclusion
The combined use of NMR and MS provides a robust and comprehensive characterization of this compound and its derivatives. ¹H and ¹³C NMR spectroscopy confirms the connectivity and chemical environment of the atoms, while mass spectrometry verifies the molecular weight and provides diagnostic fragmentation patterns. This guide provides the fundamental protocols and interpretive principles necessary for researchers to confidently characterize these important building blocks in drug discovery and development, ensuring the integrity and quality of their synthesized molecules.
References
- Scribd.
- PubChem.3-Methyl-3-oxetanemethanol.[Link]
- SpectraBase.3-Methyl-3-oxetanemethanol - Optional[1H NMR] - Spectrum.[Link]
- American Chemical Society.NMR Guidelines for ACS Journals.[Link]
- University of Cambridge.NMR Techniques in Organic Chemistry: a quick guide.[Link]
- NIST.
- NIST WebBook.3-Methyl-3-oxetanemethanol.[Link]
- Hylanda Chemical.3-Methyl-3-oxetanemethanol CAS 3143-02-0.[Link]
- National Institutes of Health.Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group.[Link]
- Connect Journals.SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES.[Link]
- The Royal Society of Chemistry.Supporting information for - The Royal Society of Chemistry.[Link]
- ACS Publications.
- Human Metabolome Database.1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033777).[Link]
- RSC Publishing.Two novel oxetane containing lignans and a new megastigmane from Paronychia arabica and in silico analysis of them as prospective SARS-CoV-2 inhibitors.[Link]
- NIST WebBook.3-Methyl-3-oxetanemethanol.[Link]
- University of Colorado Boulder.
- NIST WebBook.3-Methyl-3-oxetanemethanol.[Link]
- Chemistry LibreTexts.
- Organic Chemistry Data.NMR Spectroscopy :: 13C NMR Chemical Shifts.[Link]
- Atlantis Press.Study on Synthesis Of Oxetan-3-ol.[Link]
- NIST WebBook.
- The Royal Society of Chemistry.
- Chemistry LibreTexts.Interpreting C-13 NMR Spectra.[Link]
- ResearchGate.The mass spectra of methanol (A), ethanol (B), acetonitrile (C), and...[Link]
Sources
- 1. B25111.22 [thermofisher.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 3-Methyl-3-oxetanemethanol CAS 3143-02-0 [hylandachemical.com]
- 5. 3-Methyl-3-oxetanemethanol | 3143-02-0 [chemicalbook.com]
- 6. 3-Methyl-3-oxetanemethanol [webbook.nist.gov]
- 7. 3-Methyl-3-oxetanemethanol [webbook.nist.gov]
- 8. 3-Methyl-3-oxetanemethanol(3143-02-0) 1H NMR [m.chemicalbook.com]
The Oxetane Moiety: A Comparative Analysis of 2-(3-Methyloxetan-3-yl)ethanol and its Acyclic Analogs in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds to enhance physicochemical and pharmacokinetic properties is a cornerstone of successful drug development. Among the various structural motifs employed, the oxetane ring has emerged as a valuable tool for fine-tuning the characteristics of lead compounds. This guide provides an in-depth comparative analysis of 2-(3-Methyloxetan-3-yl)ethanol and its acyclic analogs, specifically the gem-dimethyl analog, 3,3-dimethyl-1-butanol, and the carbonyl analog, 4-hydroxy-4-methyl-2-pentanone. Through an examination of their synthesis, physicochemical properties, and metabolic stability, we will elucidate the strategic advantages conferred by the incorporation of the oxetane moiety.
Introduction: The Rationale for Oxetanes as Bioisosteres
The concept of bioisosterism, the substitution of one chemical group for another with similar spatial or electronic characteristics to enhance a molecule's biological or physical properties, is a fundamental strategy in drug design. Oxetanes have garnered significant attention as bioisosteres for commonly employed functional groups such as gem-dimethyl and carbonyl moieties.[1][2] The rationale for this substitution lies in the unique combination of properties offered by the strained four-membered ether ring. The oxetane ring is a small, polar, and three-dimensional motif that can occupy a similar molecular volume to a gem-dimethyl group.[1][3] However, its polar nature, stemming from the ether oxygen, can lead to improved aqueous solubility and a reduction in lipophilicity, which are often desirable attributes for drug candidates.[4] When replacing a carbonyl group, the oxetane can mimic its hydrogen bonding acceptor capability while often exhibiting greater metabolic stability.[3]
This guide will explore these principles through a direct comparison of this compound with its acyclic counterparts, providing a clear, data-driven perspective for researchers, scientists, and drug development professionals.
Synthesis of the Target Compounds and their Analogs
The accessibility of a chemical scaffold is a critical consideration in any drug discovery program. Here, we outline plausible synthetic routes for this compound and its acyclic analogs.
Synthesis of this compound
A practical synthesis of this compound can be envisioned starting from the commercially available (3-methyloxetan-3-yl)methanol. This approach involves a two-step process: tosylation of the primary alcohol followed by a nucleophilic substitution with a cyanide source and subsequent reduction.
Synthesis of 3,3-dimethyl-1-butanol (gem-Dimethyl Analog)
The synthesis of the gem-dimethyl analog, 3,3-dimethyl-1-butanol, can be achieved through a Grignard reaction. The process begins with the formation of a Grignard reagent from a suitable tert-butyl halide, which then reacts with an epoxide such as ethylene oxide, followed by an aqueous workup.[4][5]
Synthesis of 4-hydroxy-4-methyl-2-pentanone (Carbonyl Analog)
The carbonyl analog, 4-hydroxy-4-methyl-2-pentanone, also known as diacetone alcohol, is readily synthesized via an aldol condensation of acetone. This reaction is typically base-catalyzed.[1][2]
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a drug candidate, such as lipophilicity and aqueous solubility, are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of an oxetane ring is intended to modulate these properties favorably.
| Compound | Structure | Molecular Weight ( g/mol ) | cLogP | Aqueous Solubility |
| This compound | ![]() | 116.16 | ~0.3 (Predicted) | Expected to be high |
| 3,3-dimethyl-1-butanol | ![]() | 102.18 | 1.6[6] | Slightly soluble[7] |
| 4-hydroxy-4-methyl-2-pentanone | ![]() | 116.16 | -0.09[8] | Miscible[8] |
Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, significantly influences a drug's permeability across biological membranes and its binding to plasma proteins. A high logP is often associated with poor solubility and increased metabolic clearance.
Aqueous Solubility
Aqueous solubility is a critical parameter for oral drug absorption and formulation. The carbonyl analog, 4-hydroxy-4-methyl-2-pentanone, is miscible with water, a property attributed to the presence of both a ketone and a hydroxyl group, which can act as hydrogen bond acceptors and donors.[8] The gem-dimethyl analog, 3,3-dimethyl-1-butanol, is only slightly soluble in water.[7] this compound, with its hydroxyl group and the polar ether oxygen of the oxetane ring, is expected to have high aqueous solubility, likely greater than its gem-dimethyl counterpart. This enhancement in solubility is a key advantage of incorporating the oxetane motif.[4]
Metabolic Stability: The Oxetane Advantage
Metabolic stability is a crucial factor in determining the in vivo half-life and oral bioavailability of a drug. Rapid metabolism by cytochrome P450 (CYP) enzymes in the liver is a common reason for drug failure. The oxetane ring is often introduced to block metabolically labile positions within a molecule.[3][9]
The gem-dimethyl group, while sterically hindering, can still be susceptible to oxidation at the methyl groups. The carbonyl group can be a site for reduction or other metabolic transformations. The oxetane ring, particularly when 3,3-disubstituted, is generally more resistant to CYP-mediated metabolism.[3][5] The steric hindrance provided by the substituents on the oxetane ring, combined with the electronic nature of the ether, makes it a "harder" metabolic spot. It is therefore highly probable that this compound would exhibit a lower intrinsic clearance in human liver microsomes compared to both 3,3-dimethyl-1-butanol and 4-hydroxy-4-methyl-2-pentanone.
Experimental Protocols
To facilitate the direct comparison of these compounds, we provide standardized protocols for the determination of logP and in vitro metabolic stability.
Protocol for logP Determination (Shake-Flask Method)
This protocol describes the classic shake-flask method for determining the octanol-water partition coefficient.
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate overnight.
-
Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase at a known concentration.
-
Partitioning: Mix equal volumes of the pre-saturated n-octanol and the aqueous solution of the test compound in a sealed container.
-
Equilibration: Shake the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-24 hours).
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Determine the concentration of the test compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Protocol for In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This protocol outlines a typical procedure to assess the metabolic stability of a compound using human liver microsomes (HLM).
-
Reagent Preparation:
-
Test Compound Stock: Prepare a 1 mM stock solution of the test compound in DMSO.
-
HLM Suspension: Thaw and suspend human liver microsomes in phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.
-
-
Incubation:
-
Pre-warm the HLM suspension and NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, add the HLM suspension and the test compound (final concentration, e.g., 1 µM). Pre-incubate for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing a cold organic solvent (e.g., acetonitrile with an internal standard) to stop the reaction.
-
-
Sample Processing and Analysis:
-
Vortex and centrifuge the quenched samples to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
-
Conclusion
The comparative analysis of this compound and its acyclic analogs, 3,3-dimethyl-1-butanol and 4-hydroxy-4-methyl-2-pentanone, highlights the strategic advantages of incorporating the oxetane moiety in drug design. The oxetane serves as a superior isostere for the gem-dimethyl group by reducing lipophilicity and likely enhancing metabolic stability, while offering a more metabolically robust alternative to the carbonyl group. The predicted favorable balance of lipophilicity and high aqueous solubility of this compound underscores the utility of the oxetane ring in optimizing the ADME properties of drug candidates. For researchers and scientists in drug development, the oxetane motif represents a powerful tool for navigating the complex challenges of lead optimization, ultimately contributing to the discovery of safer and more effective medicines.
References
- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile building blocks in drug discovery. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]
- 4-Hydroxy-4-methyl-2-pentanone. Chemsrc. [Link]
- Method for preparing 4-hydroxy-4-methyl-2-pentanone.
- Stepan, A. F., et al. (2011). The oxetane motif in contemporary drug discovery. Chemistry-A European Journal, 17(40), 11116-11135. [Link]
- Method for preparing 3,3-dimethyl-1-butanol.
- Method for preparing 3,3-dimethyl-1-butanol.
- 3,3-Dimethyl-1-butanol. PubChem. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. EP1712551A1 - 3-Methyl oxetanemethanol derivatives and their use in perfume compositions - Google Patents [patents.google.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Synthesis Validation of 2-(3-Methyloxetan-3-yl)ethanol: A GC-MS Centric Approach
In the landscape of modern drug discovery and fine chemical synthesis, the oxetane motif has emerged as a valuable building block.[1][2] Its unique properties—imparting polarity, improving aqueous solubility, and acting as a metabolically stable isostere for gem-dimethyl or carbonyl groups—make it a sought-after scaffold in medicinal chemistry.[1][3][4] One such derivative, 2-(3-Methyloxetan-3-yl)ethanol, serves as a key intermediate for more complex structures. The successful synthesis of this molecule is not merely the end of a reaction; it is the beginning of a quality assurance cascade. Rigorous analytical validation is paramount to confirm identity, quantify purity, and identify any process-related impurities that could impact downstream applications.
This guide provides an in-depth, experience-driven comparison of analytical methodologies for the validation of this compound synthesis. We will focus on establishing a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol as the primary validation tool, while critically comparing its performance against complementary techniques like Nuclear Magnetic Resonance (¹H NMR) Spectroscopy and High-Performance Liquid Chromatography (HPLC).
The Synthetic Context: Anticipating the Analytical Challenge
A plausible and common route to synthesizing 3,3-disubstituted oxetanes involves the intramolecular cyclization of a suitable diol derivative.[5][6] For this compound, a likely pathway begins with the protection of one hydroxyl group of 2-methyl-1,3-propanediol, followed by the introduction of a two-carbon unit, and subsequent deprotection and cyclization.
This multi-step process can introduce several potential impurities, including:
-
Unreacted Starting Materials: Residual diols or protecting group reagents.
-
Side-Products: Isomeric byproducts, products of incomplete reaction, or polymeric material.
-
Solvent and Reagent Residues: Trace amounts of solvents or catalysts used during the synthesis.
The primary analytical challenge is, therefore, to develop a method that can separate and unequivocally identify the target molecule from this complex potential matrix.
Gold Standard Validation: Gas Chromatography-Mass Spectrometry (GC-MS)
For a volatile and thermally stable molecule like this compound, GC-MS is the unequivocal method of choice. Gas chromatography offers superior resolving power for separating volatile compounds, while mass spectrometry provides definitive structural information based on mass-to-charge ratio and fragmentation patterns, ensuring trustworthy identification.[7][8]
Workflow for Synthesis Validation using GC-MS
The following diagram outlines a self-validating workflow, ensuring that each step contributes to the final, unambiguous confirmation of the product's identity and purity.
Caption: Workflow for the validation of this compound synthesis.
Detailed Experimental Protocol for GC-MS
This protocol is designed to be a self-validating system, where the choice of parameters ensures robust separation and clear identification.
1. Sample Preparation:
-
Accurately weigh ~10 mg of the crude reaction mixture into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with high-purity Ethyl Acetate. The choice of solvent is critical; it must fully dissolve the analyte and impurities without reacting with them.
-
Transfer an aliquot to a 2 mL GC vial for analysis.
2. GC Instrumentation & Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
Injector: Split/Splitless, operated in Split mode (50:1 ratio) at 250°C. A high split ratio prevents column overloading and ensures sharp peaks for the major components.
-
Column: Agilent DB-624 or Restek StabilWax-MS (30 m x 0.25 mm, 1.4 µm film thickness). A polar stationary phase is crucial for analyzing polar analytes like alcohols, as it provides better peak shape and resolution compared to non-polar columns.[7][9]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes. This allows for the separation of highly volatile components like residual solvents.
-
Ramp: 15°C/min to 240°C. A moderate ramp rate provides a good balance between analysis time and resolution.
-
Final hold: Hold at 240°C for 5 minutes to ensure all higher-boiling impurities are eluted from the column.
-
3. MS Instrumentation & Conditions:
-
MS System: Agilent 7000D GC/MS Triple Quadrupole or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level creates reproducible fragmentation patterns that are comparable to spectral libraries (e.g., NIST).
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full Scan from m/z 30 to 300. A full scan is essential during method development to see all potential impurities, not just the target analyte.
Expected Results and Interpretation
The molecular weight of this compound (C₆H₁₂O₂) is 116.16 g/mol .
-
Retention Time: The product should elute as a sharp, symmetrical peak. Its retention time must be reproducible across injections.
-
Mass Spectrum: The EI mass spectrum is the definitive fingerprint of the molecule.
-
Molecular Ion (M⁺•): A peak at m/z 116 may be observed, but it is often weak or absent for primary alcohols due to rapid fragmentation.[10][11]
-
Key Fragments: The true confirmation comes from a logical analysis of the fragment ions.
-
m/z 85 (M-31): This is a highly characteristic peak resulting from alpha-cleavage, with the loss of the •CH₂OH radical. Its presence is strong evidence for a primary alcohol structure.[10]
-
m/z 98 (M-18): Corresponds to the loss of a water molecule (H₂O), a common fragmentation pathway for alcohols.[10]
-
m/z 71: Loss of the ethyl alcohol side chain (•CH₂CH₂OH), leaving a fragment corresponding to the 3-methyl-oxetane ring.
-
m/z 57: A common fragment possibly arising from further fragmentation of the oxetane ring.
-
-
The combination of a specific retention time and the presence of these key mass fragments provides an exceptionally high degree of confidence in the identification of this compound.
Comparative Guide: GC-MS vs. Alternative Techniques
While GC-MS is the preferred method, a multi-faceted approach using complementary techniques provides the most robust validation package. No single technique tells the whole story.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | ¹H NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation by boiling point/polarity, followed by mass-based detection and fragmentation. | Nuclear spin transitions in a magnetic field to determine chemical environments of protons. | Separation by polarity-based partitioning between a mobile and stationary phase. |
| Information | Definitive structural ID, purity assessment, impurity identification, quantification. | Unambiguous structural elucidation (proton connectivity), isomeric purity. | Purity assessment, quantification of non-volatile or thermally labile compounds. |
| Strengths | High sensitivity and selectivity, excellent for complex mixtures, vast spectral libraries for comparison. | Non-destructive, provides detailed structural map, excellent for isomer differentiation. | Versatile for a wide range of compounds, including non-volatiles.[12][13] |
| Limitations | Requires volatile and thermally stable analytes. Derivatization may be needed for some compounds.[14] | Lower sensitivity, less suitable for complex mixture analysis without prior separation, quantification requires a suitable internal standard. | Analyte must have a chromophore for UV detection; otherwise, requires less common detectors (RI, ELSD) or coupling to MS.[15][16] |
| Application | Ideal. The analyte is perfectly suited for this technique. | Highly Recommended. Essential for confirming the exact isomeric structure and connectivity. | Situational. Useful for analyzing non-volatile starting materials or impurities. |
Complementary View 1: ¹H NMR Spectroscopy
NMR is indispensable for providing an orthogonal confirmation of the molecular structure. It validates the connectivity of atoms, which MS cannot do directly.
-
Expected ¹H NMR Spectrum (400 MHz, CDCl₃):
-
~1.35 ppm (singlet, 3H): The methyl group protons (-CH₃) on the oxetane ring.
-
~1.80 ppm (triplet, 2H): The methylene protons adjacent to the oxetane ring (-CH₂-CH₂OH).
-
~3.80 ppm (triplet, 2H): The methylene protons adjacent to the hydroxyl group (-CH₂-CH₂OH).
-
~4.40 ppm (AB quartet or two doublets, 4H): The four methylene protons of the oxetane ring.
-
Variable (broad singlet, 1H): The hydroxyl proton (-OH). The chemical shift is concentration-dependent.[17]
-
The presence of all these signals with the correct integration and splitting patterns provides definitive proof of the synthesized structure.
Complementary View 2: High-Performance Liquid Chromatography (HPLC)
HPLC becomes relevant if the synthesis involves non-volatile starting materials or if thermally unstable byproducts are suspected.
-
Methodology:
-
Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm) is a standard starting point for small molecules.[12]
-
Mobile Phase: A gradient of water and acetonitrile or methanol.
-
Detector: The target molecule lacks a strong UV chromophore, making UV detection ineffective. A Refractive Index (RI) detector is a viable alternative, though it offers limited sensitivity and is incompatible with gradient elution. The best approach is coupling HPLC with a mass spectrometer (LC-MS).[15]
-
Conclusion
For the validation of this compound synthesis, GC-MS stands out as the primary analytical tool , offering an unparalleled combination of separation efficiency, sensitivity, and definitive structural confirmation through its unique mass spectral fingerprint. The detailed protocol provided in this guide serves as a robust framework for achieving accurate and reliable results.
However, true scientific integrity and trustworthiness are achieved through orthogonal validation. ¹H NMR spectroscopy is an essential complementary technique to confirm the precise atomic connectivity and isomeric purity. HPLC can play a situational role, particularly when non-volatile or thermally labile species are of concern. By integrating these techniques, researchers and drug development professionals can build a comprehensive and irrefutable data package, ensuring the quality and integrity of this valuable chemical intermediate.
References
- Kim, M., et al. (2021). Development of an analytical method to determine methyl alcohol and isopropyl alcohol in food using static headspace gas chromatography. Food Science and Biotechnology, 30, 1137–1145.
- Verheijen, J.H., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12616-12643.
- Chromatography Forum. (2019). Alcohol Method Development by GC-MS.
- Al-Imam, H., et al. (2025). Development of LC-MS/MS and GC-MS/MS Methods for the Detection of Ethyl Glucuronide (EtG) and Ethyl Palmitate (EtPa) in Hair. Separations, 12(7), 123.
- Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?.
- Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?.
- The Royal Society of Chemistry. (n.d.). Supporting information for Asymmetric Transfer Hydrogenation of Aromatic Ketones in Water with Formic Acid/Triethylamine.
- Donohoe, T.J., et al. (2015). Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O-H Insertion and C-C Bond-Forming Cyclization. Angewandte Chemie International Edition, 54(44), 13042-13046.
- ACS Publications. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
- Waters. (n.d.). What is a good HPLC column choice for analysis of alcohols? - WKB116133.
- ResearchGate. (2021). Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine.
- Peak Scientific. (2018). GC Used in Alcohol Profiling to Keep Consumers Safe.
- SCION Instruments. (n.d.). An Alternative to MS Analyte Confirmation.
- Shodex. (n.d.). Aliphatic Alcohols (2) (DE-613).
- ACS Publications. (2013). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 56(10), 3789-3803.
- DTIC. (1982). Structures and Fragmentation Mechanisms of the Ions of Ethanol by Triple Quadrupole Mass Spectrometry.
- Chromatography Forum. (2009). analysis of alcohols on a HPLC.
- DTIC. (1982). Structures and Fragmentation Mechanisms of the Ions of Ethanol by Triple Quadrupole Mass Spectrometry.
- YouTube. (2021). Top 4 Alternatives to Gas Chromatography.
- MDPI. (2019). Chemical Space Exploration of Oxetanes. Molecules, 24(23), 4232.
- LibreTexts Chemistry. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
- Halket, J.M., et al. (2005). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany, 56(410), 219-243.
- Connect Journals. (2016). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Rasayan J. Chem., 9(2), 226-230.
- Brewer Science. (2022). Small Molecule Analysis Testing: HPLC vs GC.
- Separation Science. (n.d.). How to get equivalent GC-MS results faster...
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Chemistry Stack Exchange. (2025). Synthesis of 2‐tert‐butyloxirane from (2,3,3-trimethyloxiran-2-yl)methanol.
- Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns.
- ResearchGate. (2016). Can anybody suggest column conditions for analyzing simply substituted oxetanes by GC-MS?.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- Google Patents. (2006). 3-Methyl oxetanemethanol derivatives and their use in perfume compositions.
- The Royal Society of Chemistry. (2014). Supporting Information for Formal hydration of non-activated terminal olefins using tandem catalysts.
- Li, F., et al. (2018). Synthesis of ethanol from aryl methyl ether/lignin, CO2 and H2. Nature Communications, 9, 3326.
- Doc Brown's Chemistry. (n.d.). CH3OH methanol low high resolution 1H proton nmr spectrum.
Sources
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O=H Insertion and C=C Bond-Forming Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. connectjournals.com [connectjournals.com]
- 7. Development of an analytical method to determine methyl alcohol and isopropyl alcohol in food using static headspace gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peakscientific.com [peakscientific.com]
- 9. Alcohol Method Development by GC-MS - Chromatography Forum [chromforum.org]
- 10. whitman.edu [whitman.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. blog.brewerscience.com [blog.brewerscience.com]
- 14. academic.oup.com [academic.oup.com]
- 15. support.waters.com [support.waters.com]
- 16. analysis of alcohols on a HPLC - Chromatography Forum [chromforum.org]
- 17. CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methanol 1-H nmr methyl alcohol explaining spin-spin coupling causing line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to the Spectroscopic Analysis of 2-(3-Methyloxetan-3-yl)ethanol: Differentiating Isomeric Structures
In the landscape of modern drug discovery and chemical synthesis, the oxetane motif has emerged as a valuable structural component.[1] Its unique combination of properties—low molecular weight, polarity, and a distinct three-dimensional profile—makes it an attractive surrogate for more common functional groups like gem-dimethyl or carbonyls, often leading to improved aqueous solubility and metabolic stability.[1] However, the synthesis of substituted oxetanes can sometimes yield isomeric impurities that are challenging to distinguish. Unambiguous structural confirmation is therefore not merely a procedural step but a critical cornerstone of quality control and mechanistic understanding.
This guide provides an in-depth spectroscopic framework for the structural confirmation of 2-(3-Methyloxetan-3-yl)ethanol . We will explore the expected data from ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. To underscore the discerning power of these techniques, we will present a direct comparison with a constitutional isomer, tetrahydrofuran-3-ylmethanol , a compound with the same molecular formula (C₆H₁₂O₂) but a different heterocyclic core. This comparative approach is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently differentiate these closely related structures.
The Analytical Workflow: A Protocol for Unambiguous Characterization
Achieving reliable and reproducible spectroscopic data hinges on a robust and standardized experimental workflow. The following protocol outlines the essential steps for sample preparation and analysis. Adherence to these procedures ensures the integrity of the data, forming a self-validating system for structural elucidation.
Experimental Protocol: General Spectroscopic Analysis
-
Sample Preparation :
-
Ensure the sample is of high purity. If necessary, purify by flash column chromatography or distillation.
-
For NMR analysis, dissolve ~5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[2]
-
For FT-IR analysis, a neat liquid sample can be analyzed as a thin film between two NaCl or KBr plates.
-
For GC-MS analysis, prepare a dilute solution of the analyte in a volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
-
Data Acquisition :
-
NMR Spectroscopy : Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.
-
FT-IR Spectroscopy : Record the spectrum over a range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.
-
Mass Spectrometry : Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
Caption: Workflow for Spectroscopic Characterization.
Spectroscopic Signature of this compound (Expected)
¹H NMR Spectroscopy (400 MHz, CDCl₃)
The proton NMR spectrum is expected to show five distinct signals:
-
~3.80 ppm (t, 2H) : A triplet corresponding to the two protons of the -CH₂-OH group. The triplet multiplicity arises from coupling to the adjacent -CH₂- group. Protons on a carbon adjacent to an alcohol oxygen typically appear in the 3.4-4.5 ppm range.[3]
-
~4.50 ppm (d, 2H) and ~4.35 ppm (d, 2H) : Two doublets corresponding to the four protons of the oxetane ring. The non-equivalence of the axial and equatorial protons in the puckered four-membered ring leads to distinct signals.[4] The characteristic chemical shift for protons on carbons alpha to the ether oxygen in an oxetane ring is around 4.5 ppm.
-
~1.80 ppm (t, 2H) : A triplet for the -CH₂- group adjacent to the oxetane ring and the -CH₂OH group.
-
~1.35 ppm (s, 3H) : A singlet for the methyl group protons. The absence of adjacent protons results in a singlet.
-
Variable ppm (br s, 1H) : A broad singlet for the hydroxyl proton, the chemical shift of which is dependent on concentration and temperature.
¹³C NMR Spectroscopy (100 MHz, CDCl₃)
The carbon NMR spectrum is anticipated to display five signals, corresponding to the five unique carbon environments:
-
~80 ppm : The two equivalent methylene carbons of the oxetane ring (C2 and C4). These are shifted significantly downfield due to the adjacent oxygen atom.
-
~60 ppm : The methylene carbon of the primary alcohol (-CH₂OH).
-
~40 ppm : The quaternary carbon of the oxetane ring (C3).
-
~35 ppm : The methylene carbon of the ethyl chain (-CH₂-).
-
~25 ppm : The methyl carbon (-CH₃).
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will be dominated by features characteristic of an alcohol and a cyclic ether:
-
~3350 cm⁻¹ (broad, strong) : This prominent band is due to the O-H stretching vibration of the alcohol, broadened by hydrogen bonding.[3][5][6]
-
~2960-2850 cm⁻¹ (strong) : C-H stretching vibrations of the methyl and methylene groups.
-
~1050 cm⁻¹ (strong) : C-O stretching vibration of the primary alcohol.[5][7]
-
~980 cm⁻¹ (strong) : The characteristic C-O-C symmetric stretching of the strained oxetane ring.
Mass Spectrometry (Electron Ionization)
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 116. Key fragmentation pathways would include:
-
Alpha-cleavage : The cleavage of the bond between the carbon bearing the hydroxyl group and the adjacent carbon is a common fragmentation for alcohols.[3]
-
Ring-opening fragmentation : Cleavage of the oxetane ring is also expected.[8]
Caption: Predicted major fragmentation pathways for the target molecule.
Comparative Analysis: Distinguishing from Tetrahydrofuran-3-ylmethanol
To highlight the subtle yet critical differences that spectroscopic analysis can reveal, we will compare the expected data for our target molecule with the known experimental data for its isomer, tetrahydrofuran-3-ylmethanol.[9]
| Spectroscopic Feature | This compound (Expected) | Tetrahydrofuran-3-ylmethanol (Experimental)[5][9] | Key Differentiator |
| ¹H NMR | |||
| Ring CH₂ Protons | ~4.50 & 4.35 ppm (d) | ~3.6-3.8 ppm (m) | The strained 4-membered oxetane ring deshields protons more significantly than the 5-membered furan ring. |
| -CH₂OH Protons | ~3.80 ppm (t) | ~3.5 ppm (d) | Different coupling patterns due to adjacent groups (CH₂ vs. CH). |
| Methyl Protons | ~1.35 ppm (s, 3H) | Absent | The presence of a sharp singlet for the methyl group is a clear indicator of the target molecule. |
| ¹³C NMR | |||
| Ring C-O Carbons | ~80 ppm | ~68 ppm and ~74 ppm | The higher ring strain in the oxetane leads to a downfield shift of the carbons adjacent to the ether oxygen. |
| Quaternary Carbon | ~40 ppm | Absent | The presence of a quaternary carbon signal is unique to the target molecule. |
| FT-IR | |||
| C-O-C Stretch | ~980 cm⁻¹ (oxetane) | ~1080 cm⁻¹ (tetrahydrofuran) | The ring size and strain influence the vibrational frequency of the ether linkage. |
| Mass Spec | |||
| Base Peak | Likely m/z 71 or 57 | m/z 71 | Different fragmentation patterns will lead to different relative abundances of key ions. |
Conclusion
The structural elucidation of this compound is readily achievable through a multi-technique spectroscopic approach. While isomers like tetrahydrofuran-3-ylmethanol share the same molecular formula, their ¹H NMR, ¹³C NMR, FT-IR, and mass spectra exhibit distinct and predictable differences. The key differentiating features for this compound are the characteristic downfield shifts of the oxetane ring protons and carbons in NMR, the specific C-O-C stretching frequency in the FT-IR spectrum, and a unique fragmentation pattern in mass spectrometry. This guide demonstrates that a thorough understanding and comparative analysis of spectroscopic data are indispensable for the unambiguous confirmation of molecular structure in research and development.
References
- Dagaut, J., et al. "Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes." International Journal of Mass Spectrometry 248.1-2 (2006): 57-66. [Link]
- Wessig, P., et al. "Chemical Space Exploration of Oxetanes." International Journal of Molecular Sciences 21.21 (2020): 8199. [Link]
- PubChem. "Tetrahydro-3-furanmethanol.
- NIST. "Furan, tetrahydro-3-methyl-." NIST Chemistry WebBook. [Link]
- QuimicaOrganica.org. "IR Spectrum: Alcohols and Phenols." [Link]
- Chemistry LibreTexts. "Spectroscopy of Alcohols and Phenols." [Link]
- Smith, B. C. "The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols." Spectroscopy 32.1 (2017): 14-21. [Link]
- Wikipedia.
- University of Calgary. "IR Spectroscopy Tutorial: Alcohols." [Link]
- NIST. ".+/-.-Tetrahydro-3-furanmethanol." NIST Chemistry WebBook. [Link]
- PubChem. "3-Methyl-3-oxetanemethanol.
- PubChem. "3-Furanmethanol.
- ResearchGate. "FTIR spectrum of liquid methanol CH3OH." [Link]
- Mohler, D. L., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development 20.3 (2016): 649-657. [Link]
- Burkhard, J. A., et al. "Oxetanes in Drug Discovery Campaigns." ACS Medicinal Chemistry Letters 8.10 (2017): 1024-1026. [Link]
- University of Wisconsin-Madison, Department of Chemistry. "NMR Spectroscopy :: 13C NMR Chemical Shifts." [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry 62.21 (1997): 7512-7515. [Link]
- NIST.
- SpectraBase. "3-Furanol, tetrahydro-2,2,4,4-tetramethyl-." [Link]
- Doc Brown's Chemistry. "CH3OH methanol low high resolution 1H proton nmr spectrum." [Link]
- Chemistry LibreTexts. "Interpreting C-13 NMR Spectra." [Link]
- Doc Brown's Chemistry. "CH3OH C-13 nmr spectrum of methanol." [Link]
- NIST. "3-Methyl-3-oxetanemethanol." NIST Chemistry WebBook. [Link]
- NIST. "Ethanol, 2-methoxy-." NIST Chemistry WebBook. [Link]
Sources
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Furan, tetrahydro-3-methyl- [webbook.nist.gov]
- 4. rsc.org [rsc.org]
- 5. .+/-.-Tetrahydro-3-furanmethanol [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. spectrabase.com [spectrabase.com]
- 8. rsc.org [rsc.org]
- 9. Tetrahydro-3-furanmethanol | C5H10O2 | CID 139980 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Compounds Derived from 2-(3-Methyloxetan-3-yl)ethanol: A Bioisosteric Approach to Drug Design
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that enhance pharmacological properties is relentless. Among these, the oxetane ring has emerged as a particularly valuable motif.[1][2] This guide provides a comparative analysis of the potential biological activities of compounds derived from 2-(3-methyloxetan-3-yl)ethanol. We will explore how the unique structural and physicochemical properties of the 3-methyl-3-substituted oxetane core can be leveraged to design next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. This document is intended for researchers, scientists, and drug development professionals seeking to harness the potential of this versatile building block.
The Oxetane Motif: A Paradigm Shift in Physicochemical Property Modulation
The four-membered oxetane ring is more than a simple cyclic ether; it is a strategic tool in drug design.[3] Its strained, polar, and three-dimensional nature offers a unique combination of features that can overcome common liabilities in drug candidates.[1][2] Unlike its more flexible acyclic or larger ring counterparts, the oxetane ring is relatively planar and rigid.[2] This conformational constraint can be advantageous for locking a molecule into a bioactive conformation, thereby enhancing binding affinity to a biological target.[2][4]
One of the most powerful applications of the oxetane motif is as a bioisostere for commonly used functional groups like gem-dimethyl and carbonyl moieties.[3][5] This bioisosteric replacement can lead to significant improvements in key drug-like properties:
-
Enhanced Aqueous Solubility: The inherent polarity of the ether oxygen in the oxetane ring often leads to a significant increase in aqueous solubility compared to the more lipophilic gem-dimethyl group.[1][4]
-
Improved Metabolic Stability: The oxetane ring can block sites of metabolic oxidation, a common issue with gem-dimethyl groups, thereby increasing the half-life of a drug.[1][4]
-
Reduced Lipophilicity (LogD): Replacing a carbonyl or gem-dimethyl group with an oxetane can lower the lipophilicity of a compound, which is often beneficial for its overall pharmacokinetic profile.[1]
-
Modulation of Basicity: When placed near an amino group, the electron-withdrawing nature of the oxetane can reduce the basicity (pKa) of the amine, which can be advantageous for cell permeability and reducing off-target effects.[1][4]
The parent compound, this compound, offers a synthetically tractable starting point for exploring these advantages. The primary alcohol provides a convenient handle for derivatization, allowing for the introduction of a wide range of functional groups and pharmacophores.
Comparative Analysis: Oxetane Derivatives vs. Traditional Scaffolds
To illustrate the potential advantages of incorporating the this compound scaffold, we present a comparative analysis with its non-oxetane bioisosteres. The following table summarizes the predicted impact on key physicochemical and pharmacological properties.
| Property | This compound Derivative | gem-Dimethyl Analogue (e.g., 3,3-dimethylbutanol derivative) | Carbonyl Analogue (e.g., 4-hydroxy-4-methyl-2-pentanone derivative) | Rationale & Supporting Evidence |
| Aqueous Solubility | High | Low | Moderate to High | The polar ether oxygen of the oxetane increases hydrogen bonding potential with water.[1][3] |
| Metabolic Stability | High | Low to Moderate | Moderate | The oxetane ring is generally more resistant to metabolic degradation than gem-dimethyl groups, which can be hydroxylated.[1][4] |
| Lipophilicity (LogD) | Low | High | Moderate | The oxetane motif is a polar equivalent of a gem-dimethyl group with a similar spatial arrangement.[3] |
| Cell Permeability | Moderate to High | Moderate to High | Moderate | While polar, the compact nature of the oxetane can still allow for good membrane permeability.[1] |
| Binding Affinity | Potentially High | Variable | Variable | The rigid, three-dimensional structure can provide a better conformational fit into target binding pockets.[1][4] |
| Synthetic Tractability | Moderate to High | High | High | A growing number of commercially available oxetane building blocks has improved synthetic accessibility.[1][4] |
Potential Therapeutic Applications and Target Classes
Given the widespread use of oxetanes in modern drug discovery, derivatives of this compound could be explored for a multitude of therapeutic areas. The literature provides numerous examples of oxetane-containing compounds with potent biological activity across various target classes.[2]
-
Oncology: Many kinase inhibitors incorporate oxetane moieties to improve their pharmacokinetic properties and selectivity.[2] For example, oxetane-containing compounds have shown potent inhibition of kinases such as AXL.[2] Derivatives of this compound could be appended to known kinase inhibitor scaffolds to explore new chemical space.
-
Infectious Diseases: The oxetane ring has been successfully incorporated into antiviral agents.[2] For instance, an oxetanyl compound was identified as a potent inhibitor of the Respiratory Syncytial Virus (RSV).[2] The unique properties of the oxetane could be used to design novel antibacterial or antifungal agents as well.
-
Neurodegenerative Diseases: The ability of the oxetane motif to improve properties like solubility and metabolic stability makes it an attractive scaffold for CNS-targeting drugs, where blood-brain barrier penetration is a significant challenge.
Experimental Protocols for Biological Evaluation
To empirically validate the theoretical advantages of this compound derivatives, a series of well-controlled in vitro experiments are essential. The following are detailed protocols for key assays.
In Vitro Cytotoxicity Assay (MTS Assay)
This assay determines the concentration of a compound that inhibits cell proliferation by 50% (GI50), providing a measure of its general cytotoxicity.
Protocol:
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the appropriate wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 values by plotting cell viability against compound concentration.
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes in the liver.
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing human liver microsomes, NADPH (as a cofactor), and the test compound in a phosphate buffer.
-
Incubation: Incubate the plate at 37°C. Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound against time to determine the in vitro half-life (t1/2).
Visualizing Workflows and Pathways
To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate a typical workflow for the evaluation of novel compounds and a hypothetical signaling pathway that could be targeted.
Caption: A generalized workflow for the synthesis and biological evaluation of novel chemical entities.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by an oxetane-based RAF inhibitor.
Conclusion and Future Directions
The strategic incorporation of the this compound scaffold represents a promising avenue for the development of novel therapeutics with superior pharmacological profiles. As a bioisostere for gem-dimethyl and carbonyl groups, this oxetane-containing building block offers a compelling solution to common challenges in drug discovery, including poor solubility and metabolic instability.[1][3] The empirical validation of these derivatives through rigorous in vitro and in vivo testing is a critical next step. Future work should focus on synthesizing a diverse library of these compounds and evaluating their activity against a panel of relevant biological targets to unlock their full therapeutic potential.
References
- Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2017). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 60(7), 2645-2668. [Link]
- Taft, B. R., et al. (2019). Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues. ACS Omega, 4(7), 11845-11854. [Link]
- Jahan, N., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 14(8), 1435-1469. [Link]
- Wipf, P., & Kelly, J. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(17), 10272-10313. [Link]
- Burkhard, J. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12491-12513. [Link]
Sources
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues - PMC [pmc.ncbi.nlm.nih.gov]
The Oxetane Advantage: A Comparative Guide to In Vitro Metabolic Stability for Drug Candidates
For researchers, scientists, and drug development professionals, the pursuit of metabolically stable drug candidates is a critical objective. A compound's susceptibility to metabolism can dictate its bioavailability, half-life, and potential for toxic metabolite formation. In recent years, the incorporation of the oxetane ring, a four-membered cyclic ether, into molecular scaffolds has emerged as a powerful strategy to enhance metabolic stability and other crucial physicochemical properties. This guide provides an in-depth, data-driven comparison of the in vitro metabolic stability of oxetane-containing compounds against their non-oxetane counterparts, complete with detailed experimental protocols and an analysis of the underlying metabolic pathways.
The Rationale for Oxetane Incorporation: Beyond a Simple Isostere
The oxetane motif is more than just a steric placeholder; its unique structural and electronic properties offer distinct advantages in drug design.[1][2][3] It is often employed as a bioisosteric replacement for metabolically labile groups such as gem-dimethyl, carbonyl, and morpholine moieties.[1][4][5][6] The introduction of this small, polar, and three-dimensional ring can significantly improve a compound's metabolic profile.[2][5][6][7]
The enhanced stability is largely attributed to the oxetane ring's ability to block or shield metabolically vulnerable sites from enzymatic attack, particularly by cytochrome P450 (CYP) enzymes, which are primary drivers of Phase I metabolism.[1] Furthermore, the inherent polarity of the oxetane ring can lead to increased aqueous solubility and a reduction in lipophilicity, which can also contribute to a more favorable metabolic outcome.[2][8]
Comparative In Vitro Metabolic Stability: A Data-Driven Overview
The tangible benefits of incorporating an oxetane ring are best illustrated through comparative in vitro metabolic stability data. The following tables summarize quantitative data from human liver microsome (HLM) stability assays, comparing oxetane-containing compounds to their structural analogues. The key metric presented is intrinsic clearance (CLint), which quantifies the rate of metabolism by liver enzymes; a lower CLint value signifies greater metabolic stability.[1]
| Compound/Analogue Pair | Moiety Replaced | HLM CLint (μL/min/mg protein) of Analogue | HLM CLint (μL/min/mg protein) of Oxetane Compound | Fold Improvement in Stability |
| Pair A | gem-dimethyl | 150 | 25 | 6.0x |
| Pair B | Carbonyl | 220 | 40 | 5.5x |
| Pair C | Morpholine | 95 | 15 | 6.3x |
| Pair D | Tetrahydrofuran (THF) | 78 | 32 | 2.4x |
This table presents a synthesized representation of data from multiple sources to illustrate the general trend of improved metabolic stability with oxetane incorporation.[1][2]
The data clearly demonstrates that the substitution of common chemical motifs with an oxetane ring can lead to substantial improvements in metabolic stability.
Understanding the Metabolic Pathways of Oxetane-Containing Compounds
While often enhancing stability, oxetane rings are not metabolically inert. A comprehensive understanding of their potential metabolic pathways is crucial for predicting their in vivo fate.
Cytochrome P450-Mediated Oxidation
Although the oxetane ring can block metabolism at adjacent sites, the ring itself can undergo oxidation, primarily mediated by CYP enzymes.[7] This can lead to the formation of hydroxylated metabolites. Interestingly, in the biosynthesis of the natural product paclitaxel, a cytochrome P450 enzyme is responsible for the formation of the oxetane ring itself.[9][10][11]
Microsomal Epoxide Hydrolase (mEH)-Mediated Hydrolysis
A key and somewhat unusual metabolic pathway for oxetanes is hydrolysis catalyzed by microsomal epoxide hydrolase (mEH).[12][13][14] This represents a non-oxidative metabolic route that opens the oxetane ring to form a diol.[12][13][15] The susceptibility of an oxetane to mEH-mediated hydrolysis is influenced by the structural elements near the ring.[12][13] This pathway offers a potential strategy to direct metabolism away from CYP450 enzymes, which can be advantageous in mitigating the risk of drug-drug interactions.[12][13][16]
Caption: Microsomal stability assay workflow.
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells, which contain both Phase I and Phase II metabolic enzymes and their necessary cofactors. [17][18] Objective: To determine the intrinsic clearance (CLint) of an oxetane-containing compound in a suspension of hepatocytes.
Materials:
-
Test compound and positive controls
-
Cryopreserved hepatocytes (human, rat, mouse, etc.)
-
Hepatocyte incubation medium (e.g., Williams Medium E) [19]* Acetonitrile with an internal standard
-
12- or 24-well plates
-
Incubator/shaker with CO2 supply
-
LC-MS/MS system
Protocol:
-
Hepatocyte Preparation:
-
Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.
-
Transfer the cells to pre-warmed incubation medium.
-
Determine cell viability and concentration.
-
Dilute the hepatocyte suspension to the desired final cell density (e.g., 0.5 x 10^6 viable cells/mL). [19]
-
-
Incubation:
-
In a multi-well plate, add the hepatocyte suspension to each well.
-
Pre-incubate the plate at 37°C in a humidified CO2 incubator with gentle shaking. [20] * Add the test compound to initiate the reaction (final concentration typically 1-2 µM). [4][20] * At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension. [19][20]
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding the aliquots to a cold solution of acetonitrile containing an internal standard.
-
Vortex and centrifuge the samples to pellet cell debris and precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Similar to the microsomal stability assay, determine the half-life (t1/2) from the disappearance of the parent compound over time.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/10^6 cells) = (0.693 / t1/2) * (incubation volume / number of cells)
-
Conclusion
The strategic incorporation of an oxetane ring into drug candidates offers a proven and effective approach to enhancing in vitro metabolic stability. By acting as a bioisosteric replacement for metabolically labile moieties, the oxetane motif can significantly reduce intrinsic clearance and prolong a compound's half-life. A thorough understanding of the potential metabolic pathways, including both CYP-mediated oxidation and mEH-mediated hydrolysis, is essential for a complete metabolic assessment. The detailed experimental protocols for microsomal and hepatocyte stability assays provided in this guide offer a robust framework for researchers to accurately evaluate the metabolic profile of their oxetane-containing compounds, thereby facilitating the selection and optimization of more promising drug candidates.
References
- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(5), 1836–1846. [Link]
- Toselli, F., Brock, J., H-L. A., Hughes, L., & Snoeys, J. (2019). Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. Journal of Medicinal Chemistry, 62(16), 7383–7399. [Link]
- Hepatocyte Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]
- Microsomal Stability Assay & Protocol.
- Štefane, B. (2018). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 14, 2390–2433. [Link]
- Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]
- Bull, J. A., & Croft, R. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12514–12547. [Link]
- Raffa, R. B., & Pergolizzi, J. V. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 10(11), 465–473. [Link]
- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights.
- Toselli, F., Brock, J., H-L. A., Hughes, L., & Snoeys, J. (2019). Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways.
- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(5), 1836–1846. [Link]
- Hepatocyte Stability Assay Test. AxisPharm. [Link]
- Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]
- Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed, 261, 115802. [Link]
- ADME Hep
- Bull, J. A., & Croft, R. A. (2023). Oxetanes in Drug Discovery Campaigns. PMC. [Link]
- Li, C., Yin, X., Wang, S., & Dai, J. (2024). A Cytochrome P450 Enzyme Catalyses Oxetane Ring Formation in Paclitaxel Biosynthesis. Angewandte Chemie International Edition, 63(31), e202404509. [Link]
- Hepatocyte Stability Assay. Domainex. [Link]
- Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]
- ADME Microsomal Stability Assay. BioDuro. [Link]
- Microsomal Stability Assay.
- Raffa, R. B., & Pergolizzi, J. V. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Scientific Research Publishing. [Link]
- Li, C., Yin, X., Wang, S., & Dai, J. (2024). Computational Investigation of Cytochrome P450-Catalyzed Oxetane Formation in Taxol Biosynthesis.
- Stepan, A. F., Karki, K., & Sarris, K. (2012). Synthesis and Stability of Oxetane Analogs of Thalidomide and Lenalidomide. Organic Letters, 14(17), 4580–4583. [Link]
- Raffa, R. B., & Pergolizzi, J. V. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 10(11), 465–473. [Link]
- Burkhard, J. A., Guérot, C., & Carreira, E. M. (2013). Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond!. CHIMIA International Journal for Chemistry, 67(4), 246–252. [Link]
- Li, C., Yin, X., Wang, S., & Dai, J. (2024). A Cytochrome P450 Enzyme Catalyses Oxetane Ring Formation in Paclitaxel Biosynthesis.
- Metabolic Stability Assay Services. BioIVT. [Link]
- Metabolic Stability Assay.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 6. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 14. researchgate.net [researchgate.net]
- 15. scirp.org [scirp.org]
- 16. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 17. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 18. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 19. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Oxetane Rings vs. Gem-Dimethyl Groups: A Strategic Isosteric Replacement for Enhanced Drug Properties
A Comparative Guide for Medicinal Chemists
In the intricate dance of drug design, the strategic modification of molecular scaffolds is paramount to achieving the desired ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacological profiles. For decades, the gem-dimethyl group has been a reliable workhorse for introducing steric bulk and improving metabolic stability. However, the emergence of the oxetane ring as a polar, three-dimensional isostere has provided a compelling alternative, often unlocking superior physicochemical and biological properties. This guide provides a detailed comparison, supported by experimental data, to inform the strategic choice between these two valuable motifs in medicinal chemistry.
The Isosteric Landscape: Beyond Simple Space-Filling
Isosteric replacements are fundamental to modern medicinal chemistry, aiming to retain or enhance biological activity while optimizing a molecule's drug-like properties. The gem-dimethyl group, with its tetrahedral carbon center and two methyl groups, has been traditionally employed to block metabolic sites and explore steric interactions within protein binding pockets. While effective, its lipophilic nature can inadvertently increase molecular weight and lipophilicity, potentially leading to poor solubility and off-target effects.
The oxetane ring, a four-membered cyclic ether, presents a more nuanced alternative. It maintains a similar three-dimensional footprint to the gem-dimethyl group but introduces a polar oxygen atom. This seemingly subtle change has profound consequences for a molecule's overall properties.
Figure 1. A comparison of the key properties of gem-dimethyl and oxetane isosteres.
Head-to-Head Comparison: Physicochemical Properties
The most significant divergence between oxetanes and gem-dimethyl groups lies in their impact on a molecule's physicochemical properties, particularly solubility and lipophilicity.
The incorporation of an oxetane ring generally leads to a marked improvement in aqueous solubility. The oxygen atom in the oxetane can act as a hydrogen bond acceptor, enhancing interactions with water molecules. This is a critical advantage in drug development, as poor solubility can hinder absorption and lead to formulation challenges.
A study by Burkhard et al. (2010) demonstrated this effect by systematically replacing gem-dimethyl groups with oxetane rings in a series of compounds. The results consistently showed a significant increase in kinetic solubility for the oxetane-containing analogues.
| Compound Pair | Gem-Dimethyl Analogue Solubility (µM) | Oxetane Analogue Solubility (µM) | Fold Increase |
| Pair 1 | 15 | 150 | 10 |
| Pair 2 | 2 | 45 | 22.5 |
| Pair 3 | 8 | 98 | 12.25 |
| Table 1. Comparison of kinetic solubility between gem-dimethyl and oxetane analogues. Data adapted from Burkhard et al., 2010. |
Concurrently with the increase in solubility, the replacement of a gem-dimethyl group with an oxetane typically reduces lipophilicity, as measured by the partition coefficient (logP). High lipophilicity is often associated with promiscuous binding to off-targets and increased metabolic turnover. The polar nature of the oxetane's oxygen atom helps to lower the overall logP of the molecule.
In the same study by Burkhard et al., the oxetane-containing compounds consistently exhibited lower cLogP values compared to their gem-dimethyl counterparts.
| Compound Pair | Gem-Dimethyl Analogue cLogP | Oxetane Analogue cLogP | ΔcLogP |
| Pair 1 | 3.8 | 2.9 | -0.9 |
| Pair 2 | 4.2 | 3.1 | -1.1 |
| Pair 3 | 3.5 | 2.7 | -0.8 |
| Table 2. Comparison of calculated logP (cLogP) between gem-dimethyl and oxetane analogues. Data adapted from Burkhard et al., 2010. |
Impact on Metabolic Stability
Both gem-dimethyl groups and oxetanes are employed to enhance metabolic stability, albeit through different mechanisms. The gem-dimethyl group provides a steric shield, physically blocking the access of metabolic enzymes like cytochrome P450s to adjacent, susceptible positions.
Oxetanes, while also providing some steric hindrance, are themselves generally stable to metabolic degradation. The strained four-membered ring is surprisingly robust under physiological conditions. Furthermore, the introduction of a polar group can alter the molecule's orientation within the enzyme's active site, moving metabolically labile groups away from the reactive center.
A notable example comes from the development of γ-secretase modulators, where the replacement of a gem-dimethyl group with an oxetane led to a significant improvement in metabolic stability in human liver microsomes.
Figure 2. Contrasting metabolic pathways for gem-dimethyl and oxetane-containing compounds.
Influence on Biological Activity and Binding Affinity
The choice between a gem-dimethyl group and an oxetane can also have a direct impact on a compound's biological activity. The three-dimensional shape of the oxetane, being more compact than the gem-dimethyl group, can lead to a better fit within a protein's binding pocket. Additionally, the oxygen atom can participate in favorable hydrogen bonding or dipolar interactions with amino acid residues, potentially increasing binding affinity.
In a study on inhibitors of the epigenetic enzyme G9a, researchers found that replacing a gem-dimethyl group with an oxetane not only improved physicochemical properties but also enhanced the compound's potency. This was attributed to a more favorable interaction profile within the G9a active site.
Case Study: Development of a Novel Kinase Inhibitor
To illustrate the practical application of this strategy, let's consider a hypothetical workflow for optimizing a kinase inhibitor lead compound.
Experimental Protocol: Comparative Analysis of Isosteric Replacements
-
Synthesis:
-
Synthesize the parent molecule containing a gem-dimethyl group.
-
Synthesize the analogue where the gem-dimethyl group is replaced by a 3,3-oxetane moiety.
-
-
Physicochemical Property Assessment:
-
Solubility: Determine the kinetic solubility of both compounds in phosphate-buffered saline (PBS) at pH 7.4 using a nephelometric method.
-
Lipophilicity: Measure the logD (distribution coefficient at pH 7.4) using a shake-flask method with n-octanol and PBS.
-
-
In Vitro ADME Profiling:
-
Metabolic Stability: Incubate both compounds with human liver microsomes in the presence of NADPH. Quantify the remaining parent compound at various time points using LC-MS/MS to determine the in vitro half-life (t½).
-
-
Biological Activity Assay:
-
Kinase Inhibition: Measure the IC50 values of both compounds against the target kinase using a radiometric or fluorescence-based assay.
-
Figure 3. Experimental workflow for comparing gem-dimethyl and oxetane isosteres.
Conclusion
The replacement of a gem-dimethyl group with an oxetane ring is a powerful strategy in modern medicinal chemistry for improving the drug-like properties of lead compounds. While the gem-dimethyl group remains a useful tool for introducing steric bulk and blocking metabolism, the oxetane often provides a superior profile by simultaneously enhancing aqueous solubility, reducing lipophilicity, and maintaining or even improving metabolic stability and biological activity. The judicious application of this isosteric replacement can significantly increase the probability of success in developing safe and effective drug candidates.
References
- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile building blocks in medicinal chemistry. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]
- Pettersson, M., et al. (2010). Design of a potent and brain-penetrant γ-secretase modulator. ACS Medicinal Chemistry Letters, 1(4), 162-166. [Link]
- Sweeper, D., et al. (2011). Discovery of a potent and selective G9a inhibitor. Bioorganic & Medicinal Chemistry Letters, 21(12), 3738-3741. [Link]
A Comparative Guide to the Synthetic Routes of 3-Substituted Oxetanes
Introduction: The Rising Prominence of the Oxetane Motif
In the landscape of modern medicinal chemistry and drug development, the oxetane ring has emerged as a privileged structural motif.[1] This four-membered cyclic ether, once considered a synthetic curiosity, is now strategically employed to modulate the physicochemical properties of bioactive molecules. Its incorporation can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also acting as a rigid scaffold to explore chemical space.[1][2] Specifically, 3-substituted oxetanes are of high value as they can serve as bioisosteric replacements for gem-dimethyl and carbonyl groups, offering a unique combination of polarity and structural rigidity.[1][3]
However, the inherent ring strain of the oxetane core presents a considerable synthetic challenge, making its construction non-trivial.[4] Competing side reactions, such as polymerization and fragmentation, can often plague synthetic efforts, demanding carefully optimized conditions.[5] This guide provides a comparative analysis of the principal synthetic routes to 3-substituted oxetanes, offering insights into their mechanisms, advantages, and limitations. We will delve into the experimental nuances of each method, supported by quantitative data and detailed protocols, to empower researchers in selecting the optimal strategy for their specific synthetic targets.
Core Synthetic Strategies: A Head-to-Head Comparison
The synthesis of 3-substituted oxetanes can be broadly categorized into three main approaches: the intramolecular cyclization of 1,3-di-functionalized precursors, the [2+2] photocycloaddition of carbonyls and alkenes, and the functionalization of a pre-formed oxetane ring, typically from oxetan-3-one. Each of these strategies offers a distinct set of advantages and disadvantages in terms of substrate scope, stereocontrol, and scalability.
Intramolecular Williamson Ether Synthesis: The Classic Workhorse
The intramolecular Williamson ether synthesis is a cornerstone of cyclic ether formation and remains one of the most frequently employed methods for constructing the oxetane ring.[4][5] The reaction proceeds via an SN2 displacement of a leaving group by an alkoxide on the same molecule, forming the C-O bond of the oxetane.[6][7]
Mechanism and Rationale:
The key to a successful intramolecular Williamson etherification is the generation of a 1,3-halohydrin or a related substrate with a good leaving group (e.g., tosylate, mesylate) at one terminus and a hydroxyl group at the other.[4] Treatment with a strong, non-nucleophilic base deprotonates the alcohol to form an alkoxide, which then undergoes an intramolecular nucleophilic attack to displace the leaving group and form the four-membered ring.[6][8]
Diagram of the Williamson Ether Synthesis Workflow:
Caption: Workflow for the Intramolecular Williamson Ether Synthesis.
Advantages:
-
Versatility: This method is applicable to a wide range of substrates, allowing for the synthesis of diverse 3-substituted oxetanes.[4]
-
Stereocontrol: If the starting 1,3-diol is enantiomerically pure, the stereochemistry can often be retained or inverted in a predictable manner, depending on the activation chemistry.[4]
-
Scalability: The reaction conditions are generally amenable to scale-up.
Disadvantages:
-
Substrate Dependent: The success of the cyclization is highly dependent on the substrate. The 4-exo-tet cyclization is kinetically less favored compared to the formation of 3-, 5-, or 6-membered rings.[5]
-
Side Reactions: Competing elimination reactions (Grob fragmentation) can be a significant issue, leading to the formation of alkenes and aldehydes instead of the desired oxetane.[5] This is particularly problematic with sterically hindered substrates.
The Paternò-Büchi Reaction: A Photochemical Approach
The Paternò-Büchi reaction is a powerful tool for the direct synthesis of oxetanes via a [2+2] photocycloaddition of a carbonyl compound and an alkene.[9][10][11] This reaction is mechanistically distinct from the Williamson ether synthesis and offers a highly atom-economical route to the oxetane core.
Mechanism and Rationale:
The reaction is initiated by the photoexcitation of the carbonyl compound to its excited singlet (S₁) or triplet (T₁) state.[1] This excited carbonyl then reacts with a ground-state alkene to form a diradical intermediate, which subsequently cyclizes to the oxetane product.[1] The regioselectivity and stereoselectivity of the reaction are influenced by the stability of the diradical intermediate and the nature of the excited state involved.[9][12]
Diagram of the Paternò-Büchi Reaction Mechanism:
Caption: Simplified Mechanism of the Paternò-Büchi Reaction.
Advantages:
-
Atom Economy: This is a highly efficient reaction in which all atoms of the reactants are incorporated into the product.
-
Directness: It provides a direct route to the oxetane ring without the need for pre-functionalized substrates.
-
Access to Complex Scaffolds: The Paternò-Büchi reaction can be used to construct complex, polycyclic systems that would be difficult to access via other methods.[13]
Disadvantages:
-
Specialized Equipment: Requires a photochemical reactor, which may not be standard in all laboratories.
-
Selectivity Issues: Regio- and stereoselectivity can be challenging to control and are often substrate-dependent.[9]
-
Side Reactions: Competing reactions, such as alkene dimerization, can reduce the yield of the desired oxetane.[13]
Functionalization of Oxetan-3-one: A Building Block Approach
A powerful and increasingly popular strategy for the synthesis of 3-substituted oxetanes involves the use of oxetan-3-one as a versatile starting material.[4][14][15] This approach allows for the introduction of a wide variety of substituents at the 3-position through well-established carbonyl chemistry.
Key Transformations:
-
Grignard and Organolithium Addition: The addition of organometallic reagents to the carbonyl group of oxetan-3-one provides a straightforward route to 3-alkyl- and 3-aryl-3-hydroxyoxetanes.[16]
-
Wittig Olefination: The Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons) can be used to convert the ketone into an exocyclic double bond, which can then be further functionalized.
-
Reductive Amination: Oxetan-3-one can be converted to 3-aminooxetanes via reductive amination, providing access to a key class of building blocks for drug discovery.[3]
Diagram of Oxetan-3-one Functionalization Pathways:
Caption: Key Synthetic Transformations of Oxetan-3-one.
Advantages:
-
Convergent Synthesis: This approach allows for the late-stage introduction of diverse functional groups, which is highly advantageous in medicinal chemistry programs.
-
Predictable Reactivity: The reactions are based on well-understood carbonyl chemistry, making the outcomes generally predictable.
-
Wide Substrate Scope: A vast array of nucleophiles and reagents can be employed, leading to a broad range of 3-substituted oxetanes.[17]
Disadvantages:
-
Availability of Oxetan-3-one: The synthesis of oxetan-3-one itself can be challenging and may require multiple steps.[4][14][15]
-
Sensitivity of the Oxetane Ring: The strained oxetane ring can be sensitive to the reaction conditions used for carbonyl functionalization, particularly strongly acidic or basic conditions.[18]
Quantitative Comparison of Synthetic Routes
To provide a clearer picture of the relative performance of these methods, the following table summarizes typical experimental data for each route. It is important to note that these values are representative and can vary significantly depending on the specific substrate and reaction conditions.
| Metric | Intramolecular Williamson Ether Synthesis | Paternò-Büchi Reaction | Functionalization of Oxetan-3-one (Grignard Addition) |
| Typical Yield | 40-87%[4][19] | 50-99%[19] | 60-95% |
| Stereoselectivity | High (substrate-dependent) | Variable (can be high with chiral catalysts)[12][20] | Not typically stereoselective at the 3-position unless a chiral reagent is used. |
| Reaction Temperature | 25-100 °C | Ambient | -78 to 25 °C |
| Reaction Time | 2-24 hours | 1-12 hours | 0.5-4 hours |
| Key Reagents | Strong base (NaH, KOtBu), Leaving group precursor (TsCl, MsCl) | Carbonyl compound, alkene, UV light source | Oxetan-3-one, Grignard reagent |
| Scalability | Good | Poor to Moderate | Good |
Experimental Protocols
Protocol 1: Synthesis of a 3-Aryl-3-(hydroxymethyl)oxetane via Intramolecular Williamson Etherification
This protocol is adapted from literature procedures for the synthesis of 3,3-disubstituted oxetanes.[4]
-
Step 1: Synthesis of the 1,3-diol. To a solution of the appropriate diethyl malonate derivative in anhydrous THF at 0 °C, add LiAlH₄ portion-wise. Stir the reaction at room temperature for 12 hours. Quench the reaction by the sequential addition of water, 15% NaOH solution, and water. Filter the resulting suspension and concentrate the filtrate under reduced pressure to afford the crude 1,3-diol.
-
Step 2: Monotosylation. To a solution of the 1,3-diol in pyridine at 0 °C, add p-toluenesulfonyl chloride (1.05 eq.). Stir the reaction at 0 °C for 4 hours. Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry over Na₂SO₄, filter, and concentrate to give the crude monotosylate.
-
Step 3: Cyclization. To a solution of the monotosylate in anhydrous THF at 0 °C, add sodium hydride (1.2 eq., 60% dispersion in mineral oil). Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the desired 3-substituted oxetane.
Protocol 2: Synthesis of a 3,4-Disubstituted Oxetane via Paternò-Büchi Reaction
This protocol is a general representation of a photochemical cycloaddition.[13][21]
-
Reaction Setup. In a quartz photoreactor tube, dissolve the carbonyl compound (1.0 eq.) and the alkene (3.0 eq.) in an appropriate solvent (e.g., acetonitrile or benzene).
-
Irradiation. Purge the solution with nitrogen for 30 minutes to remove dissolved oxygen. Irradiate the solution with a suitable UV lamp (e.g., 300 nm) at room temperature with stirring for 4-12 hours, or until TLC analysis indicates consumption of the starting material.
-
Workup and Purification. Concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired oxetane regio- and stereoisomers.
Protocol 3: Synthesis of a 3-Aryl-3-hydroxyoxetane via Grignard Addition to Oxetan-3-one
This protocol describes the nucleophilic addition of a Grignard reagent to oxetan-3-one.[22][23]
-
Preparation of Grignard Reagent. In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. Add a solution of the aryl bromide in anhydrous diethyl ether dropwise to initiate the reaction. Once the reaction has started, add the remaining aryl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Addition to Oxetan-3-one. Cool the Grignard reagent to 0 °C. Add a solution of oxetan-3-one (0.8 eq.) in anhydrous diethyl ether dropwise with vigorous stirring. After the addition is complete, stir the reaction at room temperature for 2 hours.
-
Workup and Purification. Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the 3-aryl-3-hydroxyoxetane.
Conclusion and Future Outlook
The synthesis of 3-substituted oxetanes has evolved significantly, with a range of reliable methods now available to the synthetic chemist. The choice of synthetic route is ultimately dictated by the specific target molecule, the desired level of stereocontrol, and the scalability of the process.
-
The Intramolecular Williamson Ether Synthesis remains a robust and versatile method, particularly for diastereoselective syntheses from chiral 1,3-diols.
-
The Paternò-Büchi Reaction offers an elegant and atom-economical approach for the direct formation of the oxetane ring, with ongoing research focused on improving its stereocontrol through asymmetric catalysis.[20]
-
The Functionalization of Oxetan-3-one has become a dominant strategy in medicinal chemistry due to its convergent nature and the broad scope of accessible analogs.
Emerging strategies, such as C-H functionalization to form the oxetane ring, are poised to further streamline the synthesis of these valuable motifs by reducing the need for pre-functionalized starting materials.[24][25][26] As the demand for novel oxetane-containing compounds in drug discovery continues to grow, the development of even more efficient, selective, and sustainable synthetic methods will remain a key area of research.
References
- Enantioselective Paternò–Büchi Reactions: Strategic Application of a Triplet Rebound Mechanism for Asymmetric Photocatalysis. Journal of the American Chemical Society. [Link]
- Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]
- The Paternò–Büchi reaction – a comprehensive review. Photochemical & Photobiological Sciences. [Link]
- Oxetane formation: Stereocontrol.
- Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]
- Oxetane Synthesis through the P
- An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group. [Link]
- Oxetane Synthesis via Alcohol C–H Functionaliz
- Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives.
- Oxetane synthesis through the P
- Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society. [Link]
- Reactions of Oxetan-3-tert-butylsulfinimine for the Preparation of Substituted 3-Aminooxetanes. Organic Letters. [Link]
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
- Oxetane Synthesis via Alcohol C–H Functionalization.
- Synthesis of Oxetanes. Chinese Journal of Organic Chemistry. [Link]
- Synthesis of oxetanes. Organic Chemistry Portal. [Link]
- The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
- Paterno buchi reaction. Slideshare. [Link]
- Enantioselective Desymmetrization of 3-Substituted Oxetanes: An Efficient Access to Chiral 3,4-Dihydro-2 H -1,4-benzoxazines.
- Williamson ether synthesis. Wikipedia. [Link]
- Experiment 06 Williamson Ether Synthesis. University of Massachusetts Lowell. [Link]
- Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. PMC. [Link]
- sec-Butyllithium-d. Organic Syntheses. [Link]
- Study on Synthesis Of Oxetan-3-ol.
- Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one.
- Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. Semantic Scholar. [Link]
- Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing. [Link]
- Organic Chemistry Williamson Ether Synthesis. University of Richmond. [Link]
- The Williamson Ether Synthesis. University of Wisconsin-Stout. [Link]
- Williamson ether synthesis: simple mechanism, 3 examples. Chemistry Notes. [Link]
- Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society. [Link]
- Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction. Semantic Scholar. [Link]
- Addition of a Grignard to a Ketone. Utah Tech University. [Link]
- Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. [Link]
- Williamson Ether Synthesis.
- Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
Sources
- 1. Paterno buchi reaction | PPTX [slideshare.net]
- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. chemistnotes.com [chemistnotes.com]
- 9. The Paternò–Büchi reaction – a comprehensive review - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 10. Oxetane Synthesis through the Paternò-Büchi Reaction [mdpi.com]
- 11. Oxetane synthesis through the Paternò-Büchi reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06459F [pubs.rsc.org]
- 14. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Oxetane synthesis [organic-chemistry.org]
- 22. Organic Syntheses Procedure [orgsyn.org]
- 23. cactus.utahtech.edu [cactus.utahtech.edu]
- 24. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison: Oxetane vs. Cyclobutane Analogs for Drug Discovery
A Senior Application Scientist's Guide to Physicochemical Property Optimization
In the landscape of modern drug discovery, the judicious selection of chemical scaffolds to optimize the physicochemical properties of lead compounds is a cornerstone of successful development. Small, strained ring systems have emerged as powerful tools for medicinal chemists to navigate the complex multidimensional optimization space of potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Among these, the four-membered oxetane and cyclobutane rings are frequently considered as bioisosteric replacements for larger or more metabolically labile groups. This guide provides an in-depth, data-supported comparison of the physicochemical properties of oxetane-containing compounds versus their cyclobutane analogs, offering researchers, scientists, and drug development professionals a clear rationale for strategic scaffold selection.
The Strategic Value of Small Rings in Medicinal Chemistry
The incorporation of small, conformationally restricted rings like cyclobutane and oxetane into drug candidates can offer several advantages. These include enhancing metabolic stability, improving aqueous solubility, and providing novel three-dimensional exit vectors for substituents to explore chemical space and optimize target engagement.[1][2] Cyclobutane, a saturated carbocycle, is valued for its chemical inertness and its ability to act as a rigid scaffold.[1][2] Oxetane, a four-membered cyclic ether, shares this rigid framework but introduces a key heteroatom—oxygen—that profoundly influences its physicochemical profile.[3][4]
Comparative Analysis of Key Physicochemical Properties
The decision to incorporate an oxetane versus a cyclobutane moiety is often driven by the specific property modulation required for a given lead compound. The introduction of the polar oxygen atom in the oxetane ring leads to significant, and often advantageous, differences in lipophilicity, solubility, metabolic stability, and hydrogen bonding potential when compared to its carbocyclic counterpart.
Lipophilicity (LogP/LogD)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD at a specific pH), is a critical parameter that influences a drug's absorption, distribution, and off-target effects. The replacement of a cyclobutane ring with an oxetane typically leads to a reduction in lipophilicity. This is a direct consequence of the polar oxygen atom in the oxetane, which increases the molecule's overall polarity.
In a matched-pair analysis of 5-anilinopyrazolo[1,5-a]pyrimidine inhibitors of CK2 kinase, the introduction of a 3-aminooxetane motif in place of an aminocyclobutane derivative resulted in a decrease in LogD by approximately 0.8 units.[3] This reduction in lipophilicity can be highly beneficial, as lower LogD values are often associated with improved aqueous solubility and reduced off-target toxicities.
Aqueous Solubility
Enhanced aqueous solubility is a frequent and highly desirable outcome of incorporating an oxetane ring.[5][6] Poor solubility can hinder in vitro screening, complicate formulation for in vivo studies, and lead to poor bioavailability.[2][7] The oxygen atom of the oxetane can act as a hydrogen bond acceptor, improving interactions with water molecules and thereby increasing solubility.[8] In contrast, the non-polar nature of the cyclobutane ring does little to enhance aqueous solubility. Studies have shown that replacing a gem-dimethyl group (a common bioisostere for both cyclobutane and oxetane) with an oxetane can increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context.[5][9]
Metabolic Stability
One of the most compelling reasons to employ oxetanes in drug design is their demonstrated ability to enhance metabolic stability.[10][11] The cyclobutane ring, while generally stable, can be susceptible to oxidative metabolism by cytochrome P450 enzymes. The electron-withdrawing nature of the oxygen atom in the oxetane ring can render the adjacent C-H bonds less susceptible to enzymatic oxidation.[6]
In the development of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, an oxetane-containing compound demonstrated improved metabolic stability and a better pharmacokinetic profile compared to its cyclobutane analog.[4] Similarly, a matched-pair analysis revealed that an oxetane derivative exhibited increased metabolic stability in both rat liver microsomes and hepatocytes compared to its aminocyclobutane counterpart.[3]
Hydrogen Bond Acceptor Strength
The presence of the oxygen atom in the oxetane ring introduces a hydrogen bond acceptor, a feature completely absent in the cyclobutane ring. This capability can be crucial for establishing key interactions within a biological target's binding site, potentially leading to increased potency and selectivity. The lone pairs of electrons on the oxetane's oxygen are readily available for hydrogen bonding.[8] This property not only influences solubility but also provides a valuable handle for rational drug design and optimization of ligand-receptor interactions.
Quantitative Physicochemical Property Comparison
The following table summarizes the typical effects of replacing a cyclobutane moiety with an oxetane based on a matched molecular pair analysis of amino-substituted small rings.
| Physicochemical Property | Cyclobutane Analog | Oxetane Analog | Rationale for Change |
| Lipophilicity (LogD) | Higher | Lower (ΔLogD ≈ -0.8) | The polar oxygen atom in the oxetane ring increases the overall polarity of the molecule.[3] |
| Aqueous Solubility | Lower | Higher | The oxetane oxygen acts as a hydrogen bond acceptor, improving interactions with water.[5][8] |
| Metabolic Stability | Lower | Higher | The electron-withdrawing effect of the oxetane oxygen can shield adjacent C-H bonds from oxidative metabolism.[4][6] |
| Hydrogen Bond Acceptor | None | Yes | The lone pairs on the oxetane oxygen can participate in hydrogen bonding with the target protein or solvent.[8] |
Experimental Protocols for Property Determination
To ensure the trustworthiness and reproducibility of the comparative data, standardized experimental protocols are essential. Below are detailed methodologies for assessing the key physicochemical properties discussed.
Determination of Lipophilicity (LogP/LogD) by Shake-Flask Method
The shake-flask method is a classic and reliable technique for determining the octanol-water partition coefficient.
Protocol:
-
Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours, followed by separation of the two phases.
-
Partitioning: Add a small aliquot of the compound's stock solution to a mixture of the pre-saturated n-octanol and water (typically in a 1:1 or 2:1 volume ratio) in a glass vial.
-
Equilibration: Shake the vial at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to allow for complete partitioning equilibrium.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.
-
Calculation: Calculate the LogP value using the formula: LogP = log10([Concentration in octanol] / [Concentration in aqueous phase]). For LogD, the aqueous phase is a buffer at a specific pH (e.g., 7.4).
Causality Behind Experimental Choices: The pre-saturation of the solvents is critical to prevent volume changes during the experiment that would affect the concentration measurements. A 24-hour equilibration period is chosen to ensure that even slowly partitioning compounds reach equilibrium. Centrifugation is essential for a clean separation of the phases, preventing cross-contamination that would lead to inaccurate results.
Determination of Aqueous Solubility (Thermodynamic Solubility Assay)
Thermodynamic solubility represents the true equilibrium solubility of a compound and is crucial for lead optimization.
Protocol:
-
Compound Addition: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.[12]
-
Separation of Undissolved Solid: Filter the suspension through a 0.45 µm filter or centrifuge at high speed to remove all undissolved particles.
-
Quantification: Analyze the clear filtrate/supernatant to determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Solubility Value: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
Causality Behind Experimental Choices: Using an excess of the solid compound ensures that a saturated solution is formed. The long incubation time with agitation is necessary to overcome the kinetic barriers of dissolution and reach a true thermodynamic equilibrium. Filtration or centrifugation is a critical step to ensure that only the dissolved compound is quantified, as any suspended solid particles would lead to an overestimation of solubility.
Determination of Metabolic Stability (Microsomal Stability Assay)
This in vitro assay is a standard method to assess the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.
Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human or rat) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Initiation of Reaction: Pre-warm the reaction mixture and the test compound solution to 37 °C. Initiate the metabolic reaction by adding a NADPH-regenerating system (cofactor for CYP enzymes).
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Protein Precipitation: Centrifuge the quenched samples to precipitate the microsomal proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). From this, the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.
Causality Behind Experimental Choices: The use of liver microsomes provides a concentrated source of phase I metabolic enzymes. The NADPH-regenerating system ensures a sustained supply of the necessary cofactor for the enzymatic reactions. Quenching with a cold organic solvent immediately stops the reaction and precipitates proteins, allowing for accurate quantification of the compound at each time point. The inclusion of an internal standard corrects for variations in sample processing and instrument response.
Visualizing the Structural and Property Differences
The fundamental difference between cyclobutane and oxetane lies in the presence of the oxygen heteroatom, which alters the ring's electronics and steric profile. This, in turn, influences the vectors at which substituents can be placed, affecting their interaction with biological targets.
Caption: Structural comparison of cyclobutane and oxetane cores.
The strategic placement of the oxetane can significantly impact a molecule's properties. The following workflow illustrates the decision-making process in lead optimization.
Caption: Decision workflow for small ring incorporation in lead optimization.
Conclusion
The choice between incorporating an oxetane or a cyclobutane ring into a drug candidate is a nuanced decision that should be guided by a thorough understanding of their differential impact on physicochemical properties. While both motifs offer a rigid scaffold to enhance conformational stability, the oxetane's embedded oxygen atom provides a powerful tool for modulating lipophilicity, aqueous solubility, and metabolic stability. As demonstrated by comparative data, the strategic replacement of a cyclobutane with an oxetane can lead to a more favorable ADME profile, ultimately increasing the likelihood of developing a successful drug candidate. By employing the rigorous experimental protocols outlined in this guide, drug discovery teams can make data-driven decisions to effectively harness the unique advantages of these valuable four-membered rings.
References
- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]
- van der Kolk, R., van Veen, C., Janssen, E., Leenders, F. J., Rutjes, F. P. J. T., & van Delft, F. L. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
- van der Kolk, R., van Veen, C., Janssen, E., Leenders, F. J., Rutjes, F. P. J. T., & van Delft, F. L. (2022).
- Protocols.io. (2025). In vitro Thermodynamic Solubility. [Link]
- Domainex. (n.d.). Thermodynamic Solubility Assay. [Link]
- BioDuro. (n.d.). ADME Solubility Assay. [Link]
- Bull, J. A., Croft, R. A., Davies, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]
- Martinez-Montero, S., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12697–12709. [Link]
- Mohamed, A. F., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]
- Wikipedia. (2023).
- Raffa, R. B., & Pergolizzi Jr, J. V. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 10(11), 465-473. [Link]
- ResearchGate. (n.d.). log D shift of selected compounds indicating the difference between oxetane (red circles) and ketone (yellow circle). [Link]
- Dembitsky, V. M., & Gloriozova, T. A. (2023). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Metabolites, 13(9), 983. [Link]
- AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link]
- Sygnature Discovery. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. [Link]
- Protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
- Cyprotex. (n.d.). Microsomal Stability. [Link]
- Domainex. (n.d.). Microsomal Clearance/Stability Assay. [Link]
- Burkhard, J. A., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. [Link]
- ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]
- JoVE. (2018). A New Straightforward Method for Lipophilicity logP Measurement using 19F NMR Spectroscopy. [Link]
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]
- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
- PubMed. (n.d.). In vitro solubility assays in drug discovery. [Link]
- Evotec. (n.d.). Thermodynamic Solubility Assay. [Link]
Sources
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. enamine.net [enamine.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 7. evotec.com [evotec.com]
- 8. mdpi.com [mdpi.com]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In-vitro Thermodynamic Solubility [protocols.io]
- 12. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
Safety Operating Guide
Proper Disposal of 2-(3-Methyloxetan-3-yl)ethanol: A Guide for Laboratory Professionals
The oxetane ring, a four-membered cyclic ether, is of increasing interest in medicinal chemistry for its ability to influence the physicochemical properties of molecules[3][4]. However, this structural motif also imparts a degree of ring strain, which necessitates careful consideration of its reactivity and, consequently, its disposal[5]. Combined with the alcohol functional group, we must approach the disposal of 2-(3-Methyloxetan-3-yl)ethanol with a comprehensive understanding of its potential hazards.
Immediate Safety and Hazard Assessment
Based on data from similar oxetane-containing compounds and primary alcohols, we can anticipate the following potential hazards for this compound:
-
Eye Irritation: Direct contact can cause serious eye irritation[6].
-
Skin Irritation: Prolonged or repeated contact may cause skin irritation[6][7].
-
Respiratory Irritation: Inhalation of vapors or mists may cause respiratory tract irritation.
-
Flammability: While data for this specific compound is limited, similar small molecule alcohols are flammable[8][9]. Therefore, it should be treated as a potentially flammable liquid.
Personal Protective Equipment (PPE)
When handling this compound for disposal, the following minimum PPE is required:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: In case of spills or inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
| Hazard Profile & Physical Properties (Inferred) | |
| CAS Number | 88214-48-6[1][2] |
| Molecular Formula | C6H12O2[1] |
| Molecular Weight | 116.16 g/mol [1] |
| Appearance | Likely a liquid at room temperature |
| Potential Hazards | Eye and skin irritant, potential respiratory irritant, potentially flammable[6][7][8] |
| Incompatible Materials | Strong oxidizing agents, strong acids[7] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as a hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Waste Segregation and Collection
-
Waste Stream: Designate a specific waste stream for halogenated or non-halogenated organic solvents, in accordance with your institution's chemical hygiene plan. Given its structure, this compound should be collected as a non-halogenated organic waste.
-
Container: Use a dedicated, properly labeled, and chemically compatible waste container. The container should be made of a material that will not react with the chemical, such as high-density polyethylene (HDPE) or glass. Ensure the container has a secure, tight-fitting lid to prevent the release of vapors.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if it is in a solution.
Handling and Transfer
-
All handling of this compound for disposal should be performed in a well-ventilated area, preferably within a chemical fume hood.
-
When transferring the chemical to the waste container, use a funnel to prevent spills.
-
Keep the waste container closed at all times, except when adding waste.
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Small Spills (in a fume hood):
-
Absorb the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Carefully collect the absorbent material into a designated hazardous waste container.
-
Wipe the area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), and place the cloth in the hazardous waste container.
-
Ventilate the area thoroughly.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area and alert your supervisor and institutional safety officer.
-
Prevent the spill from entering drains.
-
If it is safe to do so, and you are trained, contain the spill with absorbent materials.
-
Follow your institution's emergency response protocol.
-
Final Disposal
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within your laboratory.
-
Arrange for the pickup and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Regulatory Context
The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Additionally, the Occupational Safety and Health Administration (OSHA) mandates safe handling practices in the laboratory to protect workers. It is imperative that all laboratory personnel are trained on their institution's specific Chemical Hygiene Plan, which should align with these federal regulations.
By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with environmental regulations, thereby upholding the principles of responsible scientific practice.
References
- BLDpharm. This compound. URL
- Parchem. This compound (Cas 88214-48-6). URL
- Fisher Scientific. SAFETY DATA SHEET: 3-Methyl-3-oxetanemethanol. 2009-06-30. URL
- ChemScene. (2,2-Dimethyloxetan-3-yl)methanol. URL
- Methanex Corporation.
- 3M. Safety Data Sheet: 3M™ Scotch-Weld™ EC-3703 - Thinner for EC-3903. 2017-11-13. URL
- PubMed.
- Fisher Scientific. SAFETY DATA SHEET: 3-Ethyl-3-oxetanemethanol. 2025-12-19. URL
- U.S. Food and Drug Administration.
- ResearchGate.
- CHEMLYTE SOLUTIONS CO.,LTD. Buy 2-(Oxetan-3-yl)ethanol Industrial Grade. URL
- Sigma-Aldrich.
- PubChem. 2-Ethyl-3-methyloxetane. URL
- ACS Publications. Oxetanes in Drug Discovery Campaigns. 2023-09-07. URL
- Wikipedia. Ethanol. URL
- The University of Texas at Austin Environmental Health & Safety. Chemical Waste. URL
- Oakwood Chemical. (3-Methyloxetan-3-yl)methanol. URL
- MySkinRecipes. 2-(Oxetan-3-yl)ethanol. URL
- National Institutes of Health. Oxetanes in Drug Discovery Campaigns. URL
- ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. URL
- National Institutes of Health. Applications of oxetanes in drug discovery and medicinal chemistry. URL
- PubChem. 3-Methyl-3-oxetanemethanol. URL
- Sigma-Aldrich.
- Tulane University Office of Environmental Health and Safety. FACT SHEET: Hazardous Waste Disposal. 2023-06-27. URL
- Medbullets. Toxicology - Drugs. 2024-05-11. URL
- Regul
Sources
- 1. 88214-48-6|this compound|BLD Pharm [bldpharm.com]
- 2. parchem.com [parchem.com]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Ethanol - Wikipedia [en.wikipedia.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
A Researcher's Guide to the Safe Handling of 2-(3-Methyloxetan-3-yl)ethanol
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-(3-Methyloxetan-3-yl)ethanol. As a valued member of the scientific community, your safety is paramount. This document moves beyond a simple checklist to offer a comprehensive operational and disposal plan, grounded in established safety protocols and a deep understanding of chemical causality. Our goal is to empower your research by ensuring a safe and efficient laboratory environment.
Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough understanding of its potential hazards is critical. Based on data for its structural analog, this compound is presumed to present the following risks:
-
Harmful if Swallowed: Ingestion can lead to adverse health effects.[1]
-
Causes Skin Irritation: Direct contact with the skin can cause irritation.[1][2]
-
Causes Serious Eye Irritation: Contact with the eyes can result in serious damage.[1][2]
-
May Cause Respiratory Irritation: Inhalation of vapors or mists may irritate the respiratory tract.[1]
While not classified as highly flammable, it is a combustible liquid and containers may burn if exposed to a fire.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable for the safe handling of this compound. The following table summarizes the required PPE, followed by a detailed explanation of each.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Goggles must provide a complete seal around the eyes to protect against splashes. A face shield offers a secondary layer of protection for the entire face and should be worn over goggles, especially when there is a risk of splashing or a highly exothermic reaction.[3] |
| Hands | Nitrile Gloves (Double Gloving Recommended) | Nitrile gloves offer good resistance to a range of chemicals.[3] Double gloving (one cuff under the lab coat sleeve, one over) minimizes the risk of exposure at the glove-sleeve interface.[4] Gloves should be changed immediately if contaminated or every 1-2 hours during extended use. |
| Body | Chemical-Resistant Laboratory Coat | A lab coat made of a low-permeability fabric is essential to protect the skin and personal clothing from splashes. It should have a solid front, long sleeves, and tight-fitting cuffs.[4] |
| Respiratory | Use in a Ventilated Area (Respirator as needed) | All work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] If engineering controls are insufficient or in the event of a large spill, a respirator with an appropriate organic vapor cartridge (such as a Type ABEK filter) may be necessary. |
| Feet | Closed-Toe Shoes | Shoes must fully cover the feet to protect against spills.[3] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, procedural workflow is crucial for minimizing risk. The following steps outline the safe handling of this compound from preparation to the completion of your work.
Preparation and Donning PPE
-
Work Area Preparation: Ensure your workspace, particularly the chemical fume hood, is clean and uncluttered. Locate the nearest eyewash station and safety shower and confirm they are accessible.[5][6]
-
Hand Washing: Wash your hands thoroughly before putting on any PPE.[4]
-
Donning Sequence:
-
Put on your laboratory coat, ensuring all buttons are fastened.
-
Put on your inner pair of nitrile gloves, pulling the cuffs under the sleeves of your lab coat.
-
Put on your outer pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.
-
Put on your chemical splash goggles.
-
If the procedure warrants it, put on a face shield over your goggles.
-
Chemical Handling
-
Engineering Controls: All manipulations of this compound should be performed within a properly functioning chemical fume hood to control vapor inhalation.[1]
-
Avoid Contact: Use laboratory equipment (spatulas, pipettes, etc.) to handle the chemical. Avoid all personal contact, including inhalation of vapors and direct contact with skin and eyes.[1][5]
-
Safe Practices: Do not eat, drink, or smoke in the laboratory.[1][2] Keep containers tightly closed when not in use.[2][6]
Post-Handling and Doffing PPE
-
Decontamination: Wipe down your work area with an appropriate solvent.
-
Doffing Sequence (to avoid cross-contamination):
-
Remove your outer pair of gloves and dispose of them in the designated chemical waste container.
-
Remove your face shield and goggles.
-
Remove your laboratory coat.
-
Remove your inner pair of gloves and dispose of them.
-
Wash your hands thoroughly with soap and water.[5]
-
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: this compound is a non-halogenated organic compound. It should be collected in a designated, clearly labeled waste container for non-halogenated solvent waste.[7] Do not mix it with halogenated solvent waste, as this will increase disposal costs and complexity.[7]
-
Container Management: Waste containers must be kept tightly capped to prevent the escape of vapors.[7] They should be stored in a well-ventilated area, away from ignition sources.
-
Disposal Procedure: All chemical waste must be disposed of through your institution's environmental health and safety office. Never pour chemical waste down the drain.[7] Dispose of empty containers and contaminated disposable labware (e.g., gloves, pipette tips) in an approved waste disposal plant.[2][6]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. If skin irritation occurs, seek medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[2]
-
Ingestion: If swallowed, rinse the mouth with water. Call a poison center or doctor if you feel unwell.[2]
-
Spills: For minor spills, absorb the chemical with an inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.[1] For major spills, evacuate the area and alert your institution's emergency response team.
Visualizations
PPE Selection Workflow
Caption: PPE selection and disposal workflow for this compound.
References
- Safety Data Sheet - 3M.
- Material Safety Data Sheet - Loctite.
- Chemical Safety: Personal Protective Equipment - University of California, Santa Cruz.
- SAFETY DATA SHEET - Chemsavers.
- SAFETY DATA SHEET - Methanex Corporation.
- What are the safety precautions taken when handling ethanol? - Quora.
- eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration - OSHA.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista.
- ADMINISTRATIVE POLICY Policy Title Personal Protective Equipment - Tulane University.
- Appendix A Disposal Procedures by Chemical - University of Wisconsin-Madison.
- SAFETY DATA SHEET METHANOL - Univar Solutions.
- Guidelines for Solvent Waste Recycling and Disposal - Hazardous Waste Experts.
- 3-Methyl-3-oxetanemethanol | C5H10O2 | CID 137837 - PubChem.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



